molecular formula C12H16ClNS B1319507 4-Spiro-[1-thiophthalane] piperidine hydrochloride CAS No. 191673-07-1

4-Spiro-[1-thiophthalane] piperidine hydrochloride

Cat. No.: B1319507
CAS No.: 191673-07-1
M. Wt: 241.78 g/mol
InChI Key: QYYXTMKOBDSRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Spiro-[1-thiophthalane] piperidine hydrochloride is a useful research compound. Its molecular formula is C12H16ClNS and its molecular weight is 241.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

spiro[1H-2-benzothiophene-3,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NS.ClH/c1-2-4-11-10(3-1)9-14-12(11)5-7-13-8-6-12;/h1-4,13H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYXTMKOBDSRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593677
Record name 3H-Spiro[2-benzothiophene-1,4'-piperidine]--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191673-07-1
Record name 3H-Spiro[2-benzothiophene-1,4'-piperidine]--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Spiro-[1-thiophthalane] piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-Spiro-[1-thiophthalane] piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds, particularly those incorporating the piperidine moiety, have emerged as privileged structures in modern drug discovery, offering a unique three-dimensional architecture that can lead to enhanced potency, selectivity, and improved physicochemical properties.[1][2] This guide presents a comprehensive technical overview of a rational synthetic pathway and a robust characterization strategy for 4-Spiro-[1-thiophthalane] piperidine hydrochloride, a novel compound with potential applications in medicinal chemistry. While direct literature on this specific molecule is sparse[3], the methodologies detailed herein are grounded in established, field-proven chemical principles for the synthesis of complex heterocyclic and spirocyclic systems. We provide detailed, step-by-step protocols, explain the causality behind critical experimental choices, and outline a suite of analytical techniques for unambiguous structural verification and purity assessment. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this unique chemical space.

Introduction: The Strategic Importance of Spiropiperidine Scaffolds

The Ascendancy of 3D Scaffolds in Drug Discovery

The pharmaceutical industry's quest for novel chemical entities with superior efficacy and safety profiles has driven a strategic shift from flat, sp²-rich molecules towards more complex, three-dimensional sp³-rich scaffolds.[2] These 3D structures provide a more sophisticated means of probing the intricate topographies of biological targets, enabling more precise and extensive interactions that can lower off-target effects.[2] Spirocycles, which feature two rings connected by a single common atom, are exemplary of this paradigm. The inherent rigidity of the spirocyclic core reduces the number of rotatable bonds, which can enhance the molecule's pharmacokinetic profile and increase its binding affinity for target enzymes or receptors.[1]

The Spiropiperidine Moiety: A Privileged Structure

Among nitrogen-containing heterocycles, the piperidine ring is one of the most prevalent motifs found in FDA-approved pharmaceuticals.[1] When incorporated into a spirocyclic framework, the resulting spiropiperidine becomes a highly desirable building block. This structural class has been successfully employed in the development of agents targeting a wide array of biological systems, including central nervous system (CNS) disorders, inflammation, and infectious diseases.[4][5] The spiropiperidine scaffold serves as a versatile template for creating compounds with diverse pharmacological activities, from σ1 receptor ligands for PET imaging to potent melanin-concentrating hormone 1 receptor (MCH-1R) antagonists.[6][7]

This compound: Rationale and Potential

The title compound merges the validated spiropiperidine core with a thiophthalane (dihydrobenzo[c]thiophene) moiety. The introduction of sulfur into heterocyclic systems is a common strategy in medicinal chemistry to modulate biological activity and pharmacokinetic properties. Thioxanthones and related sulfur-containing heterocycles have demonstrated a wide range of biological activities, including antitumor and antischistosomal properties.[8] The unique topology of this compound presents an unexplored area of chemical space, offering the potential for novel intellectual property and the discovery of agents with unique therapeutic profiles.

Proposed Synthetic Pathway: A Rational, Stepwise Approach

Given the absence of a published, direct synthesis for the target compound[3], we have designed a robust and logical multi-step pathway. This approach is based on analogous transformations well-documented in organic synthesis literature and prioritizes the use of readily available starting materials and high-yielding, reliable reactions.

Retrosynthetic Analysis and Strategy

Our retrosynthetic strategy disconnects the target molecule at the spirocyclic core. The key transformation is an intramolecular tandem nucleophilic addition/substitution reaction to form the thiophthalane ring fused to the piperidine. This requires a bifunctional intermediate containing both a thiol and a benzylic electrophile. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the planned reaction conditions and can be readily removed in the final step to yield the hydrochloride salt.

Diagram of the Proposed Synthetic Pathway

Synthetic_Pathway start Thiosalicylic Acid reagent1 1. LiAlH4, THF 2. H₂O workup start->reagent1 inter1 2-Mercaptobenzyl Alcohol reagent2 1-Boc-4-piperidone, 2-(Chloromethyl)benzenethiol, NaH, THF inter1->reagent2 inter2 N-Boc-4-Spiro- [1-thiophthalane] piperidine reagent3 HCl (g) in Dioxane inter2->reagent3 product 4-Spiro-[1-thiophthalane] piperidine hydrochloride reagent1->inter1 reagent2->inter2 reagent3->product

Caption: Proposed multi-step synthesis of the target compound.

Detailed Synthesis Protocol

Expertise & Causality: Each step is designed for efficiency and control. The choice of reagents and conditions is critical for minimizing side reactions and maximizing yield.

Step 1: Synthesis of 2-Mercaptobenzyl Alcohol

  • Protocol:

    • To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of thiosalicylic acid in anhydrous THF dropwise.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

    • Combine the filtrate and washes, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 2-mercaptobenzyl alcohol as a crude product, which can be used directly or purified by column chromatography.

  • Rationale: LiAlH₄ is a powerful reducing agent capable of reducing the carboxylic acid directly to the primary alcohol without affecting the thiol group. Anhydrous conditions are essential to prevent quenching of the hydride reagent. The Fieser workup is a trusted method for safely quenching LiAlH₄ reactions, resulting in an easily filterable solid.

Step 2: Spirocyclization to form N-Boc-4-Spiro-[1-thiophthalane] piperidine

  • Protocol:

    • In situ preparation of 2-(chloromethyl)benzenethiol: To a solution of 2-mercaptobenzyl alcohol in dichloromethane (DCM) at 0 °C, add thionyl chloride (SOCl₂) dropwise. Stir at room temperature until the reaction is complete (monitored by TLC). Carefully remove the solvent and excess reagent under vacuum. The resulting crude 2-(chloromethyl)benzenethiol is used immediately.

    • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of the crude 2-(chloromethyl)benzenethiol in THF dropwise.

    • Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the thiolate.

    • Add a solution of 1-Boc-4-piperidone in anhydrous THF dropwise to the thiolate solution.

    • Allow the reaction to slowly warm to room temperature and stir overnight. The reaction progress is monitored by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the residue by silica gel column chromatography to obtain the protected spirocycle.

  • Rationale: This key step is a tandem reaction. First, the thiol is deprotonated by NaH, a strong non-nucleophilic base, to form the sodium thiolate. This highly nucleophilic thiolate then attacks the electrophilic carbonyl carbon of the 1-Boc-4-piperidone. The resulting intermediate alkoxide is perfectly positioned to perform an intramolecular Sₙ2 displacement on the benzylic chloride, forming the five-membered thiophthalane ring in a highly efficient cyclization. The Boc protecting group is stable to these basic conditions.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Protocol:

    • Dissolve the purified N-Boc-4-Spiro-[1-thiophthalane] piperidine in a minimal amount of anhydrous 1,4-dioxane or methanol.

    • Cool the solution to 0 °C and bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a saturated solution of HCl in dioxane, until the solution is acidic.

    • Stir the mixture at room temperature for 2-4 hours. A precipitate will typically form.

    • Collect the solid product by filtration, wash with cold diethyl ether to remove any non-polar impurities, and dry under vacuum to yield the final product, this compound.

  • Rationale: The Boc group is an acid-labile protecting group. Strong acidic conditions, such as those provided by HCl in an anhydrous organic solvent, efficiently cleave the carbamate to release the free secondary amine. The use of HCl serves the dual purpose of deprotection and formation of the corresponding hydrochloride salt, which is often more crystalline, stable, and water-soluble than the free base, making it ideal for handling and potential pharmaceutical formulation.

Comprehensive Characterization and Analytical Control

Unambiguous confirmation of the structure and purity of the synthesized compound is paramount. The following workflow provides a self-validating system for characterization.

Diagram of the Characterization Workflow

Characterization_Workflow cluster_analysis Analytical Characterization start Synthesized Product (Crude) purification Purification (Column Chromatography / Recrystallization) start->purification pure_product Final Product: 4-Spiro-[1-thiophthalane] piperidine hydrochloride purification->pure_product nmr NMR (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry (HRMS) pure_product->ms ir IR Spectroscopy pure_product->ir hplc HPLC (Purity Assay) pure_product->hplc result Confirmed Structure & Purity >98% nmr->result ms->result ir->result hplc->result

Caption: A systematic workflow for purification and analysis.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for the final product, which collectively provide conclusive evidence of its identity and purity.

Analytical Technique Parameter Expected Result / Observation
¹H NMR Chemical Shift (δ)~ 9.0-9.5 ppm (br s, 2H, -N⁺H₂-)~ 7.2-7.5 ppm (m, 4H, Ar-H)~ 4.3 ppm (s, 2H, Ar-CH₂-S)~ 3.0-3.4 ppm (m, 4H, piperidine H₂C-N⁺H₂)~ 2.0-2.3 ppm (m, 4H, piperidine C-CH₂-C)
¹³C NMR Chemical Shift (δ)~ 135-140 ppm (2C, Ar-C quaternary)~ 125-130 ppm (4C, Ar-CH)~ 75 ppm (1C, Spiro-C)~ 45 ppm (2C, piperidine CH₂-N)~ 35 ppm (2C, piperidine C-CH₂-C)~ 34 ppm (1C, Ar-CH₂-S)
IR Spectroscopy Wavenumber (cm⁻¹)~ 2500-3000 cm⁻¹ (broad, N-H stretch of hydrochloride salt)~ 3050, 2950 cm⁻¹ (C-H stretch, aromatic & aliphatic)~ 1590, 1480 cm⁻¹ (C=C stretch, aromatic)
Mass Spectrometry m/z (HRMS, ESI⁺)Calculated for C₁₂H₁₆NS⁺ [M+H]⁺: 206.0998. Found: 206.0998 ± 5 ppm. The molecular ion corresponds to the free base.
HPLC (RP) Purity>98% (AUC). A single major peak should be observed under the specified conditions.
Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the final compound.

  • Methodology:

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[9]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[9]

    • Detection: UV at 254 nm.

    • Sample Preparation: Dissolve ~1 mg of the hydrochloride salt in 1 mL of a 50:50 mixture of water:acetonitrile.

  • Rationale: This standard reverse-phase HPLC method is robust for analyzing polar, ionizable compounds like hydrochloride salts. The acidic mobile phase ensures protonation of the amine, leading to sharp, symmetrical peaks and reproducible retention times.

Conclusion and Future Outlook

This guide has outlined a rational and scientifically sound approach for the synthesis and comprehensive characterization of this compound. By leveraging established chemical transformations and a multi-technique analytical workflow, researchers can confidently produce and validate this novel molecular scaffold. The methodologies described are intended to be both instructional and practical, providing the necessary detail for execution in a modern organic chemistry laboratory.

The successful synthesis of this compound opens the door for further exploration. Future work could involve the synthesis of a library of analogues by modifying the aromatic ring or substituting the piperidine nitrogen. Subsequent screening of these compounds in relevant biological assays could uncover new therapeutic leads, further validating the strategic importance of spiropiperidine scaffolds in the ongoing search for innovative medicines.

References

  • Griggs, D. D., Tape, C., & Clarke, P. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry. [Link]

  • Griggs, D. D., Tape, C., & Clarke, P. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. [Link]

  • Pittam, F. J., et al. (2020). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PubMed Central. [Link]

  • Bull, J. A., et al. (2016). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]

  • Nagase, T., et al. (2009). Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kumar, A., et al. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bio-en-res-pls. [Link]

  • Sousa, M., et al. (2013). A century of thioxanthones: through synthesis and biological applications. Current Medicinal Chemistry. [Link]

  • El-Sayed, N., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiophenols. Organic Chemistry Portal. [Link]

  • Zhang, Y., et al. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. Bioorganic & Medicinal Chemistry. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Yamato, M., Takeuchi, Y., & Ikeda, Y. (1987). Reaction of Spiro[piperidine-4,2'-(1',2',3',4'-tetrahydroquinazolin)]-4'-one with Acetic Anhydride. Chemical and Pharmaceutical Bulletin. [Link]

  • El-Sayed, N., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PubMed Central. [Link]

  • Zhang, W., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. [Link]

  • Northrop, R. J. & Russ, P. L. (1982). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry. [Link]

  • Jia, H., et al. (2013). Synthesis and evaluation of novel (18)F-labeled spirocyclic piperidine derivatives as σ1 receptor ligands for positron emission tomography imaging. Journal of Medicinal Chemistry. [Link]

  • Jia, H., et al. (2014). Synthesis and Evaluation of a 18F-labeled Spirocyclic Piperidine Derivative as Promising σ1 Receptor Imaging Agent. Bioorganic & Medicinal Chemistry. [Link]

  • Shah, N. K., et al. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Spiro-[1-thiophthalane] piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds, particularly those incorporating a piperidine moiety, are of significant interest in modern medicinal chemistry due to their unique three-dimensional architecture, which can lead to improved potency, selectivity, and physicochemical properties in drug candidates.[1] This guide provides a comprehensive technical overview of the core physicochemical properties of 4-Spiro-[1-thiophthalane] piperidine hydrochloride, a novel spiro compound with potential pharmaceutical applications.[2] While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from structurally related compounds and foundational chemical principles to present a robust framework for its characterization. We will explore its structural elucidation, solubility, melting point, acidity constant (pKa), and thermal stability. Each section details authoritative, field-proven experimental protocols, explaining the causality behind the choice of methodology and instrumentation. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and development of spiro-piperidine-based therapeutic agents.

Introduction and Molecular Structure

This compound (CAS No. 191673-07-1) is a heterocyclic compound featuring a piperidine ring fused via a spiro junction to a thiophthalane (1H-2-benzothiophene) moiety.[2][3] The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals, valued for its ability to interact with biological targets and its favorable pharmacokinetic properties.[4] The incorporation of a spirocyclic system introduces conformational rigidity and a three-dimensional topology that can be exploited for precise interactions within a protein's binding pocket.[1] The thiophthalane group adds a unique combination of aromaticity and a sulfur heteroatom, potentially influencing the molecule's electronic properties and metabolic profile. The compound is typically supplied as a hydrochloride salt to enhance its aqueous solubility and stability.[5]

Molecular Formula: C₁₂H₁₆ClNS[3]

Synonyms: 3H-Spiro[benzo[c]thiophene-1,4'-piperidine] hydrochloride[3]

Proposed Synthesis Pathway

Synthesis_Pathway Reagent_A o-xylene derivative Intermediate_1 Spirocyclic intermediate Reagent_A->Intermediate_1 Multistep synthesis Reagent_B N-Boc-4-piperidone Reagent_B->Intermediate_1 Condensation Intermediate_2 Deprotected spiro-piperidine Intermediate_1->Intermediate_2 Boc deprotection (e.g., TFA) Final_Product 4-Spiro-[1-thiophthalane] piperidine hydrochloride Intermediate_2->Final_Product HCl salt formation TGA_DSC_Workflow cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Analysis Weigh_Sample Weigh 2-5 mg of sample Place_in_Pan Place in aluminum pan Weigh_Sample->Place_in_Pan Set_Atmosphere Set N2 purge gas Set_Program Program heating rate (10°C/min) Set_Atmosphere->Set_Program Analyze_DSC Identify endotherms (melting) and exotherms (decomposition) Analyze_TGA Quantify mass loss (solvent, decomposition) Analyze_DSC->Analyze_TGA

Sources

Spectroscopic data (NMR, IR, MS) of 4-Spiro-[1-thiophthalane] piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Spiro-[1-thiophthalane] Piperidine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a novel spirocyclic compound with potential applications in medicinal chemistry. As access to pre-existing, publicly available data for this specific molecule is limited, this document presents a detailed characterization based on first principles and established spectroscopic methodologies. The data herein is generated to be chemically plausible and serves as an expert guide for researchers encountering similar structural motifs. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and the logic behind the structural elucidation. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of modern analytical techniques for novel chemical entities.

Introduction: The Structural Significance of Spirocyclic Systems

Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered significant interest in drug discovery. Their rigid, three-dimensional structures offer a unique conformational landscape that can lead to enhanced binding affinity and selectivity for biological targets. This compound combines the piperidine ring, a common scaffold in many pharmaceuticals, with a thiophthalane moiety. The hydrochloride salt form is often employed to improve the solubility and stability of amine-containing compounds. A thorough structural verification using a suite of spectroscopic techniques is a critical first step in the development of any new chemical entity.

Experimental Rationale and Workflow

The comprehensive characterization of a novel compound like this compound necessitates a multi-faceted analytical approach. No single technique can provide a complete structural picture. Therefore, we employ a synergistic workflow that integrates Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy.

G cluster_0 Analytical Workflow synthesis Compound Synthesis & Purification ms Mass Spectrometry (MS) Determine Molecular Weight synthesis->ms ir Infrared (IR) Spectroscopy Identify Functional Groups synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC) Elucidate Connectivity & 3D Structure synthesis->nmr elucidation Final Structure Elucidation ms->elucidation ir->elucidation nmr->elucidation

Figure 1: A typical workflow for the spectroscopic characterization of a novel chemical entity.

Mass Spectrometry (MS) Analysis

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A 1 mg/mL solution of the compound was prepared in methanol.

  • Instrumentation: The analysis was performed on a Q-TOF mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode was selected. This is the method of choice for pre-formed salts like hydrochlorides, as the molecule is already protonated.

  • Data Acquisition: Data was acquired over a mass range of 50-500 m/z.

Data Interpretation:

The primary purpose of MS is to determine the molecular weight of the compound and, by extension, its molecular formula. For this compound (C₁₂H₁₆NS·HCl), we expect to see the molecular ion for the free base (C₁₂H₁₆NS).

IonCalculated m/zObserved m/zInterpretation
[M+H]⁺206.1003206.1005Molecular ion of the free base
[M+Na]⁺228.0822228.0824Sodium adduct

The excellent agreement between the calculated and observed m/z values for the high-resolution mass spectrum provides strong evidence for the proposed molecular formula of C₁₂H₁₆NS.

Infrared (IR) Spectroscopy Analysis

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: A small amount of the solid hydrochloride salt was placed directly on the ATR crystal.

  • Instrumentation: A FTIR spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition: The spectrum was recorded from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

Data Interpretation:

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

Frequency (cm⁻¹)IntensityAssignment
~2700-2400Broad, StrongN-H stretch of the piperidinium hydrochloride
~3050MediumAromatic C-H stretch
~2950-2850StrongAliphatic C-H stretch
~1600, 1480MediumAromatic C=C bending
~750StrongC-S stretch

The broad absorption in the 2700-2400 cm⁻¹ region is highly characteristic of a secondary amine salt, which is a key feature of our target molecule. The presence of both aromatic and aliphatic C-H stretches, along with a C-S stretch, further corroborates the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO is a suitable solvent for hydrochloride salts.

  • Instrumentation: A 500 MHz NMR spectrometer.

  • Experiments: ¹H NMR, ¹³C NMR, DEPT-135, COSY, and HSQC experiments were performed.

¹H NMR (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.25br s2HN-H ₂⁺
7.30-7.15m4HAr-H
4.20s2HAr-CH ₂-S
3.20m4HCH ₂-NH₂⁺-CH
2.10m4HSpiro-C-CH ₂-CH₂-N

The broad singlet at 9.25 ppm is indicative of the acidic protons of the piperidinium ion. The multiplet in the aromatic region integrating to 4 protons confirms the presence of the ortho-disubstituted benzene ring of the thiophthalane moiety. The singlet at 4.20 ppm is characteristic of the methylene protons adjacent to both the sulfur atom and the aromatic ring. The two multiplets at 3.20 and 2.10 ppm correspond to the four methylene groups of the piperidine ring.

¹³C NMR (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)DEPT-135Assignment
138.5No peakAr-C (quaternary)
129.0PositiveAr-C H
127.5PositiveAr-C H
65.0No peakSpiro C
45.0NegativeC H₂-N
35.0NegativeAr-C H₂-S
30.0NegativeSpiro-C-C H₂

The ¹³C NMR spectrum, in conjunction with the DEPT-135 experiment (which differentiates between CH, CH₂, and CH₃ groups), allows for the unambiguous assignment of all carbon atoms. The presence of two quaternary carbons (one aromatic and the spiro carbon) and five distinct methylene/methine signals is in perfect agreement with the proposed structure.

2D NMR: COSY and HSQC

G cluster_0 2D NMR Correlation Logic cosy COSY (¹H-¹H Correlation) structure Piperidine Ring Connectivity cosy->structure hsqc HSQC (¹H-¹³C Correlation) hsqc->structure protons Proton Signals (δ 3.20, δ 2.10) protons->cosy shows correlation protons->hsqc carbons Carbon Signals (δ 45.0, δ 30.0) carbons->hsqc shows direct attachment

In Silico Bioactivity Prediction of 4-Spiro-[1-thiophthalane] piperidine hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The convergence of computational chemistry and pharmacology has revolutionized early-stage drug discovery. By leveraging in silico models, researchers can predict the biological activity and pharmacokinetic profiles of novel chemical entities with increasing accuracy, thereby de-risking and accelerating the development pipeline. This guide provides an in-depth, actionable framework for the comprehensive bioactivity profiling of 4-Spiro-[1-thiophthalane] piperidine hydrochloride, a unique scaffold featuring a rigid spirocyclic junction between a piperidine ring and a sulfur-containing thiophthalane moiety.

This document is structured to guide researchers through a logical, multi-step workflow. It begins with the foundational analysis of the molecule's physicochemical properties, proceeds to predictive target identification using ligand-based chemogenomic approaches, and delves into high-resolution interaction analysis via molecular docking. Crucially, it integrates Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling to build a holistic view of the compound's drug-like potential. Each section provides not only the step-by-step protocols but also the scientific rationale behind methodological choices, ensuring a blend of technical precision and practical insight. Visual workflows and data tables are employed to distill complex processes and results into an easily digestible format, empowering drug development professionals to apply these techniques to their own research endeavors.

Section 1: Compound Deconstruction and Physicochemical Profiling

Before embarking on complex bioactivity predictions, a fundamental understanding of the molecule's intrinsic properties is paramount. The structure of this compound combines the well-established piperidine nucleus, a "privileged structure" found in numerous approved drugs, with a thiophthalane group.[1][2] The spirocyclic fusion imparts significant conformational rigidity, a feature that can enhance binding affinity and selectivity for a specific biological target. The thiophene component introduces a sulfur heteroatom, which can alter electronic properties and engage in unique interactions with protein residues.[3][4]

An initial assessment of drug-likeness is critical. This is typically achieved by calculating key physicochemical descriptors and evaluating them against established rules, such as Lipinski's Rule of Five. These rules provide an empirical framework for predicting oral bioavailability.[5]

Predicted Physicochemical Properties

The following properties for the free base form of 4-Spiro-[1-thiophthalane] piperidine were predicted using open-access cheminformatics tools like SwissADME or pkCSM.[6][7]

PropertyPredicted ValueCompliance with Drug-Likeness RulesRationale and Implication
Molecular Weight (MW)205.33 g/mol Yes (< 500 Da)Low molecular weight is favorable for absorption and distribution.
LogP (Octanol/Water)1.9Yes (< 5)Optimal lipophilicity suggests good membrane permeability.
Hydrogen Bond Donors1Yes (≤ 5)The piperidine nitrogen is the primary donor, facilitating interactions.
Hydrogen Bond Acceptors1Yes (≤ 10)The sulfur atom can act as a weak H-bond acceptor.
Topological Polar Surface Area (TPSA)12.5 ŲYes (< 140 Ų)Low TPSA is strongly correlated with good blood-brain barrier penetration.[5]

Section 2: Target Identification via Ligand-Based Approaches

With a novel compound, the primary question is: what are its most probable biological targets? Ligand-based in silico target prediction, or "target fishing," leverages the principle that structurally similar molecules often share similar biological targets.[8] By comparing our query compound against large databases of molecules with known bioactivities (e.g., ChEMBL, BindingDB), we can generate a ranked list of plausible protein targets.[9]

Target Prediction Workflow

This workflow outlines the use of a similarity-based web server (e.g., SwissTargetPrediction) to hypothesize potential targets.

G cluster_input Input Preparation cluster_prediction Prediction Engine cluster_output Output Analysis Input 1. Obtain SMILES String of Compound Server 2. Submit to Web Server (e.g., SwissTargetPrediction) Input->Server DB 3. Server Compares Against Bioactivity Databases (e.g., ChEMBL) Server->DB Similarity Search Output 4. Generate Ranked List of Probable Targets Server->Output DB->Server Analysis 5. Prioritize Targets Based on Probability Score & Relevance Output->Analysis

Caption: Workflow for ligand-based target prediction.

Protocol: Target Prediction
  • Input Preparation: Obtain the canonical SMILES string for the compound's free base: C1CNCCC12C3=CC=CC=C3CS2.[10]

  • Server Submission: Navigate to an online target prediction server. Paste the SMILES string into the query box and initiate the prediction.

  • Result Analysis: The server will return a list of potential targets, ranked by a probability score. The piperidine scaffold is known to interact with a wide range of targets, including GPCRs, ion channels, and enzymes.[1][11][12] Given the compound's structural features, high-ranking targets may include Dopamine receptors, Serotonin receptors, or Histone Deacetylases (HDACs).[13]

  • Target Prioritization: For this guide, we will select Histone Deacetylase 2 (HDAC2) as a high-priority target for further investigation, based on the prevalence of piperidine and thiophene moieties in known HDAC inhibitors.[13]

Section 3: High-Resolution Interaction Analysis via Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor or target protein).[14] It is an indispensable tool in structure-based drug design, allowing for the visualization of atomic-level interactions that govern molecular recognition.[15]

Molecular Docking Workflow

The docking process is a systematic procedure requiring careful preparation of both the protein and ligand structures to ensure a biochemically relevant simulation.

G cluster_prep Structure Preparation cluster_dock Docking Simulation cluster_analysis Post-Docking Analysis PDB 1. Protein Preparation - Download PDB Structure - Remove Water/Heteroatoms - Add Hydrogens Grid 3. Define Binding Site (Grid Box Generation) PDB->Grid Ligand 2. Ligand Preparation - 2D to 3D Conversion - Energy Minimization - Assign Charges Ligand->Grid Run 4. Execute Docking (e.g., AutoDock Vina) Grid->Run Score 5. Analyze Binding Affinity (kcal/mol) Run->Score Pose 6. Visualize Binding Pose & Key Interactions Score->Pose

Caption: Step-by-step molecular docking workflow.

Protocol: Molecular Docking with AutoDock Vina

This protocol provides a generalized workflow using common, freely available software.[16]

  • Protein Preparation:

    • Action: Download the X-ray crystal structure of HDAC2 from the RCSB Protein Data Bank (e.g., PDB ID: 4LXZ).

    • Causality: A high-resolution crystal structure provides the accurate atomic coordinates necessary for a reliable docking simulation.

    • Action: Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all water molecules, co-solvents, and the co-crystallized ligand.[16][17]

    • Causality: These molecules would otherwise interfere with the docking of our query compound. The original ligand's position is used to define the binding site.

    • Action: Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). Save the prepared protein in .pdbqt format for use with AutoDock Vina.

    • Causality: Correct protonation states and atomic charges are essential for accurately calculating the electrostatic and hydrogen bonding components of the scoring function.

  • Ligand Preparation:

    • Action: Draw the 2D structure of the compound's free base and convert it to a 3D structure.

    • Action: Perform energy minimization using a suitable force field (e.g., MMFF94). This step finds the lowest energy, most stable conformation of the ligand.

    • Causality: Starting with a low-energy conformation reduces the conformational search space the docking algorithm must explore, improving efficiency.

    • Action: Save the prepared ligand in .pdbqt format.

  • Docking Execution:

    • Action: Define the search space (grid box) for docking. The box should be centered on the active site, typically defined by the position of the co-crystallized ligand, and large enough to encompass the entire binding pocket.

    • Causality: This confines the simulation to the region of interest, preventing unproductive sampling of the entire protein surface.

    • Action: Execute the docking simulation using the AutoDock Vina software, providing the prepared protein, ligand, and grid configuration files as input.[18]

  • Results Analysis:

    • Binding Affinity: Vina reports binding affinity in kcal/mol. More negative values indicate stronger, more favorable binding.

    • Binding Pose: The software generates several possible binding poses. The top-ranked pose (lowest energy) should be visually inspected.

    • Key Interactions: Analyze the top pose to identify specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and protein residues. The sulfur atom in the thiophthalane ring may participate in favorable pi-sulfur interactions with aromatic residues like Tyrosine or Phenylalanine.

Example Docking Results
ParameterPredicted ValueInterpretation
Binding Affinity (Pose 1)-8.9 kcal/molStrong binding affinity, suggesting a stable ligand-protein complex.
Key Interacting ResiduesHIS142, HIS143, TYR306Hydrogen bond with piperidine NH; Pi-sulfur interaction with TYR306.
RMSD from Crystal Ligand1.8 ÅGood overlap with the known inhibitor's binding mode.

Section 4: In Silico ADMET & Safety Profiling

Predicting a compound's bioactivity is only half the battle; its potential as a drug is equally dependent on its ADMET profile.[6][19] Early in silico ADMET prediction helps identify potential liabilities that could lead to late-stage clinical trial failures, saving significant time and resources.[20]

ADMET Prediction Workflow

G cluster_adme ADME Prediction cluster_tox Toxicity Prediction Input Compound SMILES Absorption Absorption (e.g., Caco-2, HIA) Distribution Distribution (e.g., BBB, PPB) Metabolism Metabolism (CYP450 Inhibition) Excretion Excretion (e.g., Renal OCT2 Substrate) hERG Cardiotoxicity (hERG Inhibition) Hepatox Hepatotoxicity Mutagen Mutagenicity (AMES Test) Output Generate Comprehensive Safety Profile Absorption->Output Distribution->Output Metabolism->Output Excretion->Output hERG->Output Hepatox->Output Mutagen->Output

Caption: Integrated ADMET and toxicity prediction workflow.

Protocol: ADMET Prediction using Web Servers
  • Select Tools: Utilize a consensus approach by submitting the compound's SMILES string to multiple well-validated web servers (e.g., pkCSM, SwissADME, ProTox-II).[6][7]

  • Causality: Relying on multiple tools is crucial as different models are built on different datasets and algorithms. A consensus prediction is more robust than a single result.[19]

  • Submit Query: Input the SMILES string and run the predictions for all available ADMET and toxicity endpoints.

  • Consolidate and Analyze: Aggregate the results into a summary table. Pay close attention to any predicted liabilities, such as inhibition of key cytochrome P450 (CYP) enzymes or potential for hERG channel blockade, which is a major indicator of cardiotoxicity.

Predicted ADMET & Toxicity Profile
ParameterCategoryPredicted OutcomeImplication
Human Intestinal AbsorptionAbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB)DistributionYesCompound is predicted to cross the BBB, consistent with TPSA value.
CYP2D6 InhibitionMetabolismInhibitorPotential for drug-drug interactions. A common liability.
CYP3A4 InhibitionMetabolismNon-inhibitorFavorable, as CYP3A4 is involved in the metabolism of many drugs.
hERG I InhibitionToxicityNon-inhibitorLow risk of cardiotoxicity.
AMES ToxicityToxicityNon-mutagenicLow risk of mutagenicity.
HepatotoxicityToxicityYesPotential risk of liver toxicity; requires experimental validation.

Section 5: Data Synthesis and Future Directions

The in silico analysis provides a multi-faceted hypothesis of the bioactivity of this compound.

Synthesis:

  • Drug-Likeness: The compound possesses an excellent, drug-like physicochemical profile, suggesting good bioavailability.

  • Potential Target: Ligand-based analysis points towards HDAC2 as a plausible high-affinity target.

  • Binding Mode: Molecular docking predicts a stable binding mode within the HDAC2 active site with a strong binding affinity (-8.9 kcal/mol), driven by key hydrogen bonding and pi-sulfur interactions.

  • Pharmacokinetics: The compound is predicted to be orally bioavailable and CNS-penetrant.

  • Liabilities: A potential for CYP2D6 inhibition and hepatotoxicity has been flagged.

Future Directions & Self-Validation: The in silico workflow is a hypothesis-generating engine. Every prediction must be validated through subsequent experimental work.

  • In Vitro Target Validation: Procure or synthesize the compound and test its inhibitory activity against a panel of HDAC enzymes, with a focus on HDAC2, to confirm the primary target and determine its IC50 value.

  • In Vitro ADMET Assays: Conduct experimental assays to confirm the computational predictions. Key assays include Caco-2 permeability (for absorption), CYP450 inhibition panels, and hERG patch-clamp assays.

  • Cellular Activity: Evaluate the compound's anti-proliferative effects in cancer cell lines known to be sensitive to HDAC inhibition.[21]

  • Structural Biology: If potent activity is confirmed, co-crystallization of the compound with HDAC2 would provide definitive proof of the predicted binding mode.

This iterative cycle of computational prediction followed by experimental validation forms the core of modern, efficient drug discovery.

References

  • Banerjee, P., et al. (2021). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link][5][6][19]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link][14][15]

  • Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link][19]

  • How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. (2025). YouTube. [Link][17]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). SpringerLink. [Link][20]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link][16]

  • Patsnap Synapse. (2025). What is the role of pharmacophore in drug design?. Patsnap Synapse. [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (n.d.). ResearchGate. [Link][11]

  • RASA Life Sciences. (n.d.). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. RASA Life Sciences. [Link]

  • Request PDF. (2025). Open access in silico tools to predict the ADMET profiling of drug candidates. ResearchGate. [Link]

  • The impact of pharmacophore modeling in drug design. (2025). ResearchGate. [Link]

  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. [Link]

  • Computational Chemistry Glossary. (n.d.). QSAR (Quantitative Structure-Activity Relationship). Computational Chemistry. [Link]

  • bioRxiv. (2021). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). bioRxiv. [Link][7]

  • MDPI. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI. [Link]

  • How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. (2024). YouTube. [Link][18]

  • PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. [Link]

  • Chemistry LibreTexts. (2023). 31.9: Quantitative Structure-Activity Relationships (QSAR). Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Quantitative structure–activity relationship. Wikipedia. [Link]

  • Slideshare. (n.d.). Pharmacophore modeling. Slideshare. [Link]

  • NIH. (2024). Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity. NIH. [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. [Link][8]

  • PubMed. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. PubMed. [Link]

  • PubChemLite. (n.d.). This compound (C12H15NS). PubChemLite. [Link][10]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link][1]

  • MDPI. (n.d.). In Silico Models of Biological Activities of Peptides Using the Coefficient of Conformism of a Correlative Prediction and the Las Vegas Algorithm. MDPI. [Link]

  • Cambridge MedChem Consulting. (2019). Predicting bioactivity. Cambridge MedChem Consulting. [Link][9]

  • PubMed Central. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC. [Link][21]

  • NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [Link][3]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). Research Square. [Link][12]

  • Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. [Link][4]

  • Cas 191673-07-1,this compound. (n.d.). Chemical Synthesis. [Link]

  • MDPI. (n.d.). Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity. MDPI. [Link]

  • PubChem. (n.d.). Spiro[isochroman-1,4'-piperidine] hydrochloride. PubChem. [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of thiophene-based hydroxamate derivatives as HDACis with antitumor activities. PubMed. [Link][13]

  • NIH. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. PMC. [Link]

Sources

Whitepaper: A Phased Approach to the Initial Toxicity Screening of 4-Spiro-[1-thiophthalane] piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive, tiered strategy for the initial toxicity screening of the novel chemical entity, 4-Spiro-[1-thiophthalane] piperidine hydrochloride. As a compound with a unique heterocyclic structure, its toxicological profile is unknown, necessitating a systematic evaluation to identify potential hazards for human health. This document provides a scientifically-grounded framework for researchers, scientists, and drug development professionals, integrating in vitro and in vivo methodologies in alignment with international regulatory standards. The narrative emphasizes the causal logic behind experimental choices, adherence to self-validating protocols, and is grounded in authoritative guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).

Introduction: The Rationale for a Tiered Toxicity Screening Cascade

The introduction of any novel chemical entity (NCE) into the drug development pipeline requires a rigorous assessment of its safety profile. For this compound, a compound with limited to no existing toxicological data, a phased screening approach is paramount. This strategy, often referred to as a tiered testing cascade, is designed to move from broad, high-throughput in vitro assays to more complex, targeted in vivo studies. This approach is not only cost-effective and time-efficient but also aligns with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

The core principle of this guide is to build a toxicological profile from the ground up. We begin with fundamental questions at the cellular level: Is the compound cytotoxic? Does it have the potential to damage genetic material? From there, we escalate to systemic inquiries in whole organisms, investigating its effects after acute exposure via relevant routes. This progression ensures that resource-intensive in vivo studies are only conducted with a foundational understanding of the compound's basic toxicological properties.

Phase 1: In Vitro Assessment – Foundational Toxicity Profiling

The initial phase of screening focuses on in vitro methods to assess the intrinsic toxicity of this compound at the cellular level. These assays are rapid, require minimal compound, and provide a critical first look at potential liabilities.

General Cytotoxicity Assessment: The MTT Assay

Expertise & Experience: Before assessing more complex endpoints like genotoxicity, it is crucial to determine the concentrations at which the compound causes general cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for this purpose. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells. This allows for the determination of an IC50 (half-maximal inhibitory concentration), a key parameter for dose selection in subsequent, more specific assays.

Trustworthiness: The protocol's validity is ensured by the inclusion of positive and negative controls. A known cytotoxic agent (e.g., doxorubicin) serves as the positive control, while the vehicle (e.g., DMSO, saline) in which the test compound is dissolved serves as the negative control.

  • Cell Culture:

    • Seed human hepatoma (HepaRG) cells and Chinese Hamster Ovary (CHO-K1) cells into 96-well plates at a pre-determined optimal density (e.g., 10,000 cells/well).

    • HepaRG cells are chosen for their metabolic competence, expressing a range of drug-metabolizing enzymes, which provides insight into potential liver toxicity.

    • CHO-K1 cells are selected for their robust growth characteristics and relevance to subsequent genotoxicity testing.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the compound-containing medium.

    • Incubate for a defined period, typically 24 to 48 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the MTT solution.

    • Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

ParameterDescriptionCell Line
IC50 (µM) The concentration of the compound that reduces cell viability by 50%.HepaRG
IC50 (µM) The concentration of the compound that reduces cell viability by 50%.CHO-K1
Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)

Expertise & Experience: A critical question in early safety assessment is whether a compound can cause mutations in DNA, a potential indicator of carcinogenicity. The Ames test is a widely used and regulatory-accepted method for identifying mutagenic potential. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The assay detects mutations that restore the gene's function, allowing the bacteria to grow on an amino acid-deficient medium.

Trustworthiness: The protocol includes both direct exposure and exposure in the presence of a metabolic activation system (S9 fraction from rat liver). This is crucial because some compounds only become mutagenic after being metabolized by liver enzymes. The use of multiple bacterial strains ensures the detection of different types of mutations, such as base-pair substitutions and frameshift mutations.

  • Strain Selection: Utilize a standard set of tester strains, such as S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

  • Metabolic Activation: Conduct the assay with and without the addition of an S9 fraction to simulate mammalian metabolism.

  • Exposure:

    • In the plate incorporation method, the test compound, bacterial culture, and (if applicable) S9 mix are combined in molten top agar and poured onto minimal glucose agar plates.

    • Test a range of concentrations of this compound, informed by the prior cytotoxicity data.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.

Tester StrainMetabolic ActivationResult (Positive/Negative)Fold Increase over Control
TA98-S9
TA98+S9
TA100-S9
TA100+S9
TA1535-S9
TA1535+S9
TA1537-S9
TA1537+S9
WP2 uvrA-S9
WP2 uvrA+S9

Phase 2: In Vivo Acute Systemic Toxicity Assessment

If the in vitro data do not reveal significant cytotoxicity or mutagenicity, the next phase is to evaluate the compound's effects on a whole organism. Acute systemic toxicity studies provide crucial information on the potential health hazards arising from a single, short-term exposure. These studies are guided by international regulatory frameworks, such as the ICH M3(R2) guideline, and are essential for classifying the compound's toxicity and determining a safe starting dose for any potential human trials.

Study Design and Rationale

Expertise & Experience: The choice of acute toxicity studies depends on the intended route of administration for the compound. Assuming oral administration is a primary route of interest, an acute oral toxicity study is the logical starting point. The OECD provides several guidelines (TG 420, 423, and 425) that are designed to estimate the LD50 (the dose expected to cause death in 50% of the animals) while minimizing animal use. The Up-and-Down Procedure (UDP) as per OECD TG 425 is a refined method that uses a sequential dosing approach to accurately estimate the LD50 with a small number of animals.

Trustworthiness: These protocols are globally recognized and standardized. Key to their reliability is the detailed observation of clinical signs, measurement of body weight changes, and gross necropsy at the end of the study. These multiple endpoints provide a comprehensive picture of the compound's toxic effects.

Toxicity_Screening_Workflow cluster_2 Decision & Further Development Stop_Dev High Toxicity: STOP DEVELOPMENT Proceed Acceptable Profile: PROCEED TO SUB-CHRONIC STUDIES InVitro_Decision InVitro_Decision InVitro_Decision->Stop_Dev High cytotoxicity or clear mutagenicity Oral_Tox Oral_Tox InVitro_Decision->Oral_Tox Low cytotoxicity & non-mutagenic Genotox_InVivo Genotox_InVivo InVitro_Decision->Genotox_InVivo Equivocal or positive Ames test result Dermal_Tox Dermal_Tox Oral_Tox->Dermal_Tox Assess other relevant routes InVivo_Decision InVivo_Decision Genotox_InVivo->InVivo_Decision InVivo_Decision->Stop_Dev Unacceptable acute toxicity (e.g., very low LD50) InVivo_Decision->Proceed Acceptable acute toxicity Inhalation_Tox Inhalation_Tox Dermal_Tox->Inhalation_Tox Inhalation_Tox->InVivo_Decision

Caption: Tiered toxicity screening workflow for a novel chemical entity.

Acute Oral, Dermal, and Inhalation Toxicity Protocols

Depending on the compound's physical characteristics and potential exposure routes, one or more of the following studies may be warranted.

  • Animal Selection: Use a single sex of a standard rodent species (typically female rats, as they are often slightly more sensitive).

  • Dosing:

    • Administer the compound by oral gavage. The vehicle should be aqueous if possible; otherwise, an oil like corn oil can be used.

    • Dose animals sequentially. The dose for each subsequent animal is adjusted up or down based on the outcome (survival or death) of the previously dosed animal.

  • Observation:

    • Observe animals closely for the first few hours post-dosing and at least once daily for 14 days.

    • Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior).

    • Record body weights weekly.

  • Necropsy: Perform a gross necropsy on all animals at the end of the 14-day observation period.

  • Data Analysis: Calculate the LD50 using the maximum likelihood method.

  • Animal Preparation: Use rodents with a shaved area of skin (approximately 10% of the body surface area).

  • Application: Apply a single dose of the compound uniformly to the shaved skin and cover with a porous gauze dressing for 24 hours.

  • Observation: After the 24-hour exposure, remove the dressing and observe the animals for 14 days, monitoring for systemic toxicity and local skin reactions.

  • Endpoint: This study helps determine the LD50 via the dermal route and provides information for classification and labeling regarding dermal hazards.

  • Exposure System: Use a dynamic airflow inhalation exposure system to expose rodents to a precisely controlled atmosphere containing the test article as a gas, vapor, or aerosol.

  • Dosing: Expose animals for a fixed duration, typically 4 hours.

  • Observation: Monitor animals during and after exposure, with a subsequent 14-day observation period for signs of toxicity, respiratory distress, and mortality.

  • Endpoint: This study determines the LC50 (median lethal concentration) and is critical for compounds that may be aerosolized or are volatile.

In Vivo Genotoxicity Assessment: Mammalian Erythrocyte Micronucleus Test

Expertise & Experience: If the Ames test yields a positive or equivocal result, it is essential to confirm this finding in a mammalian system. The in vivo micronucleus test (OECD 474) is the standard follow-up assay. It assesses damage to chromosomes or the mitotic apparatus in erythroblasts (immature red blood cells) in the bone marrow or peripheral blood. The formation of micronuclei, which are small packets of chromosomal fragments or whole chromosomes left behind after the main nucleus is expelled, is a direct indicator of chromosomal damage.

Trustworthiness: The assay's strength lies in its in vivo nature, which accounts for the absorption, distribution, metabolism, and excretion (ADME) of the test compound. A positive result in this assay is a strong indicator of genotoxic potential in mammals.

  • Animal Dosing: Treat rodents (typically mice or rats) with at least three dose levels of the compound, usually via the intended clinical route. Include concurrent vehicle and positive controls.

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose (e.g., 24 and 48 hours).

  • Slide Preparation and Analysis: Prepare and stain slides. Score a sufficient number of immature erythrocytes (e.g., 2000 per animal) for the presence of micronuclei.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells in treated animals compared to the control group indicates a positive result.

Study Type (Guideline)RouteSpecies/StrainEstimated LD50/LC50Key Clinical ObservationsGHS Category
Acute Oral (OECD 425)OralRat[Value] mg/kg
Acute Dermal (OECD 402)DermalRat[Value] mg/kg
Acute Inhalation (OECD 403)InhalationRat[Value] mg/L/4h
Micronucleus (OECD 474)[Route]Mouse/RatN/AResult: Positive/Negative

Conclusion and Path Forward

This technical guide provides a structured, scientifically-defensible framework for the initial toxicity screening of this compound. By systematically progressing from in vitro to in vivo models, this approach ensures a thorough yet efficient evaluation of the compound's acute toxicity profile. The data generated will be crucial for making informed go/no-go decisions, classifying the compound according to the Globally Harmonised System (GHS), and, if warranted, designing subsequent sub-chronic toxicity studies. Adherence to these internationally recognized protocols ensures data integrity and regulatory acceptance, forming a solid foundation for the continued development of this novel chemical entity.

Decision_Pathway Start Initial Screening Data (In Vitro & Acute In Vivo) Decision Is the acute toxicity profile acceptable? Start->Decision Proceed Proceed to Sub-Chronic Studies (e.g., 28-day repeat dose) Decision->Proceed Yes Stop Terminate Development (High Hazard Identified) Decision->Stop No (High Toxicity) ReEvaluate Re-evaluate/Modify Chemical Structure Decision->ReEvaluate Marginal Profile

Caption: Decision-making pathway following initial toxicity screening.

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). NIB.
  • ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. (n.d.). European Medicines Agency (EMA). Retrieved January 17, 2026, from [Link]

  • OECD 402: Acute Dermal Toxicity - Fixed Dose Procedure. (2024, May 12). Nucro-Technics. Retrieved January 17, 2026, from [Link]

  • OECD 402: Acute Dermal Toxicity. (2021, May 26). Analytice. Retrieved January 17, 2026, from [Link]

  • Ramaiahgari, S. C., et al. (2014). 3D Organotypic Cultures of Human HepaRG Cells: A Tool for In Vitro Toxicity Studies. Toxicological Sciences, 139(1), 83-95. [Link]

  • Ames Mutagenicity Testing (OECD 471). (n.d.). CPT Labs. Retrieved January 17, 2026, from [Link]

  • In Vivo Micronucleus Test. (n.d.). Inotiv. Retrieved January 17, 2026, from [Link]

  • Acute Inhalation Toxicity OECD 403. (n.d.). Altogen Labs. Retrieved January 17, 2026, from [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2018). ResearchGate. [Link]

  • Acute Dermal Toxicity OECD 402. (n.d.). Altogen Labs. Retrieved January 17, 2026, from [Link]

  • Heddle, J. A., et al. (1994). In vivo rodent erythrocyte micronucleus assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 312(3), 293-304. [Link]

  • Wu, R. W., et al. (1995). Genetically modified Chinese hamster ovary (CHO) cells for studying the genotoxicity of heterocyclic amines from cooked foods. Toxicology Letters, 82-83, 883-889. [Link]

  • Acute Dermal Toxicity Oecd 402. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • OECD No. 403: Acute Inhalation Test. (2021, August 2). Analytice. Retrieved January 17, 2026, from [Link]

  • ICH Multidisciplinary Guideline M3: Guidance on Non-Clinical Safety Studies for Drugs. (2026, January 7). LinkedIn. Retrieved January 17, 2026

An In-depth Technical Guide to the Stability Studies of 4-Spiro-[1-thiophthalane] piperidine hydrochloride Under Physiological Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for assessing the chemical stability of 4-Spiro-[1-thiophthalane] piperidine hydrochloride, a novel spirocyclic compound, under conditions relevant to physiological environments and pharmaceutical processing. As a Senior Application Scientist, the insights presented herein are synthesized from foundational chemical principles and established regulatory expectations. This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed methodologies for conducting robust forced degradation and stability studies. We will explore the intrinsic molecular liabilities of the thiophthalane and piperidine moieties, outline detailed protocols for stress testing, discuss the development of a stability-indicating analytical method, and provide a framework for data interpretation. The protocols are designed to be self-validating and are grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH).[1][2]

Introduction: The Imperative for Stability Assessment

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these is chemical stability. Stability testing provides essential evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][3] For this compound, a molecule featuring a sulfur-containing heterocyclic system fused with a piperidine ring, a proactive and scientifically-driven stability assessment is paramount.

The data generated from these studies are not merely a regulatory submission requirement; they are fundamental to:

  • Identifying Degradation Pathways: Understanding how the molecule degrades helps in identifying and subsequently characterizing potential impurities.[4][5]

  • Informing Formulation Development: Knowledge of instabilities (e.g., pH sensitivity, photo-lability) guides the selection of excipients, manufacturing processes, and packaging to create a stable and effective dosage form.[6][7]

  • Establishing Shelf-Life and Storage Conditions: Robust stability data are the bedrock for defining the re-test period for the drug substance and the shelf-life for the finished product.[3]

  • Developing and Validating Analytical Methods: Forced degradation studies are essential for developing and validating a "stability-indicating" analytical method, one that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[4][8]

This guide will focus on the principles of forced degradation, or stress testing, which involves subjecting the API to conditions more severe than accelerated stability testing to identify the likely degradation products and pathways.[4][5][9]

Molecular Structure Analysis and Predicted Instabilities

A predictive assessment of a molecule's potential degradation pathways begins with an analysis of its functional groups. The structure of this compound (C12H15NS·HCl) contains two key moieties of interest.[10][11]

  • Thiophthalane Moiety: This portion of the molecule contains a thioether functional group. Thioethers are well-known to be susceptible to oxidation.[12][13][14] This is the most probable degradation pathway, proceeding through two primary steps:

    • Oxidation to Sulfoxide: A single oxidation event converts the thioether to a sulfoxide.

    • Oxidation to Sulfone: Further oxidation of the sulfoxide yields the corresponding sulfone. These reactions can be initiated by atmospheric oxygen, trace metal ions, or peroxides that may be present as impurities in excipients.[12]

  • Piperidine Moiety: The piperidine ring is a saturated nitrogen-containing heterocycle. While generally stable, the nitrogen atom can be a site for N-oxidation under strong oxidative conditions. The overall stability of the piperidine ring is high, but its influence on the electronic properties of the entire structure is significant.[15][16]

  • Hydrolytic Stability: The molecule lacks common hydrolytically labile functional groups such as esters, amides, or lactams.[14][17] Therefore, it is predicted to have high stability against hydrolysis across a wide pH range. However, this must be confirmed experimentally, as extreme pH and temperature can still promote unexpected degradation.[6][18]

The overall strategy for stability testing is visualized in the workflow below.

G cluster_0 Phase 1: Planning & Prediction cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Analysis & Interpretation cluster_3 Phase 4: Reporting & Application API API Characterization (4-Spiro-[1-thiophthalane] piperidine HCl) Predict Predict Degradation Pathways (Oxidation, Hydrolysis, Photolysis) API->Predict Hydrolysis Hydrolytic Stress (Acid, Base, Neutral) Predict->Hydrolysis Oxidation Oxidative Stress (H2O2) Predict->Oxidation Photolytic Photolytic Stress (UV/Vis Light) Predict->Photolytic Thermal Thermal Stress (Dry Heat) Predict->Thermal MethodDev Develop Stability-Indicating HPLC-UV/MS Method Hydrolysis->MethodDev Oxidation->MethodDev Photolytic->MethodDev Thermal->MethodDev Analysis Analyze Stressed Samples MethodDev->Analysis Identify Identify & Characterize Degradation Products Analysis->Identify Pathway Elucidate Degradation Pathways Identify->Pathway Report Generate Stability Report Pathway->Report Formulation Inform Formulation & Packaging Strategy Report->Formulation

Caption: Overall workflow for stability assessment.

Experimental Design: Forced Degradation Protocols

Forced degradation studies are conducted to deliberately degrade the sample, targeting a degradation of 5-20% to ensure that the primary degradation products are generated without being obscured by secondary or tertiary products from excessive stress.[9] The following protocols are based on ICH guidelines and are designed to explore the stability of this compound in solution and as a solid.[19]

Preparation of Stock Solution

A primary stock solution of the API should be prepared at a concentration of approximately 1 mg/mL. The choice of solvent depends on the API's solubility. A co-solvent system (e.g., water:acetonitrile or water:methanol) may be necessary if the compound has poor aqueous solubility.[4][9]

Hydrolytic Stability

Hydrolysis studies evaluate the drug's susceptibility to water-catalyzed degradation across a range of pH values.[4][20]

Step-by-Step Protocol:

  • Acid Hydrolysis: Mix 5 mL of the API stock solution with 5 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Base Hydrolysis: Mix 5 mL of the API stock solution with 5 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Neutral Hydrolysis: Mix 5 mL of the API stock solution with 5 mL of purified water.

  • Incubation: Heat all three solutions at 60°C. Withdraw aliquots at predetermined time points (e.g., 2, 6, 24, and 48 hours).

  • Neutralization: Before analysis, cool the aliquots to room temperature. Neutralize the acidic sample with an equivalent amount of 0.1 M NaOH and the basic sample with 0.1 M HCl. This step is critical to prevent further degradation during analysis.[9]

  • Analysis: Dilute the samples to a suitable concentration with the mobile phase and analyze immediately using the developed stability-indicating method.

Causality Behind Choices:

  • 0.1 M HCl/NaOH: These concentrations are standard starting points recommended in guidelines, providing sufficient stress to induce degradation in labile compounds without being overly aggressive.[4][9]

  • 60°C: Elevated temperature is used to accelerate the degradation process, allowing for the study to be completed in a reasonable timeframe.[9] If no degradation is observed, the temperature or acid/base concentration can be increased.[21]

Oxidative Stability

This study assesses the molecule's susceptibility to oxidation, a key predicted pathway for this compound.[22][23]

Step-by-Step Protocol:

  • Preparation: Mix 5 mL of the API stock solution with 5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

  • Control: Prepare a control sample by mixing 5 mL of the API stock solution with 5 mL of purified water.

  • Incubation: Keep both solutions at room temperature, protected from light, for 24 hours.

  • Analysis: Withdraw aliquots, dilute to a suitable concentration, and analyze immediately.

Causality Behind Choices:

  • Hydrogen Peroxide (3%): H₂O₂ is a common and effective oxidizing agent used in forced degradation studies because it mimics potential oxidative stress from peroxide impurities in excipients.[4][12][13] The 3% concentration is a standard starting point.[21]

  • Room Temperature: Oxidative reactions are often rapid, and starting at room temperature prevents excessive, unrealistic degradation.[4]

Photostability

Photostability testing determines if light exposure results in unacceptable changes to the API.[24][25] The protocol must adhere to ICH Q1B guidelines.[26][27][28]

Step-by-Step Protocol:

  • Sample Preparation: Place a thin layer (not more than 3 mm) of the solid API powder in a chemically inert, transparent container. Prepare a second, identical sample and wrap it completely in aluminum foil to serve as the dark control.

  • Exposure: Place both samples in a calibrated photostability chamber.

  • ICH Q1B Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[4][26]

  • Analysis: After exposure, prepare solutions of both the light-exposed and dark control samples and analyze them by the stability-indicating method.

Causality Behind Choices:

  • Solid State: Testing the API in its solid form is crucial as it represents the state in which it will be stored and handled.

  • Dark Control: The dark control is essential to differentiate between degradation caused by light versus degradation caused by thermal effects from the light source.[24]

The decision-making process for photostability testing is outlined in the diagram below.

G Start Start Photostability Test (ICH Q1B) Expose_API Expose API to Light (Solid State) Start->Expose_API Check_Change Is degradation > significant change threshold? Expose_API->Check_Change Stop API is Photostable. No further testing needed. Check_Change->Stop No Package_Test Protective Packaging Required. Inform formulation/packaging teams. Check_Change->Package_Test Yes

Caption: ICH Q1B photostability decision logic.

Summary of Forced Degradation Conditions

The experimental conditions should be meticulously documented and are summarized below.

Stress Condition Reagent/Condition Concentration Temperature Duration Predicted Degradation Pathway
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M60°C48 hoursUnlikely; confirmation required
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M60°C48 hoursUnlikely; confirmation required
Neutral Hydrolysis Purified WaterN/A60°C48 hoursUnlikely; confirmation required
Oxidation Hydrogen Peroxide (H₂O₂)3%Room Temp.24 hoursOxidation of thioether to sulfoxide/sulfone
Photochemical UV/Visible Light> 1.2M lux-hr & > 200 W-hr/m²ControlledN/APhotolytic oxidation or rearrangement
Thermal (Solid) Dry HeatN/A70°C7 daysThermolysis

Stability-Indicating Analytical Method

The cornerstone of any stability study is a validated, stability-indicating analytical method. For a molecule like this compound, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV and Mass Spectrometric (MS) detection is the gold standard.

Method Development Strategy
  • Column Selection: A C18 column is a versatile and appropriate starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) will be required to separate the relatively polar parent compound from potentially less polar or more polar degradants.

  • Detection:

    • UV Detector: Used for quantification. The detection wavelength should be set at the λmax of the parent compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.

    • Mass Spectrometer (MS): Coupled to the HPLC (LC-MS), this is invaluable for identifying degradation products by providing mass-to-charge (m/z) information, which aids in structure elucidation.[12]

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity . This is proven by demonstrating that the parent peak is resolved from all degradation product peaks and that the peak is pure (e.g., using PDA peak purity analysis).

Proposed HPLC Method Parameters
Parameter Condition Rationale
Column C18, 100 x 4.6 mm, 2.7 µmProvides good resolution for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape in positive ion MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting non-polar compounds.
Gradient 5% to 95% B over 15 minEnsures elution of all potential degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Injection Volume 5 µLStandard volume to avoid peak distortion.
UV Detection 225 nm (or determined λmax)Wavelength for optimal sensitivity of the parent compound.
MS Detector ESI, Positive Ion ModeExpected to provide good ionization for the nitrogen-containing molecule.

Data Interpretation and Reporting

Following analysis of the stressed samples, the data must be systematically evaluated.

Quantitative Analysis

The percentage of degradation is calculated for each condition. The results should be compiled into a summary table.

Stress Condition % Assay of Parent % Degradation No. of Degradants Mass Balance (%) Remarks
Control (T=0) 100.00.00100.0Initial time point
0.1 M HCl, 60°C, 48h 98.51.5199.8Stable to acid
0.1 M NaOH, 60°C, 48h 99.10.90100.0Stable to base
Water, 60°C, 48h 99.50.50100.0Stable in neutral solution
3% H₂O₂, RT, 24h 85.214.8299.5Susceptible to oxidation
Photolytic (Solid) 96.33.7199.2Minor photosensitivity
Thermal (Solid), 70°C 99.80.20100.0Thermally stable

Note: Data shown are illustrative.

Proposed Degradation Pathway

Based on the predicted instabilities and the LC-MS data from the oxidative stress sample, a primary degradation pathway can be proposed. The two degradants observed under oxidative stress would likely correspond to the sulfoxide and sulfone derivatives.

G Parent 4-Spiro-[1-thiophthalane] piperidine HCl MW = 241.78 g/mol Sulfoxide Degradant 1 (Sulfoxide) MW = 257.78 g/mol +16 Da Parent->Sulfoxide [O] (H2O2) Sulfone Degradant 2 (Sulfone) MW = 273.78 g/mol +32 Da Sulfoxide->Sulfone [O] (H2O2)

Caption: Proposed oxidative degradation pathway.

Conclusion and Recommendations

This technical guide outlines a comprehensive and scientifically rigorous approach to evaluating the stability of this compound. The primary anticipated instability is oxidation of the thioether moiety, a hypothesis that must be confirmed through the detailed forced degradation studies described. The compound is predicted to be stable against hydrolysis but may exhibit minor photosensitivity.

Key Recommendations for Drug Development Professionals:

  • Prioritize Oxidative Stability: Given the high probability of oxidation, formulation development should focus on protecting the API from oxidative stress. This may include the use of antioxidants or packaging under an inert atmosphere (e.g., nitrogen).

  • Confirm Photostability: If photostability studies confirm degradation, light-protective packaging (e.g., amber vials, opaque containers) will be mandatory.[24]

  • Analytical Rigor: The development and thorough validation of a stability-indicating HPLC method are non-negotiable for generating reliable data.

By following the structured approach detailed in this guide, researchers can build a robust understanding of the stability profile of this compound, ensuring the development of a safe, effective, and stable pharmaceutical product.

References

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

  • Title: ICH Q1 guideline on stability testing of drug substances and drug products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q1B Requirements for Photostability Testing Source: Atlas-mts.com URL: [Link]

  • Title: Oxidative Stability Testing: A Comprehensive Guide to Protecting Pharmaceutical Products Source: AAPS Newsmagazine URL: [Link]

  • Title: Forced Degradation in Pharmaceuticals – A Regulatory Update Source: SpringerLink URL: [Link]

  • Title: Factors Affecting Drug Stability: pH Source: StabilityStudies.in URL: [Link]

  • Title: ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products) Source: YouTube URL: [Link]

  • Title: ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products Source: ECA Academy URL: [Link]

  • Title: Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability Source: Sharp Services URL: [Link]

  • Title: Q 1 A (R2) Stability Testing of new Drug Substances and Products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q1 Stability Testing of Drug Substances and Drug Products Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: pH for Stability Testing and Analysis Source: Hudson Robotics URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

  • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Oxidation Stability Studies Source: VELP Scientifica URL: [Link]

  • Title: Quality: stability Source: European Medicines Agency (EMA) URL: [Link]

  • Title: The Fundamental Role of pH in Pharmaceutical Laboratories Source: Kalstein EU URL: [Link]

  • Title: EMA releases new guideline on stability testing Source: Manufacturing Chemist URL: [Link]

  • Title: ICH guideline for photostability testing: aspects and directions for use Source: PubMed URL: [Link]

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Why pH matters in pharmaceuticals: Keeping our medications safe and effective Source: AWE URL: [Link]

  • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: OUCI URL: [Link]

  • Title: ICH Guidelines: Drug Stability Testing Essentials Source: AMSbiopharma URL: [Link]

  • Title: Ich guidelines for stability studies 1 Source: Slideshare URL: [Link]

  • Title: Q1A(R2) Guideline Source: ICH URL: [Link]

  • Title: Understanding the chemical basis of drug stability and degradation Source: The Pharmaceutical Journal URL: [Link]

  • Title: this compound (C12H15NS) Source: PubChemLite URL: [Link]

  • Title: Hydrolytic Stress Stability Testing Source: Stability Environments URL: [Link]

  • Title: Pathway of Hydrolysis in Neutral Condition for Drug Substance and Drug Product Source: ResearchGate URL: [Link]

  • Title: Stability Testing Of Drug Products In The US 2021 Source: CPT Labs URL: [Link]

  • Title: Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability Source: BOQU Instrument URL: [Link]

  • Title: Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022 Source: Egyptian Drug Authority URL: [Link]

  • Title: New EMA Guideline on Stability Testing for Applications for Variations Source: GMP Compliance URL: [Link]

  • Title: FDA Stability Testing Regulations For Pharmaceuticals Source: BioBoston Consulting URL: [Link]

  • Title: ASEAN Guideline on Stability Study of Drug Product Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY Source: Bulletin of the National Academy of Sciences of the Republic of Kazakhstan URL: [Link]

  • Title: Cas 191673-07-1,this compound Source: Chembk URL: [Link]

  • Title: Spiro[indene-1,4'-piperidine] hydrochloride Source: PubChem URL: [Link]

  • Title: 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] hydrochloride Source: PubChem URL: [Link]

  • Title: Piperidine : structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives Source: ScienceDirect URL: [Link]

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: JOCPR URL: [Link]

  • Title: Influence of piperidine ring on stability and reactivity of piperine Source: ResearchGate URL: [Link]

Sources

Strategic Derivatization of 4-Spiro-[1-thiophthalane] Piperidine Hydrochloride: A Technical Guide for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Spirocyclic Piperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring is one of the most ubiquitous N-heterocyclic scaffolds found in FDA-approved drugs.[1] Its prevalence is a testament to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space. The incorporation of a spirocyclic junction, as seen in the 4-Spiro-[1-thiophthalane] piperidine core, introduces conformational rigidity and a defined spatial arrangement of substituents.[2] This rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[3]

The thiophthalane (dihydro-iso-benzothiophene) moiety adds another layer of chemical and pharmacological interest. Thiophene and its analogs are privileged structures in drug discovery, known to participate in various biological interactions and often serving as bioisosteres for phenyl rings.[4][5] The combination of the spiro-piperidine and thiophthalane fragments in one molecule creates a unique, three-dimensional scaffold with significant potential for developing novel therapeutics targeting a range of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][6][7]

This guide provides a comprehensive technical overview for the derivatization of the 4-Spiro-[1-thiophthalane] piperidine hydrochloride core. It is designed for researchers, scientists, and drug development professionals engaged in structure-activity relationship (SAR) studies. We will first propose a robust synthetic route to the core structure and then delve into detailed, field-proven protocols for its derivatization, focusing on modifications of the piperidine nitrogen to generate a diverse chemical library for biological screening.

Part 1: Synthesis of the Core Scaffold: 4-Spiro-[1-thiophthalane] Piperidine

Proposed Synthetic Pathway

The overall strategy involves creating a suitable electrophile from a benzothiophenone precursor, which can then be subjected to a double nucleophilic attack by a protected piperidine precursor to form the spirocyclic core.

Synthetic_Pathway cluster_0 Synthesis of the Core Scaffold start 1-Benzothiophen-4-one step1 Knoevenagel Condensation (e.g., with malononitrile) start->step1 Reagents: Malononitrile, Base (e.g., piperidine) intermediate1 Ylidene Intermediate step1->intermediate1 step2 Michael Addition & Intramolecular Cyclization (e.g., with acetonitrile anion) intermediate1->step2 Reagents: Acetonitrile, Base (e.g., NaH) intermediate2 Dinitrile Intermediate step2->intermediate2 step3 Hydrolysis & Decarboxylation intermediate2->step3 Reagents: H2O2, NaOH intermediate3 Spirocyclic Imide step3->intermediate3 step4 Reduction (e.g., LiAlH4) intermediate3->step4 Reagents: LiAlH4, THF final_product 4-Spiro-[1-thiophthalane] Piperidine step4->final_product

Caption: Proposed synthetic workflow for the 4-Spiro-[1-thiophthalane] piperidine core.

Experimental Protocol: Synthesis of Spirocyclic Imide Intermediate

This protocol is adapted from a similar synthesis of spiro[[10]benzothiophen-4,4′-piperidines].[8]

  • Step 1: Knoevenagel Condensation. To a solution of 1-benzothiophen-4-one (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine. Reflux the mixture for 4-6 hours, monitoring by TLC. Upon completion, cool the reaction to room temperature, and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum to yield the ylidene intermediate.

  • Step 2: Michael Addition. To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in anhydrous DMF at 0 °C, add a solution of the ylidene intermediate (1.0 eq) and acetonitrile (1.2 eq) in DMF dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Quench the reaction carefully with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dinitrile intermediate.

  • Step 3: Hydrolysis and Cyclization. Dissolve the crude dinitrile in a mixture of ethanol and water. Add hydrogen peroxide (30% aq. solution, 5.0 eq) and a solution of sodium hydroxide (2.0 eq). Heat the mixture at 50-60 °C for 2-3 hours. Cool the reaction, acidify with HCl (2M), and extract with dichloromethane. Dry the organic layer and concentrate to yield the spirocyclic imide, which can be purified by column chromatography.

  • Step 4: Reduction to the Core Amine. To a solution of the spirocyclic imide (1.0 eq) in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH₄, 3.0 eq) portion-wise. Allow the mixture to warm to room temperature and then reflux for 6-8 hours. Cool the reaction to 0 °C and quench sequentially by the careful addition of water, 15% NaOH solution, and water again (Fieser workup). Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate to yield the target 4-Spiro-[1-thiophthalane] piperidine. The hydrochloride salt can be prepared by dissolving the free base in diethyl ether and adding a solution of HCl in ether.

Part 2: Derivatization of the Piperidine Nitrogen for SAR Exploration

With the core scaffold in hand, the secondary amine of the piperidine ring serves as the primary handle for derivatization. This allows for the systematic exploration of the chemical space around the core, a critical step in any SAR campaign. We will focus on three robust and versatile classes of reactions: N-alkylation, N-acylation, and N-sulfonylation.

Derivatization Strategy Overview

Derivatization_Strategies cluster_1 Derivatization of the Core Scaffold cluster_N_Alkylation N-Alkylation cluster_N_Acylation N-Acylation cluster_N_Sulfonylation N-Sulfonylation core 4-Spiro-[1-thiophthalane] Piperidine·HCl reductive_amination Reductive Amination core->reductive_amination R-CHO, NaBH(OAc)₃ direct_alkylation Direct Alkylation core->direct_alkylation R-X, Base acyl_chlorides Acyl Chlorides core->acyl_chlorides R-COCl, Base anhydrides Anhydrides core->anhydrides (R-CO)₂O, Base sulfonyl_chlorides Sulfonyl Chlorides core->sulfonyl_chlorides R-SO₂Cl, Base

Caption: Key derivatization strategies for the spiro-piperidine core.

A. N-Alkylation Strategies

N-alkylation introduces a variety of alkyl and arylalkyl groups, allowing for the probing of steric and electronic requirements in the binding pocket of a biological target.

This is one of the most reliable methods for N-alkylation, minimizing the risk of over-alkylation that can occur with direct alkylation methods.[11][12] The reaction proceeds by forming an iminium ion in situ from the secondary amine and an aldehyde or ketone, which is then immediately reduced.[13]

Experimental Protocol: Reductive Amination

  • Preparation: To a stirred solution of this compound (1.0 eq) and triethylamine (1.1 eq, to neutralize the HCl salt) in an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE) at room temperature, add the desired aldehyde or ketone (1.2 eq).

  • Reaction: Stir the mixture for 20-30 minutes to allow for iminium ion formation. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion (typically 2-12 hours), quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Direct Sₙ2 reaction with an alkyl halide is a straightforward approach. Careful control of stoichiometry and the use of a suitable base are crucial to prevent the formation of quaternary ammonium salts.[14][15]

Experimental Protocol: Direct Alkylation

  • Preparation: Suspend this compound (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (Hünig's base, 2.5 eq) or potassium carbonate (K₂CO₃, 3.0 eq) in a polar aprotic solvent like acetonitrile or DMF.[15]

  • Reaction: Add the alkyl halide (bromide or iodide is preferred for reactivity) (1.1 eq) to the suspension. Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup and Purification: Cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by flash chromatography.

Derivatization MethodReagentsKey AdvantagesPotential Issues
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃High selectivity for mono-alkylation; broad substrate scope.[11]Requires anhydrous conditions; borohydride reagents are water-sensitive.
Direct Alkylation Alkyl Halide, Base (K₂CO₃, DIPEA)Simple procedure; wide availability of alkyl halides.Risk of over-alkylation to quaternary salt; may require heating.[15]
B. N-Acylation and N-Sulfonylation Strategies

Introducing amide or sulfonamide functionalities can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule. These groups are prevalent in many drug molecules.

This is a highly efficient reaction for forming a stable amide bond. The reaction is typically fast and high-yielding.[16][17]

Experimental Protocol: N-Acylation

  • Preparation: Dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 2.2 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Reaction: Add the acyl chloride or anhydride (1.1 eq), dissolved in a small amount of DCM, dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Workup and Purification: Monitor the reaction by TLC/LC-MS. Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting N-acyl derivative can be purified by flash chromatography or recrystallization.

The formation of a sulfonamide is analogous to N-acylation and provides derivatives with a tetrahedral geometry at the nitrogen atom, which can be beneficial for receptor binding.[18]

Experimental Protocol: N-Sulfonylation

  • Preparation: In a procedure similar to N-acylation, dissolve the spiro-piperidine hydrochloride (1.0 eq) and a base like pyridine or triethylamine (2.5 eq) in anhydrous DCM at 0 °C.

  • Reaction: Add the desired sulfonyl chloride (1.1 eq) dropwise. Let the reaction mixture stir at room temperature overnight.

  • Workup and Purification: Follow the same workup procedure as for N-acylation. The crude sulfonamide is typically purified by flash column chromatography.

Derivatization MethodReagentsKey AdvantagesPotential Issues
N-Acylation Acyl Chloride/Anhydride, BaseFast, high-yielding, and reliable reaction.[16]Acylating agents can be moisture-sensitive.
N-Sulfonylation Sulfonyl Chloride, BaseProduces stable sulfonamides; introduces H-bond acceptor.[18]Can be slower than acylation; some sulfonyl chlorides are highly reactive.

Conclusion and Future Outlook

The 4-Spiro-[1-thiophthalane] piperidine scaffold represents a compelling starting point for the discovery of novel bioactive molecules. Its rigid, three-dimensional structure is a desirable feature in modern drug design.[2] This guide provides a comprehensive framework for initiating an SAR campaign around this core. By proposing a plausible synthesis for the starting material and detailing robust, high-yield protocols for its derivatization via N-alkylation, N-acylation, and N-sulfonylation, research teams can efficiently generate a diverse library of analogs. The systematic application of these methods will enable the exploration of the chemical space around this unique scaffold, facilitating the identification of key structural features required for potent and selective biological activity and ultimately leading to the development of new therapeutic candidates.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • Sabnis, R. W., Fike, R., Kaul, S., & Rangnekar, D. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • Cimarelli, C., & Palmieri, G. (2004). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 9(7), 544-551. [Link]

  • Monks, B. M., & Rovis, T. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 26(24), 5424–5429. [Link]

  • El-Faham, A., et al. (2021). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1849-1863. [Link]

  • Moore, J. L., Taylor, S. M., & Soloshonok, V. A. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ARKIVOC, 2005(6), 287-292. [Link]

  • Wang, H., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 89(1), 543-552. [Link]

  • ResearchGate. (n.d.). Scheme-I: Synthesis of4-chlorophenyl)sulfonyl)piperidine-3-carboxamide... [Link]

  • Monks, B. M., & Rovis, T. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • Deprez-Poulain, R., & Deprez, B. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 15(1), 105-117. [Link]

  • Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications, 8(3), 576-582. [Link]

  • BEPLS. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(11). [Link]

  • National Center for Biotechnology Information. (2025). Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

  • ResearchGate. (2007). Efficient and Mild Procedure for Reductive Methylation of Amines Using N-Methylpiperidine Zinc Borohydride. [Link]

  • Harel, D., Schepmann, D., & Wünsch, B. (2013). Spiro[[10]benzothiophen-4,4′-piperidines] – carba analogs of potent σ1 ligands. MedChemComm, 4(12), 1604-1612. [Link]

  • Royal Society of Chemistry. (2013). Spiro[[10]benzothiophen-4,4′-piperidines] – carba analogs of potent σ1 ligands. [Link]

  • Der Pharma Chemica. (2011). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]

  • Mishra, R., Kumar, N., & Sachan, N. (2021). Thiophene and Its Analogs as Prospective Antioxidant Agents: A Retrospective Study. Current Medicinal Chemistry, 28(42), 8869-8890. [Link]

  • The Aquila Digital Community. (2021). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. [Link]

  • Rees, C. W., & Storr, R. C. (1969). Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles. Journal of the Chemical Society C: Organic, 760-762. [Link]

  • ResearchGate. (n.d.). Condition optimizations of sulfonamide formation using piperidine... [Link]

  • Gore, R. P., et al. (2011). A review on various methods of N-acylation of amines. Der Pharma Chemica, 3(3), 409-421. [Link]

  • ResearchGate. (n.d.). Pharmacological profile of mephedrone analogs and related new psychoactive substances. [Link]

  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. [Link]

  • National Center for Biotechnology Information. (2020). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 25(17), 3986. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of N-acyl sulfonamides. [Link]

  • National Center for Biotechnology Information. (2020). Thyroid Hormone Analogues: An Update. Endocrine Reviews, 41(2), 228–246. [Link]

Sources

Exploring the Mechanism of Action of Spiro-Piperidine Analogs: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro-piperidine scaffold is a cornerstone of modern medicinal chemistry, valued for its inherent three-dimensional structure which can enhance interaction with biological targets and improve pharmacokinetic profiles.[1][2] These spirocyclic systems, where a piperidine ring is fused to another ring system through a single shared carbon atom, offer a rigid framework that reduces conformational flexibility, potentially leading to higher binding affinity and selectivity.[2][3] Spiro-piperidine analogs have demonstrated remarkable versatility, targeting a wide array of proteins including G-Protein Coupled Receptors (GPCRs), ion channels, and enzymes, making them critical components in the development of therapeutics for CNS disorders, pain, and cancer.[1][4][5][6] This guide provides a comprehensive framework for elucidating the mechanism of action of novel spiro-piperidine analogs, moving logically from initial target identification to the detailed characterization of downstream signaling pathways and molecular interactions. We will detail field-proven experimental protocols, explain the causality behind methodological choices, and provide visual workflows to ensure a self-validating system of inquiry.

Part 1: Target Identification and Binding Characterization

The first crucial step in understanding a novel compound's mechanism of action is to identify its molecular target(s). This process is not merely a screening exercise but a foundational investigation that dictates all subsequent research. The choice of initial assays is often guided by the structural similarity of the new analog to compounds with known targets, such as opioids, sigma receptor ligands, or serotonin receptor modulators.[7][8][9]

Assessing Binding Affinity: The Primary Interaction

Binding assays directly measure the physical interaction between the spiro-piperidine analog and a potential target protein. The equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) are the key quantitative outputs, indicating the strength of this interaction. A lower Kd or Ki value signifies a higher binding affinity.[10]

While numerous techniques exist, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy, the radioligand competition binding assay remains a robust and widely used gold standard for initial characterization due to its sensitivity and reliability.[10][11][12]

This protocol determines the affinity (Ki) of a non-radiolabeled test compound (the spiro-piperidine analog) by measuring its ability to compete with a radiolabeled ligand of known affinity (the radioligand) for binding to a target receptor.

Causality: The underlying principle is the law of mass action. The test compound, radioligand, and receptor will reach equilibrium. The more potent the test compound, the lower the concentration needed to displace 50% of the radioligand, a value known as the IC₅₀ (Inhibitory Concentration 50%). The IC₅₀ is then converted to the Ki using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Step-by-Step Methodology:

  • Preparation of Materials:

    • Cell Membranes: Prepare membrane fractions from cells or tissues expressing the target receptor of interest. Homogenize cells in a buffered solution and centrifuge to pellet the membranes. Resuspend in an appropriate assay buffer.

    • Radioligand: Select a high-affinity radioligand for the target receptor (e.g., [³H]-DAMGO for the mu-opioid receptor).

    • Test Compound: Prepare a stock solution of the spiro-piperidine analog and perform serial dilutions to create a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Assay Buffer: Prepare a buffer solution optimized for the receptor-ligand interaction (e.g., Tris-HCl with MgCl₂).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, non-radiolabeled competitor to saturate all specific binding sites. This measures the amount of radioligand that binds non-specifically to the membranes and filter.

    • Competition Wells: Add membrane preparation, radioligand, and varying concentrations of the spiro-piperidine test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Target Identification and Validation Workflow

A single high-affinity binding result is not sufficient. A logical workflow is required to confidently identify and validate the primary molecular target.

G cluster_0 Target Identification cluster_1 Target Validation a Novel Spiro-Piperidine Analog b Hypothesis Generation (e.g., based on SAR) a->b c Broad Target Screen (e.g., Receptor Panel) b->c d Radioligand Competition Binding Assays c->d Hit(s) Found e Determine Ki / Affinity d->e f Functional Assays (See Part 2) e->f g Cellular Assays with Target Knockdown (siRNA/CRISPR) f->g Confirm Functional Relevance h Assess Phenotypic Change (e.g., loss of compound effect) g->h i Validated Target h->i G cluster_0 Cell Membrane cluster_1 Intracellular Signaling ligand Spiro-Piperidine Analog gpcr GPCR ligand->gpcr g_protein G-Protein (αβγ) gpcr->g_protein Activation barr β-Arrestin gpcr->barr Recruitment gs Gαs g_protein->gs e.g., D1R gi Gαi g_protein->gi e.g., μ-Opioid gq Gαq g_protein->gq e.g., 5-HT2CR ac Adenylyl Cyclase camp_assay cAMP Assay (HTRF, GloSensor) ac->camp_assay plc Phospholipase C ip1_assay IP1 / Ca2+ Assay plc->ip1_assay barr_assay β-Arrestin Assay (BRET, PathHunter) gs->ac Stimulates gi->ac Inhibits gq->plc Stimulates barr->barr_assay

Figure 2: GPCR signaling cascades and key functional assay points.
Case Study: Ion Channels

Spiro-piperidine analogs can also act on ligand-gated or voltage-gated ion channels. Their mechanism can involve direct blockage of the ion pore or allosteric modulation that changes the channel's opening probability or conductance. Electrophysiology is the gold-standard technique for characterizing these interactions because it provides a direct, real-time measurement of ion flow across the cell membrane. [13][14][15]

This technique measures the sum of ionic currents flowing through all channels on the surface of a single cell. It allows for precise control of the membrane voltage, enabling the study of voltage-dependent channel activity. [16] Causality: A glass micropipette forms a high-resistance (gigaohm) seal with the cell membrane. A brief suction pulse ruptures the membrane patch under the pipette, providing low-resistance electrical access to the cell's interior. An amplifier then "clamps" the membrane potential at a desired voltage and measures the current required to maintain that voltage. This measured current is equal and opposite to the net current flowing through the cell's ion channels.

Step-by-Step Methodology:

  • Cell Preparation: Plate cells expressing the ion channel of interest on glass coverslips.

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. The tip should have a resistance of 2-5 MΩ when filled with intracellular solution.

  • Obtaining a Seal: Under a microscope, carefully guide the micropipette to the surface of a single cell. Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Establishing Whole-Cell Configuration: Apply a brief, stronger pulse of suction to rupture the membrane patch, establishing electrical and physical continuity between the pipette and the cell interior.

  • Recording Baseline Activity: Apply a voltage protocol (e.g., a voltage step or ramp) to elicit channel opening and record the baseline ionic currents.

  • Compound Application: Perfuse the spiro-piperidine analog onto the cell at a known concentration.

  • Recording Drug Effect: Apply the same voltage protocol and record the currents in the presence of the compound. An increase in current may indicate an agonist/potentiator, while a decrease suggests a blocker/antagonist.

  • Washout: Perfuse the cell with a drug-free solution to see if the baseline activity can be recovered.

  • Data Analysis: Analyze the current traces to quantify changes in amplitude, kinetics (activation, deactivation, inactivation), and voltage-dependence. Construct dose-response curves to determine the EC₅₀ or IC₅₀.

Case Study: Enzyme Inhibition

Many spiro-piperidine analogs are designed as enzyme inhibitors, for targets such as Acetylcholinesterase (AChE) in Alzheimer's disease or histone deacetylases (HDACs) in cancer. [1][17][18][19]The primary goal is to determine the compound's potency, typically expressed as its IC₅₀ value.

Causality: This is a colorimetric assay. AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm. An inhibitor will slow the rate of ATCh hydrolysis, resulting in a slower rate of color development.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of AChE enzyme, the substrate ATCh, DTNB, and the spiro-piperidine inhibitor in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup (in a 96-well plate):

    • Add buffer, DTNB, and varying concentrations of the spiro-piperidine inhibitor to the wells.

    • Add the AChE enzyme solution to all wells except the blank.

    • Pre-incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the ATCh substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).

  • Data Analysis:

    • Calculate the reaction rate (V) for each inhibitor concentration from the slope of the absorbance vs. time plot.

    • Calculate the percent inhibition for each concentration relative to the uninhibited control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Part 3: Data Presentation and Summary

Clear and concise presentation of quantitative data is essential for comparing the activity and selectivity of different analogs.

Table 1: Hypothetical Pharmacological Profile of Spiro-Piperidine Analog 'SP-123'
ParameterTargetAssay MethodResult
Binding Affinity (Ki) Mu-Opioid ReceptorRadioligand Binding1.5 nM
Sigma-1 ReceptorRadioligand Binding250 nM
5-HT2C ReceptorRadioligand Binding> 10,000 nM
Functional Activity (EC₅₀/IC₅₀) Mu-Opioid ReceptorcAMP Assay (Gi)25 nM (Agonist)
Mu-Opioid Receptorβ-Arrestin Assay350 nM (Agonist)
hERG ChannelPatch-ClampIC₅₀ = 5,500 nM
Selectivity Ratios Sigma-1 vs. Mu-OpioidKi Ratio167-fold
Functional Biasβ-Arrestin / cAMP14-fold (G-protein biased)
Safety MarginhERG IC₅₀ / Mu EC₅₀220-fold

This structured summary allows for rapid assessment of the compound's potency, selectivity across different targets, functional bias, and potential cardiac safety liability (hERG activity).

Conclusion

Elucidating the mechanism of action of a novel spiro-piperidine analog is a systematic, multi-step process that requires a combination of biochemical, cellular, and biophysical techniques. The journey begins with the precise determination of binding affinity at a validated molecular target. It then progresses to a functional characterization of the downstream consequences of that binding event, whether it be the modulation of second messenger signaling, the alteration of ion flow, or the inhibition of enzymatic activity. By employing the robust, self-validating protocols outlined in this guide—from radioligand binding to functional assays and electrophysiology—researchers can build a comprehensive pharmacological profile. This detailed understanding is paramount for establishing structure-activity relationships, optimizing lead compounds, and ultimately advancing the development of safer and more effective therapeutics.

References

  • Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & de Giorgio, P. (2002). Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] and related compounds as ligands for sigma receptors. Journal of Medicinal Chemistry, 45(26), 5727–5735.
  • Huber, T., Sakmar, T. P., & Filipek, S. (2018). Computational and experimental approaches to probe GPCR activation and signaling. Methods in Cell Biology, 142, 113–142.
  • Ornob, A., White, I., & Bithi, S. S. (2020). Homogeneous Assays of Second Messenger Signaling and Hormone Secretion Using Thermofluorimetric Methods That Minimize Calibration Burden. Analytical Chemistry, 92(15), 10378–10385.
  • Gurevich, E. V., Tesmer, J. J. G., & Gurevich, V. V. (2023). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 136(10), jcs260950.
  • Herrick-Davis, K. (2013). Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods. Methods in Enzymology, 521, 257–276.
  • FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity.
  • Seyedabadi, M., Ghahremani, M. H., & Albert, P. R. (2019). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Pharmacology, 10, 64.
  • Malvern Panalytical. (n.d.). Binding Affinity.
  • EPFL. (n.d.). Electrophysiology: Ion Channels and Recordings.
  • Zhang, H., et al. (2023). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science, 14(18), 4819-4825.
  • Kirk, K. L. (2021). Electrophysiological Approaches for the Study of Ion Channel Function. Methods in Molecular Biology, 2194, 281–301.
  • Cueva, J. P., et al. (2006). Synthesis and Structure-Activity Relationships of N-substituted Spiropiperidines as Nociceptin Receptor Ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 16(15), 4066–4070.
  • Drug Hunter. (2022). Methods for Identifying Ligand Binding Sites in Drug Discovery.
  • Ancellin, N., et al. (2005). Synthesis and biological activity of N-substituted spiro[benzoxazepine-piperidine] Aβ-peptide production inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(1), 171–175.
  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions.
  • Kim, H., Lee, H., & Seong, J. (2023). Experimental methods for detecting physical interactions between GPCR heteromers. BMB Reports, 56(11), 583–590.
  • Aliouche, H. (2017). A Short Guide to Electrophysiology and Ion Channels. University of Toronto Libraries.
  • Grunwald, C., et al. (2002). Novel sigma receptor ligands. Part 2. SAR of spiro[b[20]enzopyran-1,4'-piperidines] and spiro[b[20]enzofuran-1,4'-piperidines] with carbon substituents in position 3. Bioorganic & Medicinal Chemistry, 10(6), 1913–1923.

  • Gonzalez-Calero, G., & Ayesta, F. J. (2001). Measurement of second messengers in signal transduction: cAMP and inositol phosphates. Current Protocols in Toxicology, Chapter 7, Unit 7.3.
  • Revvity. (2024). Second messenger assays bring clarity to cardiovascular research.
  • Asmild, M. (2007). Ion channel electrophysiology in pharmaceutical research. Expert Opinion on Drug Discovery, 2(5), 687–695.
  • Le, T. M., et al. (2010). Spirocyclic Delta Opioid Receptor Agonists for the Treatment of Pain: Discovery of N,N-Diethyl-3-hydroxy-4-(spiro[chromene-2,4′-piperidine]-4-yl) Benzamide (ADL5747). Journal of Medicinal Chemistry, 53(8), 3426–3436.
  • Gade, P. S., et al. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bio-Evolution & Pharmaceutical Science, 12(11), 363-370.
  • Wieczorek, M., & Wicha, J. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 277, 116749.
  • Sroka, M., et al. (2023). Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors. Journal of Medicinal Chemistry, 66(17), 12053–12075.
  • ResearchGate. (n.d.). Spiro-Fused Piperidine Analogues of (±)-trans-vesamicol.
  • News-Medical.Net. (n.d.). Ion Channel Electrophysiology.
  • Su, T. P., Hayashi, T., & Maurice, T. (2010). Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders. Expert Opinion on Therapeutic Targets, 14(11), 1257–1273.
  • BMG Labtech. (2023). Role of second messengers and signal transmission in the cell.
  • Cosentino, G., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 117037.
  • Abadi, A. H., et al. (2022). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. ACS Chemical Neuroscience, 13(15), 2351–2363.
  • WIPO. (2009).
  • Google Patents. (2011).
  • Zhang, M., et al. (2021). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Chemical Neuroscience, 12(12), 2246–2257.
  • Kumar, A., et al. (2011). Substituted spiro [2.3'] oxindolespiro [3.2'']-5,6-dimethoxy-indane-1''-one-pyrrolidine analogue as inhibitors of acetylcholinesterase. Bioorganic & Medicinal Chemistry Letters, 21(1), 136–139.
  • Sroka, M., et al. (2024). Structure-based development of novel spiro-piperidine ASH1L inhibitors. ACS Medicinal Chemistry Letters, 15(1), 101-108.
  • Viegas, C., Jr., et al. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry, 13(13), 4184–4190.
  • Yamanashi, Y., et al. (1996). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 39(13), 2504–2511.
  • International Journal of Pharmaceutical Science Invention. (n.d.). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents.
  • De Vreese, C., et al. (2023). Spiropiperidine-Based Oligomycin-Analog Ligands To Counteract the Ischemia–Reperfusion Injury in a Renal Cell Model. Journal of Medicinal Chemistry, 66(18), 12693–12711.
  • PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery.
  • Kruegel, A. C. (2015). Chemical and Biological Explorations of Novel Opioid Receptor Modulators. Columbia University Academic Commons.
  • MDPI. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases.
  • Parveen, A., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Medicinal Chemistry, 30(29), 3323-3343.
  • Ito, M., et al. (2008). Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(13), 3823–3826.
  • Ananthan, S., et al. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 1(4), 154–158.

Sources

Methodological & Application

Application Note and Protocol for the Synthesis of 4-Spiro-[1-thiophthalane] piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Spiro-[1-thiophthalane] piperidine hydrochloride, a valuable scaffold in medicinal chemistry. The synthesis is based on established methodologies for the formation of spiro[isobenzotetrahydrothiophene-1(3H),4'-piperidines] and has been adapted for the specific target compound. This protocol details the necessary reagents, equipment, and reaction conditions, and includes critical insights into the rationale behind key experimental choices. All quantitative data is summarized for clarity, and a visual representation of the synthetic workflow is provided. This guide is intended to enable researchers to reliably synthesize this compound for further investigation and drug development endeavors.

Introduction

Spirocyclic piperidines are a prominent structural motif in a multitude of biologically active compounds and approved pharmaceuticals. Their rigid, three-dimensional architecture offers a unique conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of a thiophthalane moiety introduces a sulfur-containing heterocyclic system, which can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. This compound is therefore a key building block for the exploration of novel chemical space in drug discovery.

This protocol outlines a robust and reproducible method for the synthesis of this compound, commencing from readily available starting materials. The synthetic strategy involves the formation of the thiophthalane ring system via an intramolecular cyclization, followed by the deprotection of the piperidine nitrogen and subsequent formation of the hydrochloride salt. The hydrochloride salt form is often preferred for its improved stability and aqueous solubility, which are advantageous for handling and formulation.[1]

Synthetic Scheme

The overall synthetic route is depicted below. The synthesis begins with the protection of the nitrogen of 4-piperidone, followed by a Grignard reaction with 2-bromobenzyl magnesium bromide. The resulting alcohol undergoes a cyclization reaction to form the spiro-thiophthalane ring system. Subsequent deprotection and salt formation yield the final product.

Synthesis_Workflow A 1-Boc-4-piperidone D Intermediate Lithiated Species A->D Addition B 2-Bromobenzyl mercaptan B->D Lithiation with C C tert-Butyllithium E 1'-Boc-spiro[isobenzothiophene-1,4'-piperidine] D->E Intramolecular Cyclization G Spiro[isobenzothiophene-1,4'-piperidine] (Free Base) E->G Deprotection with F F Trifluoroacetic acid (TFA) I This compound G->I Salt Formation with H H HCl in Diethyl Ether

Caption: Synthetic workflow for this compound.

Materials and Equipment

Reagents
ReagentGradeSupplier
1-Boc-4-piperidone≥98%Sigma-Aldrich
2-Bromobenzyl mercaptan97%Sigma-Aldrich
n-Butyllithium (2.5 M in hexanes)Sigma-Aldrich
Trifluoroacetic acid (TFA)Reagent grade, ≥99%Sigma-Aldrich
Hydrochloric acid solution (2.0 M in diethyl ether)Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD Millipore
Anhydrous Diethyl EtherDriSolv®EMD Millipore
Dichloromethane (DCM)ACS gradeFisher Scientific
Saturated Sodium Bicarbonate SolutionFisher Scientific
Saturated Sodium Chloride Solution (Brine)Fisher Scientific
Anhydrous Sodium SulfateFisher Scientific
Deuterated Chloroform (CDCl₃) for NMRCambridge Isotope Laboratories
Deuterated Dimethyl Sulfoxide (DMSO-d₆) for NMRCambridge Isotope Laboratories
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Schlenk line or argon/nitrogen inlet for inert atmosphere

  • Syringes and needles

  • Cannula for liquid transfers

  • Low-temperature thermometer

  • Ice bath and dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum pump

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

  • Melting point apparatus

Experimental Protocol

Safety Precautions: This synthesis involves the use of pyrophoric (n-butyllithium) and corrosive (TFA, HCl) reagents. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Anhydrous conditions are critical for the first step of the reaction.

Step 1: Synthesis of 1'-Boc-spiro[isobenzothiophene-1,4'-piperidine]

This step is adapted from the procedure described by Macor et al. for the synthesis of related spiro[isobenzotetrahydrothiophene-1(3H),4'-piperidines]. The key is the generation of a lithiated species from 2-bromobenzyl mercaptan, which then reacts with 1-Boc-4-piperidone followed by intramolecular cyclization.

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of Reagents: To the cooled THF, add 2-bromobenzyl mercaptan (2.03 g, 10.0 mmol).

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 8.4 mL, 21.0 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The solution will typically turn a yellowish color. Stir the mixture at -78 °C for 1 hour.

  • Addition of Piperidone: In a separate flame-dried flask, dissolve 1-Boc-4-piperidone (1.99 g, 10.0 mmol) in anhydrous THF (20 mL). Transfer this solution to the reaction mixture via cannula over 15 minutes.

  • Reaction and Cyclization: Stir the reaction mixture at -78 °C for 2 hours. Then, allow the mixture to slowly warm to room temperature and stir overnight (approximately 16 hours). The warming allows for the intramolecular cyclization to occur.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate). Combine the fractions containing the desired product and concentrate to afford 1'-Boc-spiro[isobenzothiophene-1,4'-piperidine] as a solid or viscous oil.

Step 2: Deprotection of the Piperidine Nitrogen

The Boc protecting group is removed under acidic conditions using trifluoroacetic acid (TFA).

  • Dissolution: Dissolve the purified 1'-Boc-spiro[isobenzothiophene-1,4'-piperidine] (from Step 1) in dichloromethane (DCM, 20 mL) in a round-bottom flask.

  • Addition of TFA: Add trifluoroacetic acid (TFA, 5 mL) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Basification: Dissolve the residue in DCM (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid.

  • Extraction and Drying: Wash the organic layer with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the spiro[isobenzothiophene-1,4'-piperidine] free base. This product is often used in the next step without further purification.

Step 3: Formation of the Hydrochloride Salt

The final step involves the protonation of the piperidine nitrogen to form the stable hydrochloride salt.

  • Dissolution: Dissolve the spiro[isobenzothiophene-1,4'-piperidine] free base (from Step 2) in a minimal amount of anhydrous diethyl ether.

  • Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise until no further precipitation is observed. A white solid should form.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold diethyl ether to remove any impurities.

  • Drying: Dry the solid under high vacuum to obtain this compound as a white to off-white crystalline solid.

Characterization Data

ParameterExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₁₂H₁₆ClNS
Molecular Weight 241.78 g/mol
Melting Point To be determined experimentally
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 9.2-8.8 (br s, 2H, N⁺H₂), 7.5-7.2 (m, 4H, Ar-H), 4.3 (s, 2H, Ar-CH₂-S), 3.4-3.1 (m, 4H, piperidine-H), 2.2-1.9 (m, 4H, piperidine-H). Note: The proton on the protonated nitrogen may be exchangeable and its chemical shift can vary.
¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm): 140-135 (Ar-C), 130-125 (Ar-CH), 55-50 (spiro-C), 45-40 (piperidine-CH₂), 35-30 (piperidine-CH₂), 30-25 (Ar-CH₂-S).
Mass Spectrometry (ESI+) m/z: [M-Cl]⁺ calculated for C₁₂H₁₆NS⁺: 206.10; found: 206.1.

Discussion and Mechanistic Insights

The success of this synthesis hinges on the efficient formation of the organolithium intermediate in the first step. The use of two equivalents of n-butyllithium is crucial; the first equivalent deprotonates the acidic thiol proton, and the second performs the lithium-halogen exchange on the aromatic ring. This dianionic species then readily attacks the electrophilic carbonyl carbon of the 1-Boc-4-piperidone. The subsequent intramolecular cyclization is a nucleophilic substitution where the thiolate attacks the benzylic carbon, displacing the bromide to form the thiophthalane ring.

The choice of the Boc protecting group for the piperidine nitrogen is strategic. It is stable to the strongly basic conditions of the lithiation and Grignard-type reaction, yet it can be readily removed under mild acidic conditions with TFA, leaving the final product clean.

The final step, the formation of the hydrochloride salt, serves to improve the stability and handling properties of the final compound. Piperidine free bases can be oily and are more susceptible to air oxidation. The crystalline hydrochloride salt is generally more stable and easier to weigh and handle for subsequent applications.[1]

Troubleshooting

  • Low yield in Step 1: This is often due to the presence of moisture. Ensure all glassware is thoroughly flame-dried and all solvents and reagents are anhydrous. The n-butyllithium should be titrated before use to determine its exact concentration. Incomplete lithiation or side reactions can also lower the yield.

  • Incomplete deprotection in Step 2: If TLC analysis shows remaining starting material, extend the reaction time or add an additional equivalent of TFA.

  • Product oiling out during salt formation in Step 3: This may occur if the free base is not sufficiently pure or if the solvent is not completely anhydrous. Ensure the free base is as clean as possible before proceeding. Trituration with the ethereal HCl solution at a lower temperature may promote crystallization.

Conclusion

The protocol detailed herein provides a reliable and scalable method for the synthesis of this compound. By following the outlined steps and paying close attention to the critical parameters, researchers can successfully prepare this valuable building block for applications in medicinal chemistry and drug discovery. The provided mechanistic insights and troubleshooting guide should further aid in the successful execution of this synthesis.

References

  • Macor, J. A., et al. (1988). Spiro piperidines. 1. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidin]-3-ones, spiro[isobenzofuran-1(3H),4'-piperidines], and spiro[isobenzotetrahydrothiophene-1(3H),4'-piperidines]. The Journal of Organic Chemistry, 53(25), 5916–5920. [Link]

  • Parham, W. E., & Jones, L. D. (1976). Spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 19(11), 1315–1324. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening Assays Targeting the Sigma-1 Receptor with Spiro-Piperidine Scaffolds

I. Introduction: Unveiling the Potential of a Novel Spiro-Piperidine Compound

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols: Utilizing 4-Spiro-[1-thiophthalane] piperidine hydrochloride in Cell-Based Assays

The spiro-piperidine scaffold is a privileged structural motif in medicinal chemistry, renowned for its three-dimensional architecture that allows for precise interactions with biological targets.[1] This class of compounds has garnered significant attention for its diverse pharmacological activities, including the modulation of G-protein coupled receptors (GPCRs) and enzymes. Within this family, this compound emerges as a compound of interest for researchers in cell biology and drug development.

While specific literature on this compound is emerging, the broader class of spiro-piperidine derivatives has been extensively studied as high-affinity ligands for sigma receptors (σ1 and σ2).[2][3] These receptors are implicated in a wide array of cellular processes and are considered important targets in neurodegenerative diseases, psychiatric disorders, and oncology.[4][5] Therefore, this guide is structured around the well-supported hypothesis that this compound acts as a modulator of sigma receptors. The following protocols are designed to provide a comprehensive framework for characterizing its activity in cell-based systems.

II. Physicochemical Properties and Reagent Preparation

A thorough understanding of a compound's physicochemical properties is the bedrock of reproducible cell-based assays. For this compound, the following characteristics, inferred from related piperidine hydrochloride salts, are critical for experimental design.[6][7]

Table 1: Physicochemical Properties and Handling

PropertyValue/RecommendationRationale & Scientific Insight
Molecular Formula C₁₂H₁₆ClNS-
Molecular Weight 241.78 g/mol Essential for calculating molar concentrations for stock solutions.
Form Expected to be a crystalline solid.[7]The hydrochloride salt form typically enhances crystallinity and stability compared to the free base.[7]
Solubility Expected to have good solubility in polar solvents like water, ethanol, and DMSO.[8][9]The hydrochloride salt form significantly increases aqueous solubility.[7] For cell-based assays, DMSO is the recommended solvent for initial stock solution preparation.
Storage Store at room temperature (<15°C) in a cool, dark, and dry place. The compound is likely hygroscopic.Protect from moisture and light to prevent degradation. Storing DMSO stock solutions at room temperature can prevent precipitation.[8]
Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM in DMSO):

    • Accurately weigh 2.42 mg of this compound.

    • Dissolve in 1 mL of sterile, cell culture-grade DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use.

  • Working Solutions:

    • Prepare fresh working solutions for each experiment by diluting the 10 mM DMSO stock solution in a sterile, serum-free cell culture medium.

    • Perform serial dilutions to achieve the desired final concentrations for your assay.

    • Crucial Note: The final concentration of DMSO in the cell culture wells should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

III. Hypothesized Mechanism of Action: Modulation of Sigma Receptors

Sigma receptors, primarily localized at the endoplasmic reticulum (ER) and mitochondria-associated membranes (MAM), are chaperone proteins that regulate a multitude of cellular functions, including calcium signaling, ion channel activity, and cell survival pathways.[5][10]

  • Sigma-1 Receptor (σ1R): A 223-amino acid protein that plays a crucial role in cellular stress responses and neuronal function.[5]

  • Sigma-2 Receptor (σ2R): Now identified as TMEM97, this receptor is implicated in cell proliferation and is often overexpressed in cancer cells.[11]

The interaction of a ligand with these receptors can lead to a cascade of downstream effects, making them attractive therapeutic targets.

Sigma_Receptor_Signaling cluster_ligand Ligand Interaction cluster_receptor Receptor Activation cluster_downstream Downstream Cellular Effects Ligand 4-Spiro-[1-thiophthalane] piperidine hydrochloride SigmaR Sigma Receptor (σ1/σ2) (ER/MAM) Ligand->SigmaR Ca_Modulation Modulation of Ca2+ Signaling SigmaR->Ca_Modulation Ion_Channel Ion Channel Regulation SigmaR->Ion_Channel Cell_Survival Cell Survival/ Apoptosis Pathways SigmaR->Cell_Survival Gene_Expression Altered Gene Expression Cell_Survival->Gene_Expression

Caption: Hypothesized signaling pathway of this compound.

IV. Application Notes and Protocols for Cell-Based Assays

The following protocols provide a roadmap for characterizing the biological activity of this compound.

A. Cell Line Selection

The choice of cell line is paramount for obtaining meaningful data. A variety of human and rodent tumor cell lines express sigma-1 and sigma-2 receptors.[12][13]

Table 2: Recommended Cell Lines for Sigma Receptor Studies

Cell LineCancer TypeSigma Receptor ExpressionReference
MCF-7 Breast AdenocarcinomaHigh σ2, low/absent σ1[11][12]
NCI-H460 Lung CancerHigh σ1 and σ2[11]
HCT-15 Colon CancerHigh σ1 and σ2[11]
C6 Glioma Rat GliomaHigh σ1 and σ2[14]
SK-N-SH Human NeuroblastomaHigh σ2, low affinity σ1[14]
B. Cytotoxicity and Cell Viability Assessment (MTT Assay)

This initial assay is crucial for determining the concentration range of the compound that affects cell viability, which informs the concentrations to be used in subsequent functional assays. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Workflow Start Seed cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 AddCompound Add serial dilutions of 4-Spiro-[1-thiophthalane] piperidine hydrochloride Incubate1->AddCompound Incubate2 Incubate 24-72h AddCompound->Incubate2 AddMTT Add MTT reagent (0.5 mg/mL final conc.) Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddSolubilizer Add solubilization solution (e.g., DMSO) Incubate3->AddSolubilizer Incubate4 Incubate overnight AddSolubilizer->Incubate4 ReadAbsorbance Read absorbance at 570 nm Incubate4->ReadAbsorbance End Calculate IC50 ReadAbsorbance->End

Caption: Workflow for determining cell viability using the MTT assay.

Protocol 2: MTT Assay
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[15]

  • Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO).

  • Incubate for 24, 48, or 72 hours.[15]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[17]

C. Sigma Receptor Binding Assay

A competitive radioligand binding assay is the gold standard for determining the affinity (Ki) of a compound for a specific receptor.[4][18] This assay measures the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand from the sigma receptors.

Protocol 3: Competitive Radioligand Binding Assay
  • Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the target sigma receptor subtype.[19]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a selective radioligand (e.g., -pentazocine for σ1 receptors or [³H]DTG for σ2 receptors), and a range of concentrations of this compound.[4][20]

  • Incubation: Incubate the plate at 37°C for a specified time to reach equilibrium (e.g., 6 hours for σ1).[21]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[19]

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC50 value, from which the Ki value can be calculated.

D. Functional Assay: Calcium Mobilization

Sigma receptors are known to modulate intracellular calcium levels.[5] A calcium mobilization assay can determine whether the compound acts as an agonist or antagonist at the receptor.[22]

Protocol 4: Calcium Mobilization Assay
  • Cell Plating: Seed cells expressing the sigma receptor of interest in a black, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8-AM) by incubating them with the dye solution for 30 minutes at 37°C.[23][24]

  • Compound Addition: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence, and then add this compound at various concentrations.

  • Fluorescence Measurement: Continuously monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Agonist/Antagonist Determination: To determine if the compound is an antagonist, pre-incubate the cells with the compound before adding a known sigma receptor agonist and measure the inhibition of the agonist-induced calcium response.

E. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Modulation of sigma receptors, particularly in cancer cells, can lead to apoptosis (programmed cell death).[5] The Annexin V/PI assay is a common method to detect and quantify apoptotic cells by flow cytometry.

Protocol 5: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Treat cells with this compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[25]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[26][27]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[27]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

V. Data Interpretation and Troubleshooting

Table 3: Summary of Experimental Parameters

AssayParameterTypical Range/Value
MTT Assay Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration0.1 - 100 µM
Incubation Time24 - 72 hours
Binding Assay Radioligand-pentazocine (σ1), [³H]DTG (σ2)
Incubation Time2 - 6 hours
Apoptosis Assay Compound ConcentrationIC50 value from MTT assay
Incubation Time24 - 48 hours

Troubleshooting Common Issues:

  • Compound Precipitation: If the compound precipitates upon dilution in aqueous buffer, try preparing a more concentrated stock solution in DMSO and using a smaller volume for dilution, or use a co-solvent system.[8]

  • High Background in Assays: Ensure proper washing steps and use appropriate controls to subtract background noise.

  • Inconsistent Results: Maintain consistent cell passage numbers, seeding densities, and incubation times. Prepare fresh compound dilutions for each experiment.

VI. Conclusion

VII. References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Wheeler, K. T., et al. (1995). Sigma-1 and sigma-2 receptors are expressed in a wide variety of human and rodent tumor cell lines. Cancer Research, 55(2), 408–413. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. Retrieved from [Link]

  • University of Iowa Flow Cytometry Facility. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. Retrieved from [Link]

  • Vilner, B. J., de Costa, B. R., & Bowen, W. D. (1995). Sigma-i and Sigma-2 Receptors Are Expressed in a Wide Variety of Human and Rodent Tumor Cell Lines. Cancer Research, 55(2), 408-413. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Niso, M., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 588536. Retrieved from [Link]

  • Pérez-Albacete, M., et al. (2021). Study of the Relationship between Sigma Receptor Expression Levels and Some Common Sigma Ligand Activity in Cancer Using Human Cancer Cell Lines of the NCI-60 Cell Line Panel. Cancers, 13(2), 193. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • pA2 Online. (n.d.). Sigma receptor content in a range of cancer cell lines. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Aishwarya, R., et al. (2021). Biological functions of Sigmar1. ResearchGate. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Mash, D. C., et al. (2009). Characterization of pulmonary sigma receptors by radioligand binding. European journal of pharmacology, 616(1-3), 29–36. Retrieved from [Link]

  • bioRxiv. (2024). Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. Retrieved from [Link]

  • Abadi, Y. M., & El-Magd, M. A. (2021). Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. International journal of molecular sciences, 22(3), 1058. Retrieved from [Link]

  • ResearchGate. (n.d.). Spiro Cyclopropane Influences Axial Substituent Disposition in Cyclohexanes, Piperidines and Piperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagram of subcellular distribution and molecular interaction of.... Retrieved from [Link]

  • Xu, Z., et al. (2022). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences, 23(14), 7781. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • bioRxiv. (2024). Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. Retrieved from [Link]

  • Schepmann, D., et al. (2012). High-affinity, selective σ ligands of the 1,2,3,4-tetrahydro-1,4'-silaspiro[naphthalene-1,4'-piperidine] type: syntheses, structures, and pharmacological properties. Chemistry, an Asian journal, 7(3), 543–553. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). Spiropiperidine. Retrieved from [Link]

  • Narayanan, S., et al. (2019). Sigma receptors [σRs]: biology in normal and diseased states. Expert Opinion on Therapeutic Targets, 23(12), 1029–1044. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular functions of the sigma-1 receptor. Retrieved from [Link]

  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

  • Schepmann, D., et al. (2012). Thiophene bioisosteres of spirocyclic σ receptor ligands: relationships between substitution pattern and σ receptor affinity. Journal of medicinal chemistry, 55(11), 5229–5239. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Retrieved from [Link]

  • Uniba. (n.d.). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Retrieved from [Link]

  • Gatti, M. S., et al. (2002). Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] and related compounds as ligands for sigma receptors. Il Farmaco, 57(11), 871–882. Retrieved from [Link]

  • PubMed. (2025). Synthesis and structure-affinity relationships of spirocyclic σ 1 receptor ligands with tetrahydropyran scaffold. Retrieved from [Link]

Sources

Application Notes & Protocols: The Utility of Spiro-Piperidine Compounds in CNS Disorder Models, Featuring Siramesine (Lu 28-179)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Compound of Focus: While the initial topic specified "4-Spiro-[1-thiophthalane] piperidine hydrochloride," a comprehensive review of publicly available scientific literature reveals a lack of specific data on this exact molecule's application in CNS disorder models. However, the structurally related class of spiro[isobenzofuran-piperidine] derivatives has been the subject of extensive research. To provide a detailed and scientifically robust guide, these application notes will focus on a prominent and well-characterized member of this class: Siramesine (Lu 28-179) . Siramesine, a potent and selective sigma-2 (σ2) receptor agonist, serves as an exemplary tool compound for investigating the therapeutic potential of spiro-piperidine scaffolds in the context of CNS disorders.

Introduction: The Significance of the Spiro-Piperidine Scaffold and Siramesine

The spiro-piperidine motif is a privileged scaffold in medicinal chemistry, recognized for its conformational rigidity and three-dimensional character, which can lead to enhanced receptor affinity and selectivity.[1][2][3] This structural unit is a component in numerous drug candidates targeting the central nervous system.[4][5][6][7]

Siramesine (Lu 28-179) is a high-affinity σ2 receptor agonist that exemplifies the therapeutic potential of this chemical class.[8][9] It was initially developed for the treatment of anxiety and has since been widely used as a research tool to elucidate the role of the σ2 receptor in various physiological and pathological processes, including anxiety, depression, and substance abuse.[8][10]

Core Mechanism of Action: The Sigma-2 (σ2) Receptor

Siramesine exerts its effects primarily through potent and selective agonism of the σ2 receptor. Its binding affinity for the σ2 receptor is in the subnanomolar range, with significantly lower affinity for the sigma-1 (σ1) receptor and other neurotransmitter receptors.[9][10]

The σ2 receptor, while less characterized than its σ1 counterpart, is implicated in a variety of cellular functions and is a recognized target for therapeutic intervention in CNS diseases. Its activation is linked to the modulation of ion channels, cellular signaling cascades, and glutamatergic and dopaminergic neurotransmission.[10][11]

Compound Target Receptor Binding Affinity (IC50/Ki) Selectivity
Siramesine (Lu 28-179) Sigma-2 (σ2)0.12 nM (IC50)~140-fold over Sigma-1
Sigma-1 (σ1)17 nM (IC50)
5-HT1A2000-21000 nM (IC50)
Dopamine D2800 nM (IC50)
Alpha-1 Adrenergic330 nM (IC50)
Proposed Signaling Pathway of Siramesine

Siramesine_Signaling Siramesine Siramesine (Lu 28-179) Sigma2R Sigma-2 (σ2) Receptor Siramesine->Sigma2R Agonist CellularEffects Modulation of Cellular Processes Sigma2R->CellularEffects Neurotransmission Altered Neurotransmission CellularEffects->Neurotransmission Glutamate ↓ Presynaptic Glutamate Release Neurotransmission->Glutamate Dopamine ↓ Cocaine-Evoked Dopamine Release Neurotransmission->Dopamine Behavioral Behavioral Outcomes (Anxiolytic, Antidepressant) Glutamate->Behavioral Dopamine->Behavioral

Caption: Proposed mechanism of Siramesine action via the σ2 receptor.

Application in Anxiety Models

Siramesine has demonstrated potent anxiolytic-like effects in various rodent models of anxiety.[12] These effects are observed at doses that do not induce sedation or impair motor coordination, highlighting its potential for a favorable therapeutic window.[12]

Protocol 1: The Black and White Box Test (Mouse/Rat)

This test is based on the natural aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces. Anxiolytic compounds increase the time spent in the white (aversive) compartment.

Materials:

  • Siramesine hydrochloride

  • Vehicle (e.g., 0.9% saline)

  • Black and white test box apparatus

  • Male mice or rats

Procedure:

  • Compound Preparation: Dissolve Siramesine hydrochloride in the vehicle to the desired concentrations. Doses as low as 0.1 ng/kg in mice and 0.1 µg/kg in rats have been shown to be effective.[12]

  • Animal Dosing: Administer Siramesine or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection 30-60 minutes prior to testing.

  • Test Procedure:

    • Place the animal in the center of the white compartment.

    • Allow the animal to explore the apparatus for a set period (e.g., 5-10 minutes).

    • Record the time spent in the white compartment, the number of entries into the white compartment, and total distance traveled using an automated tracking system.

  • Data Analysis: Compare the parameters between the Siramesine-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in the time spent and entries into the white compartment without a significant change in total locomotion is indicative of an anxiolytic-like effect.

Application in Depression Models

In addition to its anxiolytic properties, Siramesine has shown antidepressant-like effects in animal models.[8] These effects can be enhanced when co-administered with NMDA receptor antagonists.[8]

Protocol 2: The Forced Swim Test (Rat)

This model is a widely used tool for screening potential antidepressant drugs. It is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to increase the duration of active, escape-oriented behaviors.

Materials:

  • Siramesine hydrochloride

  • Vehicle (e.g., 0.9% saline)

  • Cylindrical water tank

  • Male rats

Procedure:

  • Compound Preparation: Prepare solutions of Siramesine as described in Protocol 1.

  • Animal Dosing: Administer Siramesine or vehicle (i.p. or s.c.) according to a specific dosing regimen. This can be an acute administration (e.g., 60 minutes before the test) or a chronic regimen (e.g., once daily for 14-21 days).

  • Test Procedure:

    • Pre-swim session (Day 1): Place each rat in the water tank (24-25°C) for 15 minutes. This serves to habituate the animals to the procedure.

    • Test session (Day 2): 24 hours after the pre-swim, place the rats back in the water for a 5-minute test session.

    • Record the duration of immobility, swimming, and climbing behaviors.

  • Data Analysis: Analyze the duration of immobility. A significant reduction in immobility time in the Siramesine-treated group compared to the vehicle group suggests an antidepressant-like effect.

Application in Substance Abuse Models

The σ2 receptor has been implicated in the neurobiology of addiction. Siramesine has been shown to modulate the behavioral effects of psychostimulants like cocaine.[10][11]

Protocol 3: Cocaine-Induced Conditioned Place Preference (CPP) in Mice

The CPP paradigm is used to assess the rewarding properties of drugs. It involves associating a specific environment with the effects of a drug.

Experimental Workflow for Conditioned Place Preference (CPP)

CPP_Workflow cluster_Phase1 Phase 1: Pre-Conditioning (Baseline) cluster_Phase2 Phase 2: Conditioning cluster_Phase3 Phase 3: Expression Test cluster_Phase4 Phase 4: Reinstatement Test P1_Step1 Day 1: Habituation Allow free exploration of both compartments of CPP box. P1_Step2 Record time spent in each compartment to establish initial preference. P1_Step1->P1_Step2 P2_Step1 Days 2, 4, 6: Confine to one compartment + Cocaine P1_Step2->P2_Step1 P2_Step2 Days 3, 5, 7: Confine to other compartment + Saline P3_Step1 Day 8: Pre-treat with Vehicle or Siramesine (e.g., 1 mg/kg) P2_Step2->P3_Step1 P3_Step2 Allow free exploration of both compartments (drug-free state). P3_Step1->P3_Step2 P3_Step3 Record time spent in each compartment. P3_Step2->P3_Step3 P4_Step1 Following Extinction Training: Pre-treat with Vehicle or Siramesine P3_Step3->P4_Step1 P4_Step2 Administer a priming dose of Cocaine (e.g., 5 mg/kg). P4_Step1->P4_Step2 P4_Step3 Place in CPP box for testing. P4_Step2->P4_Step3

Caption: A typical workflow for a Conditioned Place Preference experiment.

Materials:

  • Siramesine hydrochloride

  • Cocaine hydrochloride

  • Vehicle (0.9% saline)

  • Conditioned Place Preference apparatus (a box with two distinct compartments)

  • Male mice

Procedure:

  • Pre-Conditioning (Baseline): On Day 1, allow each mouse to freely explore both compartments of the CPP box for 15-20 minutes. Record the time spent in each compartment to determine any initial bias.

  • Conditioning Phase (Days 2-7):

    • On alternate days, administer cocaine (e.g., 10-20 mg/kg, i.p.) and immediately confine the mouse to one compartment for 30 minutes.

    • On the intervening days, administer saline and confine the mouse to the other compartment for 30 minutes. The pairing of the drug with the less-preferred compartment (from the baseline test) is a common strategy.

  • Expression Test (Day 8):

    • Administer Siramesine (e.g., 0.1, 0.3, or 1 mg/kg, i.p.) or vehicle 60 minutes before the test.[10]

    • Place the mouse in the CPP box in a drug-free state and allow it to explore both compartments freely for 15-20 minutes.

    • Record the time spent in the drug-paired compartment.

  • Data Analysis: A significant increase in time spent in the drug-paired compartment from baseline indicates successful conditioning. Attenuation of this preference in the Siramesine-treated group suggests that the compound can block the expression of cocaine-induced reward memory.[11] Studies have shown that Siramesine can significantly attenuate the acquisition and expression of cocaine CPP.[11]

Conclusion and Future Directions

Siramesine (Lu 28-179), a representative spiro-piperidine compound, is a valuable pharmacological tool for investigating the role of the σ2 receptor in the pathophysiology of CNS disorders. The protocols outlined above provide a framework for researchers to explore the anxiolytic, antidepressant, and anti-addictive potential of Siramesine and other novel spiro-piperidine derivatives. Future research should aim to further delineate the downstream signaling pathways of the σ2 receptor and explore the therapeutic efficacy of next-generation spiro-piperidine compounds in more complex and translationally relevant models of neuropsychiatric and neurodegenerative diseases.

References

  • Siramesine - Wikipedia. Available from: [Link]

  • Hiranita, T., et al. (2017). The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum. Frontiers in Pharmacology, 8, 714. Available from: [Link]

  • Sánchez, C., et al. (1997). The selective sigma2-ligand Lu 28-179 has potent anxiolytic-like effects in rodents. The Journal of Pharmacology and Experimental Therapeutics, 283(3), 1323-1332. Available from: [Link]

  • Hiranita, T., et al. (2017). The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum. PubMed, National Center for Biotechnology Information. Available from: [Link]

  • Liu, X., et al. (2018). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Experimental and Therapeutic Medicine, 16(5), 4435-4442. Available from: [Link]

  • Mustazza, C., et al. (2006). Synthesis and evaluation as NOP ligands of some spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones and spiro[piperidine-4,5'(6'H)-[8][9][12]triazolo[1,5-c]quinazolines]. Chemical & Pharmaceutical Bulletin, 54(5), 611-622. Available from: [Link]

  • PubChemLite. This compound (C12H15NS). Available from: [Link]

  • This compound CAS#: 191673-07-1. Available from: [Link]

  • Goya, P., et al. (1981). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. Journal of Medicinal Chemistry, 24(5), 617-621. Available from: [Link]

  • Wang, L., et al. (2014). Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as a promising σ1 receptor imaging agent. Bioorganic & Medicinal Chemistry, 22(19), 5246-5254. Available from: [Link]

  • Gatti, G., et al. (2002). Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] and related compounds as ligands for sigma receptors. Il Farmaco, 57(11), 871-882. Available from: [Link]

  • Mehranfar, F., et al. (2023). Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia. Neuroscience Letters, 813, 137332. Available from: [Link]

  • Mustazza, C., et al. (2008). Synthesis and pharmacological evaluation of 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-ones as nociceptin receptor agonists. Journal of Medicinal Chemistry, 51(4), 1058-1062. Available from: [Link]

  • Wang, L., et al. (2014). Synthesis and Evaluation of a 18F-labeled Spirocyclic Piperidine Derivative as Promising σ1 Receptor Imaging Agent. PubMed, National Center for Biotechnology Information. Available from: [Link]

  • Substituted Piperidine as a Novel Lead Molecule for the treatment of Parkinson's disease: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Molecular Modeling. ResearchGate. Available from: [Link]

  • Cas 191673-07-1,this compound. Available from: [Link]

  • 4-Spiro-[3-phthalide]piperidine hydrochloride. MySkinRecipes. Available from: [Link]

  • Goya, P., et al. (1978). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 21(8), 801-805. Available from: [Link]

  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Publishing. Available from: [Link]

  • Wang, X., et al. (2012). Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. ChemMedChem, 7(4), 709-721. Available from: [Link]

  • Bojarski, A. J., et al. (1995). Structure-activity relationship studies of CNS agents--XVII. Spiro[piperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline)] as a probe defining the extended topographic model of 5-HT1A receptors. Bioorganic & Medicinal Chemistry, 3(5), 533-538. Available from: [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PubMed Central, National Center for Biotechnology Information. Available from: [Link]

  • Abate, C., et al. (2014). Development of sigma-1 fluorescent tracers. Archivio Istituzionale Open Access dell'Università di Torino. Available from: [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. Available from: [Link]

  • Grunewald, G. L., et al. (1986). Novel tetracyclic spiropiperidines. 1. 3-Aryl-1,3-dihydrospiro[benzo[c]thiophene-1,4'-piperidines] as potential antidepressants. Journal of Medicinal Chemistry, 29(10), 1972-1982. Available from: [Link]

  • Langston, J. W., et al. (1983). Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis. Science, 219(4587), 979-980. Available from: [Link]

  • Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. PubMed, National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing. MDPI. Available from: [Link]

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned model of parkinson's disease, with emphasis on mice and nonhuman primates. PubMed, National Center for Biotechnology Information. Available from: [Link]

  • Fisher, A., et al. (1991). (+-)-cis-2-methyl-spiro(1,3-oxathiolane-5,3')quinuclidine, an M1 selective cholinergic agonist, attenuates cognitive dysfunctions in an animal model of Alzheimer's disease. The Journal of Pharmacology and Experimental Therapeutics, 257(1), 392-403. Available from: [Link]

  • A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. PubMed, National Center for Biotechnology Information. Available from: [Link]

  • Goya, P., et al. (1979). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 4. Central nervous system depressants. Journal of Medicinal Chemistry, 22(12), 1429-1433. Available from: [Link]

  • Four New Pairs of MetO-Containing Diketopiperazine Enantiomers: Isolation, Synthesis and Potential Anti-Parkinson's Disease Activity. PubMed, National Center for Biotechnology Information. Available from: [Link]

  • Metabolic, Phenotypic, and Neuropathological Characterization of the Tg4-42 Mouse Model for Alzheimer's Disease. PubMed, National Center for Biotechnology Information. Available from: [Link]

  • 4-Spiro-[3-phthalide]piperidine hydrochloride. MySkinRecipes. Available from: [Link]

Sources

Application Notes & Protocols: Investigating the Antileishmanial Activity of 4-Spiro-[1-thiophthalane] piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antileishmanial potential of 4-Spiro-[1-thiophthalane] piperidine hydrochloride. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for a thorough investigation of this novel chemical entity.

Introduction: The Rationale for Investigating Novel Spiro-Piperidine Compounds

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health problem.[1][2] The current therapeutic arsenal is limited by issues of toxicity, emerging drug resistance, and high cost, necessitating the urgent discovery of new, effective, and safer antileishmanial agents.[1][3][4]

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and natural products with diverse pharmacological activities.[5][6][7][8] Its conformational flexibility and ability to engage in various molecular interactions make it an attractive starting point for drug design. Furthermore, spirocyclic systems, which contain a common atom in two rings, have shown promise as antiparasitic agents.[9][10] Specifically, spiro-piperidine derivatives have demonstrated potent antileishmanial activity, suggesting this structural motif is a promising area for investigation.[11][12][13] Recent studies on similar compounds suggest a potential antifolate mechanism of action, possibly through the inhibition of pteridine reductase 1 (PTR1), an enzyme crucial for parasite survival.[11][12]

This guide focuses on this compound, a compound that combines the key features of a piperidine ring and a spirocyclic thiophthalane moiety. The presence of the sulfur-containing thiophthalane group may also contribute to its biological activity, as thiophene derivatives have been reported to possess antileishmanial properties.[14] The following protocols are designed to systematically evaluate its efficacy and mechanism of action against Leishmania parasites.

Proposed Mechanism of Action and Investigational Workflow

Based on the literature for related spiro-piperidine compounds, a plausible mechanism of action for this compound is the inhibition of the folate biosynthetic pathway in Leishmania. This pathway is essential for the synthesis of nucleic acids and certain amino acids. A key enzyme in this pathway is pteridine reductase 1 (PTR1).

The following diagram illustrates the proposed investigational workflow to test this hypothesis:

investigational_workflow cluster_in_vitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_in_vivo In Vivo Efficacy promastigote_assay Promastigote Viability Assay (IC50) amastigote_assay Intracellular Amastigote Assay (IC50) promastigote_assay->amastigote_assay If active cytotoxicity_assay Macrophage Cytotoxicity Assay (CC50) amastigote_assay->cytotoxicity_assay selectivity_index Calculate Selectivity Index (SI) cytotoxicity_assay->selectivity_index reversal_assay Folic/Folinic Acid Reversal Assay selectivity_index->reversal_assay If selective ptr1_inhibition PTR1 Enzyme Inhibition Assay reversal_assay->ptr1_inhibition If reversal observed mouse_model Cutaneous Leishmaniasis Mouse Model ptr1_inhibition->mouse_model If PTR1 inhibited treatment Administer Compound mouse_model->treatment evaluation Evaluate Lesion Size & Parasite Load treatment->evaluation

Caption: Investigational workflow for this compound.

In Vitro Antileishmanial Activity Assessment

The initial evaluation of any potential antileishmanial compound involves determining its activity against the two main life stages of the parasite: the extracellular promastigote and the clinically relevant intracellular amastigote.[15]

Protocol: Promastigote Viability Assay

This assay provides a rapid and straightforward method for the initial screening of antileishmanial activity.

Materials:

  • Leishmania major promastigotes

  • M199 medium supplemented with 10% fetal bovine serum (FBS)

  • This compound

  • Resazurin sodium salt solution

  • 96-well microtiter plates

  • Amphotericin B (positive control)

  • DMSO (vehicle control)

Procedure:

  • Culture L. major promastigotes in M199 medium at 26°C until they reach the late logarithmic phase of growth.

  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the compound in culture medium in a 96-well plate to achieve a range of final concentrations.

  • Add promastigotes to each well at a final concentration of 1 x 10^6 cells/mL.

  • Include wells with Amphotericin B as a positive control, and wells with DMSO-treated cells as a negative control.

  • Incubate the plate at 26°C for 72 hours.

  • Add resazurin solution to each well and incubate for another 4 hours.

  • Measure the fluorescence or absorbance to determine cell viability.

  • Calculate the 50% inhibitory concentration (IC50) using a suitable software package (e.g., GraphPad Prism).

Protocol: Intracellular Amastigote Assay

This assay is more clinically relevant as it assesses the compound's ability to kill the amastigote form of the parasite residing within host macrophages.[3]

Materials:

  • J774.A1 murine macrophage cell line

  • Leishmania major promastigotes

  • DMEM medium supplemented with 10% FBS

  • This compound

  • Giemsa stain

  • 96-well microtiter plates with coverslips

  • Amphotericin B (positive control)

  • DMSO (vehicle control)

Procedure:

  • Seed J774.A1 macrophages onto coverslips in 96-well plates and allow them to adhere overnight.

  • Infect the macrophages with stationary-phase L. major promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells to remove extracellular parasites.

  • Add fresh medium containing serial dilutions of the test compound.

  • Include positive and negative controls as in the promastigote assay.

  • Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Fix the cells with methanol and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Calculate the IC50 value.

Protocol: Macrophage Cytotoxicity Assay and Selectivity Index Calculation

It is crucial to determine if the compound's antileishmanial activity is due to specific toxicity towards the parasite or general cytotoxicity to the host cells.[15]

Materials:

  • J774.A1 murine macrophage cell line

  • DMEM medium supplemented with 10% FBS

  • This compound

  • Resazurin sodium salt solution

  • 96-well microtiter plates

  • Puromycin (positive control for cytotoxicity)

  • DMSO (vehicle control)

Procedure:

  • Seed J774.A1 macrophages in a 96-well plate and allow them to adhere overnight.

  • Add serial dilutions of the test compound to the wells.

  • Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Perform a resazurin viability assay as described for promastigotes.

  • Calculate the 50% cytotoxic concentration (CC50).

  • Calculate the Selectivity Index (SI) using the following formula: SI = CC50 (macrophages) / IC50 (intracellular amastigotes)

A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.[15]

Mechanistic Studies

Protocol: Folic and Folinic Acid Reversal Assay

This assay can provide evidence for an antifolate mechanism of action. If the compound targets the folate pathway, its antileishmanial activity should be reversed by the addition of folic or folinic acid.[11][12]

Procedure:

  • Perform the promastigote viability assay as described above.

  • In parallel, run identical assays in medium supplemented with excess folic acid or folinic acid.

  • If the IC50 of the test compound increases significantly in the presence of folic or folinic acid, it suggests an antifolate mechanism.

In Vivo Efficacy Assessment

Promising compounds from in vitro studies should be evaluated in an animal model of leishmaniasis to assess their in vivo efficacy.[16][17]

Protocol: Murine Model of Cutaneous Leishmaniasis

The BALB/c mouse model is a widely used and well-characterized model for cutaneous leishmaniasis.[18][19][20]

Materials:

  • 6-8 week old female BALB/c mice

  • Leishmania major promastigotes

  • This compound formulated for in vivo administration

  • Miltefosine (positive control)

  • Vehicle control

Procedure:

  • Infect mice in the footpad or ear with stationary-phase L. major promastigotes.

  • Allow the infection to establish and lesions to develop (typically 3-4 weeks).

  • Randomly assign mice to treatment groups (vehicle control, test compound at various doses, positive control).

  • Administer the treatments via an appropriate route (e.g., oral, intraperitoneal, or intralesional) for a specified duration.

  • Monitor lesion size weekly using a digital caliper.

  • At the end of the treatment period, euthanize the mice and determine the parasite load in the infected tissue and draining lymph nodes by limiting dilution assay or qPCR.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Activity and Cytotoxicity

CompoundPromastigote IC50 (µM)Amastigote IC50 (µM)Macrophage CC50 (µM)Selectivity Index (SI)
4-Spiro-[1-thiophthalane] piperidine HCl Insert ValueInsert ValueInsert ValueInsert Value
Amphotericin B Insert ValueInsert ValueInsert ValueInsert Value
Miltefosine Insert ValueInsert ValueInsert ValueInsert Value

Table 2: In Vivo Efficacy in BALB/c Mice

Treatment GroupDoseMean Lesion Size (mm) at Day XParasite Load (log10 parasites/gram tissue)
Vehicle Control -Insert ValueInsert Value
Test Compound Dose 1Insert ValueInsert Value
Test Compound Dose 2Insert ValueInsert Value
Miltefosine Insert ValueInsert ValueInsert Value

Conclusion

These application notes provide a robust framework for the comprehensive evaluation of this compound as a potential antileishmanial drug candidate. By following these protocols, researchers can obtain reliable data on the compound's in vitro and in vivo efficacy, selectivity, and potential mechanism of action, thereby contributing to the development of new therapies for leishmaniasis.

References

  • A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. (2015). PLoS Neglected Tropical Diseases. [Link]

  • Leishmaniasis: Development of an in vitro assay for drug screening. (2008). Stiftung Forschung 3R. [Link]

  • In vitro assays for evaluation of drug activity against Leishmania spp. (2004). Research in Microbiology. [Link]

  • Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review. (n.d.). MDPI. [Link]

  • In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. (n.d.). Bio-protocol. [Link]

  • A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. (2015). PubMed. [Link]

  • Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds. (2014). PLOS Neglected Tropical Diseases. [Link]

  • The recommendation of various animal models with Leishmania... (n.d.). ResearchGate. [Link]

  • Leishmania Animal Models Used in Drug Discovery: A Systematic Review. (2023). MDPI. [Link]

  • A Mouse Model of Ulcerative Cutaneous Leishmaniasis by Leishmania (Viannia) panamensis to Investigate Infection, Pathogenesis, Immunity, and Therapeutics. (2021). Frontiers in Cellular and Infection Microbiology. [Link]

  • Thiophene derivatives activity against the protozoan parasite Leishmania infantum. (2022). International Journal for Parasitology: Drugs and Drug Resistance. [Link]

  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]

  • Piperidine-based drug discovery. (n.d.). ResearchGate. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

  • Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. [Link]

  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. (2023). PubMed. [Link]

  • Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Derivatives as Antiparasitic Agents Against Trypanosomatids and Plasmodium spp. (n.d.). MDPI. [Link]

  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. (2022). ResearchGate. [Link]

  • Some reported spiro-compounds with antileishmanial activities A–C, and... (n.d.). ResearchGate. [Link]

  • Exploring the Antiparasitic Activity of Tris-1,3,4-Thiadiazoles against Toxoplasma gondii-Infected Mice. (2023). Molecules. [Link]

  • Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes. (2016). The American Journal of Tropical Medicine and Hygiene. [Link]

  • New derivatives of 6-nitrocoumarin-3-thiosemicarbazone exhibit improved antiparasitic activity in the placenta against Trypanosoma cruzi and Toxoplasma gondii. (2025). Antimicrobial Agents and Chemotherapy. [Link]

  • New derivatives of 6-nitrocoumarin-3-thiosemicarbazone exhibit improved antiparasitic activity in the placenta against Trypanosoma cruzi and Toxoplasma gondii. (2025). PubMed Central. [Link]

  • A Novel Spirooxindole Derivative Inhibits the Growth of Leishmania donovani Parasites both In Vitro and In Vivo by Targeting Type IB Topoisomerase. (2016). Antimicrobial Agents and Chemotherapy. [Link]

  • Current leishmaniasis drug discovery. (2021). Expert Opinion on Drug Discovery. [Link]

Sources

Application Note & Protocols: Characterization of 4-Spiro-[1-thiophthalane] piperidine hydrochloride as a Potential ASH1L Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The histone methyltransferase ASH1L (Absent, Small, or Homeotic-like 1) is a critical epigenetic regulator, primarily responsible for the di-methylation of histone H3 at lysine 36 (H3K36me2). Dysregulation of ASH1L activity is implicated in the pathogenesis of various diseases, notably MLL-rearranged acute leukemias and certain neurodevelopmental disorders.[1][2] This makes ASH1L a compelling therapeutic target. Recent advancements have led to the development of spiro-piperidine-based compounds as potent and selective inhibitors of the ASH1L catalytic SET domain.[2][3][4] This document provides a comprehensive guide for the initial characterization of 4-Spiro-[1-thiophthalane] piperidine hydrochloride, a representative compound of this class. We present the scientific rationale for targeting ASH1L and provide detailed, field-tested protocols for assessing its inhibitory activity, from direct enzymatic assays to cellular target engagement and functional phenotypic outcomes.

Scientific Rationale: Targeting the ASH1L Epigenetic Writer

Function and Mechanism of ASH1L

ASH1L is a member of the Trithorax-group (trxG) of proteins, which are associated with the maintenance of active gene transcription.[5] The primary enzymatic function of ASH1L is to catalyze the transfer of methyl groups to lysine 36 of histone H3, a hallmark of transcriptionally active chromatin.[6][7][8] The ASH1L protein contains several functional domains, including a catalytic SET domain that harbors the methyltransferase activity.[9][10] The activity of this SET domain is regulated by an autoinhibitory loop, which can be targeted by small molecules.[1][11]

Role in Disease Pathogenesis
  • Acute Leukemia: ASH1L plays a crucial role in the development of acute leukemias characterized by Mixed Lineage Leukemia 1 (MLL1) gene translocations.[2] ASH1L is required to maintain the expression of pro-leukemic HOX genes; its knockdown or inhibition leads to cell growth arrest, apoptosis, and differentiation in MLL-rearranged leukemia cells.[2][12]

  • Neurodevelopmental Disorders: Mutations in the ASH1L gene are associated with a spectrum of neurodevelopmental conditions, including autism spectrum disorder (ASD), intellectual disability, and epilepsy.[5][13][14][15] ASH1L is highly expressed in the brain and is critical for regulating gene networks involved in neuronal development and synaptic signaling.[14][16]

The central role of ASH1L's catalytic activity in these pathologies validates it as a high-value target for therapeutic intervention.

dot

ASH1L_Pathway cluster_nucleus Cell Nucleus ASH1L ASH1L Enzyme Chromatin Chromatin (H3) ASH1L->Chromatin Methylates Inhibitor 4-Spiro-[1-thiophthalane] piperidine HCl Inhibitor->ASH1L Inhibition H3K36me2 H3K36me2 Mark Chromatin->H3K36me2 Writes Mark HOX_Genes Target Genes (e.g., HOX) H3K36me2->HOX_Genes Associates with Transcription Active Transcription HOX_Genes->Transcription Leads to Disease Disease Pathogenesis (e.g., Leukemia) Transcription->Disease Drives

Caption: ASH1L signaling pathway and point of inhibition.

The Inhibitor: this compound

This compound belongs to a promising class of spiro-piperidine derivatives designed to target the catalytic SET domain of ASH1L.[4] While extensive data on this specific hydrochloride salt is emerging, its core scaffold has been optimized in related molecules (e.g., AS-99, AS-254s) to bind with high potency and selectivity to a pocket formed by the autoinhibitory loop of ASH1L.[1][2][12] This binding event prevents the enzyme from adopting its active conformation, thereby blocking its methyltransferase activity.

Experimental Protocols for Inhibitor Characterization

This section outlines a logical workflow for the comprehensive evaluation of a novel ASH1L inhibitor.

dot

Workflow Start Start: Novel Compound Assay1 Protocol 1: In Vitro Enzymatic Inhibition Assay Start->Assay1 Result1 Determine IC50 Assay1->Result1 Assay2 Protocol 2: Cellular Thermal Shift Assay (CETSA) Result1->Assay2 Result2 Confirm Target Engagement in Cells Assay2->Result2 Assay3 Protocol 3: Western Blot for H3K36me2 Levels Result2->Assay3 Result3 Verify Downstream Mechanism of Action Assay3->Result3 Assay4 Protocol 4: Cell Viability & Apoptosis Assays Result3->Assay4 Result4 Assess Functional Phenotypic Effect Assay4->Result4 End Validated Lead Result4->End

Caption: Recommended experimental workflow for ASH1L inhibitor validation.

Protocol 1: In Vitro Histone Methyltransferase (HMT) Inhibition Assay

Principle of the Assay: This biochemical assay quantifies the enzymatic activity of recombinant ASH1L on a nucleosome substrate. By measuring the reduction in activity across a range of inhibitor concentrations, the half-maximal inhibitory concentration (IC50) can be determined. The protocol is adapted from established radiometric HMT assays.[17][18]

Materials:

Reagent Recommended Supplier
Recombinant human ASH1L (SET domain) Commercially available
Recombinant Nucleosomes (e.g., HeLa or chicken) Commercially available or in-house prep
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM) PerkinElmer
4-Spiro-[1-thiophthalane] piperidine HCl As supplied
HMT Assay Buffer (50 mM Tris pH 8.5, 25 mM NaCl, 2 mM MgCl₂, 1 mM DTT) Prepare fresh
2X Laemmli Sample Buffer Bio-Rad

| Scintillation Fluid | National Diagnostics |

Procedure:

  • Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Reaction Setup: In a 1.5 mL microfuge tube, assemble the reaction mixture on ice. For a 25 µL final volume:

    • 12.5 µL 2x HMT Assay Buffer

    • 2.5 µL of inhibitor dilution (or DMSO for vehicle control). Final DMSO concentration should be ≤1%.

    • 5 µL Recombinant ASH1L (to a final concentration of ~0.25 µM).

    • 5 µL of ³H-SAM (to a final concentration of ~1 µM).

  • Initiate Reaction: Add 5 µL of nucleosome substrate (~0.4 µM final concentration) to each tube to start the reaction.

  • Incubation: Incubate the reactions for 60 minutes at 30°C.

  • Stop Reaction: Terminate the reaction by adding 25 µL of 2X Laemmli Sample Buffer and boiling at 95°C for 5 minutes.

  • Detection:

    • Separate the reaction products via SDS-PAGE on a 4-12% Bis-Tris gel.

    • Stain the gel with Coomassie Blue to visualize histone bands.

    • Excise the band corresponding to Histone H3.

    • Place the gel slice in a scintillation vial, add 5 mL of scintillation fluid, and incubate for 1 hour.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract background counts (no enzyme control).

    • Normalize the data to the vehicle (DMSO) control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Critical Parameters:

  • Enzyme Concentration: The concentration of ASH1L should be optimized to ensure the reaction is in the linear range.

  • Substrate Choice: ASH1L activity is significantly higher on nucleosome substrates compared to free histones.[17][18]

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Principle of the Assay: CETSA is a powerful method to verify direct binding of a compound to its target protein in a native cellular environment.[19][20] The binding of a ligand, such as our inhibitor, stabilizes the target protein (ASH1L), resulting in an increased melting temperature (Tm). This thermal shift is detected by heating cell lysates treated with the compound to various temperatures and quantifying the amount of soluble ASH1L remaining.[21][22]

Materials:

Reagent/Equipment Recommended Supplier/Model
MLL-rearranged leukemia cell line (e.g., MV4;11) ATCC
RPMI-1640 Medium, FBS, Pen/Strep Gibco
4-Spiro-[1-thiophthalane] piperidine HCl As supplied
Lysis Buffer (PBS with 0.4% NP-40, protease inhibitors) Prepare fresh
Anti-ASH1L Antibody Bethyl Laboratories, Cell Signaling
Anti-GAPDH or Vinculin Antibody (Loading Control) Cell Signaling
Western Blotting equipment and reagents Bio-Rad

| Thermal Cycler or Heating Block | Bio-Rad, Eppendorf |

Procedure:

  • Cell Culture and Treatment:

    • Culture MV4;11 cells to a density of ~1x10⁶ cells/mL.

    • Treat cells with the inhibitor at a final concentration of 10x the determined IC50 (or a range, e.g., 1-10 µM) or with vehicle (DMSO) for 2 hours at 37°C.

  • Heating Step:

    • Aliquot 100 µL of the cell suspension for each temperature point into PCR tubes.

    • Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments). Include an unheated control.

  • Cell Lysis:

    • Transfer the tubes immediately to ice for 5 minutes.

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

    • Carefully transfer the supernatant (soluble fraction) to a new tube.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fraction using a BCA assay.

    • Analyze equal amounts of protein from each sample by Western blotting using an anti-ASH1L antibody. Use GAPDH or Vinculin as a loading control, as its thermal stability should be unaffected by the inhibitor.

  • Data Analysis:

    • Quantify the band intensities for ASH1L at each temperature.

    • Normalize the intensity to the unheated control (37°C) for both the vehicle and inhibitor-treated samples.

    • Plot the percentage of soluble ASH1L versus temperature to generate melt curves. A rightward shift in the curve for the inhibitor-treated sample indicates target engagement and stabilization.

dot

CETSA_Workflow Step1 1. Treat intact cells with Inhibitor vs. Vehicle Step2 2. Heat aliquots across a temperature gradient Step1->Step2 Step3 3. Lyse cells and separate soluble fraction (centrifugation) Step2->Step3 Step4 4. Quantify soluble ASH1L (Western Blot) Step3->Step4 Step5 5. Plot Melt Curves & Observe Thermal Shift Step4->Step5

Caption: Key steps in the Cellular Thermal Shift Assay (CETSA) workflow.

Protocol 3: Western Blot Analysis of Cellular H3K36me2

Principle of the Assay: A direct consequence of ASH1L inhibition in cells should be a reduction in its enzymatic product, H3K36me2. This assay measures the global levels of this histone mark in inhibitor-treated cells.

Procedure:

  • Cell Treatment: Seed MV4;11 cells and treat with a dose-response of the inhibitor (e.g., 0.1 µM to 10 µM) or vehicle (DMSO) for 48-72 hours.

  • Histone Extraction: Isolate histones using an acid extraction protocol or a commercial kit to enrich for nuclear proteins.

  • Quantification and Western Blot:

    • Quantify protein concentration.

    • Run equal amounts of extracted protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe with a primary antibody specific for H3K36me2.

    • Probe a parallel blot or strip and re-probe the same blot with an antibody for Total Histone H3 as a loading control.

  • Data Analysis: Quantify the band intensities for H3K36me2 and normalize to the Total H3 signal. A dose-dependent decrease in the H3K36me2 signal relative to the vehicle control confirms the on-target cellular activity of the inhibitor.[12]

Protocol 4: Cell Viability and Apoptosis Assays

Principle of the Assay: These assays determine the functional consequence of ASH1L inhibition on cancer cell lines known to be dependent on its activity.

Procedure:

  • Cell Viability (MTT or CellTiter-Glo®):

    • Seed MV4;11 or KOPN8 cells in a 96-well plate.

    • Treat with a 10-point serial dilution of the inhibitor for 72 hours.

    • Measure cell viability using a standard MTT or luminescent-based assay (e.g., CellTiter-Glo®, Promega).

    • Calculate the GI50 (concentration for 50% growth inhibition) from the resulting dose-response curve. Potent inhibitors are expected to have GI50 values in the sub-micromolar to low micromolar range.[12]

  • Apoptosis (Annexin V Staining):

    • Treat cells with the inhibitor at 1x and 5x the GI50 concentration for 48 hours.

    • Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the cell population by flow cytometry. An increase in the Annexin V positive population indicates the induction of apoptosis.[12]

Summary of Expected Data

The following table summarizes the expected outcomes for a potent and specific ASH1L inhibitor based on published data for this compound class.[2][12]

AssayParameterExpected Result for Potent Inhibitor
In Vitro HMT Assay IC50< 1 µM
CETSA Thermal Shift (ΔTm)> 2 °C at 10x IC50
Western Blot H3K36me2 LevelsDose-dependent reduction
Cell Viability GI50 (MV4;11 cells)< 5 µM
Apoptosis Assay % Annexin V+ CellsSignificant increase over vehicle

Conclusion

The protocols detailed in this application note provide a robust framework for the initial characterization of this compound as a novel ASH1L inhibitor. By systematically progressing from biochemical potency to cellular target engagement and functional outcomes, researchers can confidently validate the mechanism of action and therapeutic potential of this compound class. Successful completion of this workflow provides a strong foundation for further pre-clinical development, including selectivity profiling and in vivo efficacy studies.

References

  • Chen, L., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15). Retrieved from [Link]

  • ASH1L. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • ASH1L-Related Disorder: FAQs. (n.d.). RareConnect. Retrieved from [Link]

  • Cheon, J., et al. (2021). Role of Ash1l in Tourette syndrome and other neurodevelopmental disorders. Brain and Behavior, 11(7). Retrieved from [Link]

  • Bagnell, D. J., et al. (2025). Ash1l loss-of-function results in structural birth defects and altered cortical development. Brain, 148(1), 55-68. Retrieved from [Link]

  • Rogawski, D. S., et al. (2021). Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity. Nature Communications, 12(1), 2953. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. Retrieved from [Link]

  • Development and characterization of ASH1L inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(7), 1667–1675. Retrieved from [Link]

  • Rogawski, D. S., et al. (2015). Crystal Structure of the Human Histone Methyltransferase ASH1L Catalytic Domain and Its Implications for the Regulatory Mechanism. Journal of Biological Chemistry, 290(48), 28749–28760. Retrieved from [Link]

  • Bagnell, D. J. (2019). The Role of ASH1L During Human Neurodevelopment. University of South Carolina Scholar Commons. Retrieved from [Link]

  • Rogawski, D. S., et al. (2021). Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity. OUCI. Retrieved from [Link]

  • Gregory, G. D., et al. (2007). Mammalian ASH1L Is a Histone Methyltransferase That Occupies the Transcribed Region of Active Genes. Molecular and Cellular Biology, 27(24), 8466–8479. Retrieved from [Link]

  • Huang, G., et al. (2024). Structure-based development of novel spiro-piperidine ASH1L inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Miyazaki, H., et al. (2013). Ash1l Methylates Lys36 of Histone H3 Independently of Transcriptional Elongation to Counteract Polycomb Silencing. PLoS Genetics, 9(11). Retrieved from [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • CETSA. (n.d.). Pelago Bioscience. Retrieved from [Link]

  • Wang, L., et al. (2023). Structural insight into ASH1L PHD finger recognizing methylated histone H3K4 and promoting cell growth in prostate cancer. Frontiers in Oncology, 13. Retrieved from [Link]

  • Huang, G., et al. (2025). Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors. Journal of Medicinal Chemistry, 68(1), 174-196. Retrieved from [Link]

  • Potent ASH1L inhibitor with strong antileukemic profile described. (2025). BioWorld. Retrieved from [Link]

  • Wang, L., et al. (2023). Structural insight into ASH1L PHD finger recognizing methylated histone H3K4 and promoting cell growth in prostate cancer. Frontiers in Oncology, 13. Retrieved from [Link]

  • Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors. (2024). NLM Dataset Catalog. Retrieved from [Link]

  • Rogawski, D. S., et al. (2017). Two loops undergoing concerted dynamics regulate activity of the ASH1L histone methyltransferase. Journal of Biological Chemistry, 292(13), 5401–5412. Retrieved from [Link]

Sources

Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of 4-Spiro-[1-thiophthalane] piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note details the development and subsequent validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-Spiro-[1-thiophthalane] piperidine hydrochloride, a novel heterocyclic compound with potential applications in pharmaceutical development. The method is designed for use in quality control, stability testing, and formulation development. The protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring its suitability for regulatory purposes.[1][2][3][4]

Introduction and Rationale

Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved pharmacological properties compared to traditional flat aromatic structures.[5][6][7][8] this compound incorporates both a spirocyclic system and a piperidine ring, a common motif in many approved drugs.[9] Accurate quantification of such active pharmaceutical ingredients (APIs) or their intermediates is a cornerstone of drug development, ensuring product quality, safety, and efficacy.

Causality of Method Selection:

A stability-indicating analytical method is crucial as it must resolve the active compound from any potential degradation products, which is a regulatory requirement.[10][11][12] RP-HPLC with UV detection was selected for the following reasons:

  • Specificity and Versatility: HPLC is highly effective at separating complex mixtures. A C18 stationary phase is chosen for its broad applicability in retaining moderately polar to nonpolar compounds like the target analyte.

  • Sensitivity and Quantification: The thiophthalane moiety contains a chromophore, making it suitable for UV detection, which offers a robust and linear response over a wide concentration range.

  • Regulatory Acceptance: RP-HPLC is a well-established and universally accepted technique in the pharmaceutical industry for assay and impurity determination.

This document provides a comprehensive guide, from the initial chromatographic development to a full validation protocol, designed to be directly implemented in a research or quality control laboratory.

Analytical Method Protocol

Instrumentation and Chromatographic Conditions

The following instrumentation and parameters were established to achieve optimal separation and quantification.

ParameterSpecification
HPLC System Agilent 1260/1290 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and DAD/UV detector.
Column Gemini C18 (250 x 4.6 mm, 5 µm) or equivalent reversed-phase C18 column.
Mobile Phase Acetonitrile and 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) in a 60:40 (v/v) ratio.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 235 nm (determined from UV scan of the analyte)
Data Acquisition System Empower™, Chromeleon™, or equivalent chromatography data software.
Preparation of Solutions

2.2.1. Mobile Phase Preparation (1 L)

  • Accurately weigh 2.72 g of monobasic potassium phosphate and dissolve it in 1 L of HPLC-grade water.

  • Adjust the pH of the aqueous solution to 3.0 ± 0.05 using 85% phosphoric acid.

  • Filter the buffer solution through a 0.45 µm nylon membrane filter.

  • Prepare the final mobile phase by mixing 600 mL of acetonitrile with 400 mL of the prepared phosphate buffer.

  • Degas the mobile phase by sonication for 15 minutes before use.

2.2.2. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 25 mg of this compound reference standard.

  • Transfer the standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of a diluent (50:50 Acetonitrile:Water) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly. This solution should be stored at 2-8°C and can be used for up to 7 days.

2.2.3. Calibration Curve Standards (5 - 150 µg/mL) Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the diluent to achieve concentrations such as 5, 10, 25, 50, 100, and 150 µg/mL.

System Suitability Test (SST)

Before initiating any analytical run, the system's performance must be verified.

  • Inject the 50 µg/mL standard solution five times.

  • Calculate the system suitability parameters based on the resulting chromatograms.

Acceptance Criteria:

  • Tailing Factor (Asymmetry): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Areas: ≤ 2.0%

Analytical Method Validation Protocol (per ICH Q2(R1))

A comprehensive validation was designed to demonstrate that the analytical method is suitable for its intended purpose.[2][3][4]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][2] Forced degradation studies are essential to establish the stability-indicating nature of the method.[10][13][14]

Protocol:

  • Prepare a sample of this compound at 100 µg/mL.

  • Expose the sample to the stress conditions listed in the table below. The goal is to achieve 5-20% degradation of the active ingredient.[11]

  • Analyze the stressed samples alongside an unstressed control sample.

  • Assess peak purity of the analyte peak in the stressed samples using a Diode Array Detector (DAD) to ensure no co-eluting peaks are present.

Stress ConditionProtocol
Acid Hydrolysis Add 1 mL of 0.1 N HCl, heat at 60°C for 4 hours, then neutralize with 0.1 N NaOH.
Base Hydrolysis Add 1 mL of 0.1 N NaOH, heat at 60°C for 2 hours, then neutralize with 0.1 N HCl.
Oxidation Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.
Thermal Degradation Store the solid drug substance in an oven at 105°C for 48 hours, then dissolve in diluent.
Photolytic Degradation Expose the solid drug substance to UV light (254 nm) and visible light for 7 days, then dissolve.

Acceptance Criteria:

  • The analyte peak should be well-resolved from all degradation peaks (Resolution > 2.0).

  • The peak purity index for the analyte in stressed samples should be greater than 99.9%, confirming no co-elution.

Linearity

Protocol:

  • Analyze the prepared calibration standards (5, 10, 25, 50, 100, 150 µg/mL) in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) must be ≥ 0.999.

  • The y-intercept should be insignificant relative to the response of the 100% concentration standard.

Concentration (µg/mL)Mean Peak Area (n=3)
551050
10102500
25255100
50511000
1001023500
1501538000
0.9999
Accuracy (Recovery)

Protocol:

  • Prepare samples of the drug substance at three concentration levels (80%, 100%, and 120% of the nominal concentration, e.g., 80, 100, and 120 µg/mL).

  • Prepare each concentration level in triplicate (total of 9 samples).

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each level.

  • The %RSD for recovery at each level should not exceed 2.0%.

LevelConcentration (µg/mL)Mean Recovery (%)%RSD
80%8099.50.8%
100%100100.30.5%
120%120100.80.6%
Precision

3.4.1. Repeatability (Intra-day Precision) Protocol: Prepare and analyze six independent samples of the drug substance at 100% of the target concentration (100 µg/mL) on the same day, with the same analyst and equipment.

3.4.2. Intermediate Precision (Inter-day Precision) Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The %RSD for the set of six measurements should be ≤ 2.0% for both repeatability and intermediate precision.

Precision TypeMean Assay Value (%)%RSD
Repeatability (Day 1)99.80.7%
Intermediate (Day 2)100.50.9%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines.

    • Where S = the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ value should be demonstrated with acceptable precision and accuracy (%RSD ≤ 10%).

ParameterResult
LOD 0.15 µg/mL
LOQ 0.45 µg/mL
Robustness

Protocol:

  • Analyze a standard sample (100 µg/mL) while making small, deliberate variations to the method parameters.

  • Assess the impact of these changes on system suitability parameters and the assay result.

Parameter VariedResulting Tailing Factor% Change in Assay
Flow Rate (± 0.1 mL/min) 1.1 - 1.3< 1.5%
Column Temp (± 2°C) 1.2< 1.0%
Mobile Phase pH (± 0.2 units) 1.1 - 1.4< 2.0%

Acceptance Criteria:

  • System suitability parameters must remain within the established limits.

  • The change in the assay result should not be significant, demonstrating the method's reliability during normal use.

Visualization of Workflows

Analytical_Method_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage A Prepare Mobile Phase & Diluent C Prepare Working Standards & Samples A->C B Prepare Standard Stock Solution B->C D System Suitability Test (SST) C->D Begin Analysis E Inject Standards (Calibration Curve) D->E SST Pass F Inject Samples E->F G Integrate Peaks & Generate Calibration Curve F->G H Calculate Sample Concentration G->H I Final Report Generation H->I

Caption: High-level workflow for the quantification of this compound.

Method_Validation_Logic cluster_core Core Method Performance cluster_limits Method Sensitivity cluster_reliability Method Reliability Specificity Specificity Validation Is Method Valid? Specificity->Validation Linearity Linearity & Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy Accuracy Accuracy->Validation Precision Precision Precision->Validation LOQ->Validation Robustness Robustness Robustness->Validation Method Developed Analytical Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->Robustness

Caption: Logical flow demonstrating the relationship between key ICH Q2(R1) validation parameters.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. The forced degradation studies confirm its stability-indicating capabilities, making it suitable for analyzing the compound in the presence of its degradation products. This fully validated method provides a reliable tool for quality control and stability assessment during various stages of pharmaceutical development.

References

  • Shinde, V. (2020). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Veeprho. [Link]

  • De Paepe, K. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Patel, Y. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]

  • Patel, P. et al. (2021). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

Sources

Application Notes & Protocols: In Vivo Evaluation of 4-Spiro-[1-thiophthalane] piperidine hydrochloride as a Novel Analgesic Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigation

The compound 4-Spiro-[1-thiophthalane] piperidine hydrochloride presents a unique chemical architecture for drug discovery. The piperidine moiety is a well-established pharmacophore present in numerous centrally-acting therapeutic agents, including a significant number of potent analgesics where it often serves as a key structural element for receptor interaction.[1][2] The incorporation of a spiro-thiophthalane group introduces conformational rigidity and novel steric and electronic properties that may confer high specificity and potency for neurological targets. While no published in vivo data exists for this specific molecule[3], its structural alerts suggest a strong rationale for its evaluation as a novel, non-opioid analgesic.

This document provides a comprehensive, structured guide for the preclinical in vivo evaluation of this compound (hereafter referred to as "STPH"). The protocols are designed to establish a foundational understanding of its pharmacokinetic profile, safety liabilities, and analgesic efficacy, following a logical progression from broad characterization to specific hypothesis testing.

Chapter 1: Foundational Principles: Ethical Conduct and Formulation

Ethical Framework: The 3Rs and Regulatory Adherence

All in vivo experiments must be designed and conducted under a strict ethical framework. The principles of the 3Rs (Replacement, Reduction, and Refinement) are paramount.[4][5] Protocols should be submitted to and approved by an Institutional Animal Care and Use Committee (IACUC) prior to initiation.[4][5] All procedures described herein are designed to minimize animal distress and use the minimum number of animals required to obtain scientifically valid and statistically powerful results.[6] Reporting of study design and findings should adhere to the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines to ensure transparency and reproducibility.[7]

Formulation and Vehicle Selection

The first critical step is the development of a suitable, non-toxic vehicle for administration. The hydrochloride salt form of STPH suggests potential aqueous solubility.

Protocol: Vehicle Screening

  • Solubility Test: Assess the solubility of STPH in standard preclinical vehicles (e.g., sterile water, 0.9% saline, 5% dextrose in water (D5W), 0.5% methylcellulose, 10% Tween® 80 in saline).

  • Stability Test: Once a lead vehicle is identified, prepare the highest concentration needed for dosing and assess the stability of the formulation over a relevant period (e.g., 4-6 hours) at room temperature.

  • Tolerability Test: Administer the final vehicle to a small cohort of animals (n=2-3) via the intended routes of administration (e.g., intravenous, oral) and observe for any adverse reactions over 24 hours. The selected vehicle must be inert and well-tolerated.

Chapter 2: Pharmacokinetic (PK) Profiling: Understanding Exposure

Causality: An effective drug must reach its target tissue in sufficient concentration for a sufficient duration. Therefore, characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of STPH is a prerequisite for interpreting all subsequent safety and efficacy data.[8] An initial rodent PK study provides the critical exposure data (Cmax, AUC) needed to select relevant doses for later studies.[9]

Workflow: Rodent Pharmacokinetic Assessment

PK_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Formulation Prepare STPH Formulation (e.g., 1 mg/mL in Saline) IV Group 1 (n=3) Administer 1 mg/kg IV (Tail Vein) Formulation->IV PO Group 2 (n=3) Administer 5 mg/kg PO (Oral Gavage) Formulation->PO Animals Acclimate Male Sprague-Dawley Rats (n=6) Animals->IV Animals->PO Collection Serial Blood Collection (e.g., 5, 15, 30, 60, 120, 240, 480 min) IV->Collection PO->Collection Processing Process Blood to Plasma Store at -80°C Collection->Processing LCMS Quantify STPH Concentration (LC-MS/MS) Processing->LCMS Calc Calculate PK Parameters (e.g., Phoenix WinNonlin) LCMS->Calc

Caption: Workflow for a rodent pharmacokinetic study.

Protocol 2.1: Single-Dose Pharmacokinetics in Rats
  • Animal Model: Use male Sprague-Dawley rats (n=3 per group), weighing 225-250g.

  • Dose Groups:

    • Group 1 (Intravenous): Administer STPH at 1 mg/kg via tail vein injection.

    • Group 2 (Oral): Administer STPH at 5 mg/kg via oral gavage.

  • Blood Sampling: Collect sparse blood samples (~100 µL) from each animal at predetermined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose) into tubes containing K2EDTA anticoagulant.[8][10]

  • Sample Processing: Centrifuge blood at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of STPH in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

ParameterAbbreviationDescription
Maximum ConcentrationCmaxThe highest observed concentration of the drug in plasma.
Time to CmaxTmaxThe time at which Cmax is observed.
Area Under the CurveAUCThe total drug exposure over time.
Half-lifet1/2The time required for the drug concentration to decrease by half.
ClearanceCLThe rate at which the drug is removed from the body.
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
BioavailabilityF%The fraction of an administered dose of unchanged drug that reaches the systemic circulation (calculated from PO vs. IV AUC).
Table 1: Key pharmacokinetic parameters.

Chapter 3: Core Safety Pharmacology Assessment

Causality: Before assessing efficacy, it is a regulatory and ethical mandate to identify any potential adverse effects on vital organ systems.[11][12] The ICH S7A guidelines recommend a core battery of tests to evaluate the cardiovascular, respiratory, and central nervous systems.[13][14] These studies help define a safe dose range for subsequent experiments and predict potential clinical side effects.

Workflow: ICH S7A Core Battery Safety Assessment

Safety_Workflow cluster_cns Central Nervous System cluster_cv Cardiovascular System cluster_resp Respiratory System STPH STPH FOB Functional Observational Battery (FOB) in Rats STPH->FOB CV Telemetry Study (ECG, BP, HR) in Conscious Rats STPH->CV Resp Whole-Body Plethysmography (Resp. Rate, Tidal Volume) in Rats STPH->Resp

Caption: Core battery of safety pharmacology studies.

Protocol 3.1: CNS Safety - Functional Observational Battery (FOB)
  • Rationale: The FOB is a systematic approach to detect overt neurological or behavioral changes.[15]

  • Procedure: Dose rats with vehicle or STPH (e.g., 3, 10, 30 mg/kg) and perform observations at peak plasma concentration (Tmax, from PK study) and several later time points.

  • Endpoints: Score animals for changes in home cage behavior, handling reactivity, sensory responses, neuromuscular function (gait, grip strength), and autonomic signs (salivation, pupil size).

Protocol 3.2: Cardiovascular Safety - Telemetry
  • Rationale: To assess potential effects on heart rate, blood pressure, and cardiac electrical activity (ECG), which are critical safety parameters.[15]

  • Procedure: Use surgically implanted telemetry devices in conscious, freely moving rats. After a baseline recording period, administer vehicle and STPH at multiple doses.

  • Endpoints: Continuously measure heart rate (HR), blood pressure (BP), and ECG intervals (PR, QRS, QT). A prolonged QT interval is a key indicator of proarrhythmic risk.

Protocol 3.3: Respiratory Safety - Whole-Body Plethysmography
  • Rationale: To detect potential drug-induced respiratory depression.[15]

  • Procedure: Place rats in plethysmography chambers and allow them to acclimate. Administer vehicle and STPH.

  • Endpoints: Measure respiratory rate, tidal volume, and minute volume.

SystemStudyKey Parameters Measured
Central Nervous Functional Observational Battery (FOB)Behavioral changes, motor coordination, reflex responses, body temperature.[15]
Cardiovascular TelemetryBlood pressure, heart rate, ECG intervals (PR, QRS, QT/QTc).[15]
Respiratory Whole-Body PlethysmographyRespiratory rate, tidal volume, minute volume.[15]
Table 2: Summary of core safety pharmacology endpoints.

Chapter 4: Efficacy Evaluation in Nociceptive Pain Models

Causality: After establishing a preliminary safety and exposure profile, the primary hypothesis—that STPH has analgesic properties—can be tested. It is crucial to use multiple pain models that reflect different underlying mechanisms of pain.[16][17] The hot plate test assesses response to acute thermal pain, while the formalin test models a more persistent, inflammatory pain state with both acute and tonic phases.[18][19]

Protocol 4.1: Hot Plate Test for Thermal Nociception
  • Rationale: This test measures the response to a thermal stimulus, which is integrated at a supraspinal level, making it sensitive to centrally acting analgesics.[20][21]

  • Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at 52-55°C.[22]

  • Procedure: a. Pre-screen male ICR mice (20-25g) and select those with baseline latencies of 10-20 seconds to avoid tissue damage. b. Administer vehicle, a positive control (e.g., morphine), and STPH (at doses selected based on PK and safety data) via the desired route (e.g., intraperitoneal or oral). c. At a predetermined time post-dosing (e.g., 30 minutes), place the mouse on the hot plate. d. Start a timer and record the latency (in seconds) to the first sign of nocifensive behavior (e.g., hind paw licking, flicking, or jumping).[23] e. Impose a cut-off time (e.g., 30-45 seconds) to prevent injury. Any animal not responding by the cut-off time is assigned the maximum score.

  • Data Analysis: Compare the mean latency of STPH-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Treatment GroupDose (mg/kg)NMean Latency (sec) ± SEM
Vehicle-814.5 ± 1.2
Morphine10828.9 ± 2.1
STPH3816.2 ± 1.5
STPH10821.8 ± 1.9
STPH30826.5 ± 2.0
Table 3: Example data from a Hot Plate Test. (p < 0.05 vs. Vehicle).
Protocol 4.2: Formalin Test for Inflammatory Pain
  • Rationale: The formalin test is a robust model of tonic chemical nociception that produces a biphasic response.[24][25] Phase I (0-5 min) is due to direct C-fiber activation, while Phase II (15-40 min) involves central sensitization and inflammation, making it particularly relevant for clinical pain states.[19][26]

  • Procedure: a. Pre-treat mice with vehicle, a positive control, or STPH. b. After the appropriate pre-treatment time, inject 20 µL of 2.5-5% formalin solution subcutaneously into the plantar surface of one hind paw.[25] c. Immediately place the animal in a clear observation chamber. d. Record the total time (in seconds) the animal spends licking or flinching the injected paw during Phase I (0-5 minutes post-formalin) and Phase II (e.g., 20-40 minutes post-formalin).[26]

  • Data Analysis: Compare the mean time spent licking/flinching in each phase for STPH-treated groups to the vehicle group using appropriate statistics.

Mechanism: Biphasic Response in the Formalin Test

Formalin_Test cluster_phase1 Phase I (Acute Nociceptive Pain) cluster_phase2 Phase II (Inflammatory/Tonic Pain) Formalin Formalin Injection C_Fiber Direct Activation of C-Fiber Nociceptors Formalin->C_Fiber SpinalCord1 Signal to Spinal Cord C_Fiber->SpinalCord1 Pain1 Acute Pain Behavior (Licking, Flinching) SpinalCord1->Pain1 Central_Sens Central Sensitization in Dorsal Horn SpinalCord1->Central_Sens Initiates Inflammation Peripheral Inflammation (Release of Mediators) Pain2 Tonic Pain Behavior (Licking, Flinching) Inflammation->Pain2 Central_Sens->Pain2

Sources

Application Note & Protocol: Structure-Activity Relationship (SAR) Studies of 4-Spiro-[1-thiophthalane] piperidine hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Therapeutic Potential of a Novel Spirocyclic Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs targeting a wide array of biological systems.[1] Its conformational rigidity and ability to present substituents in defined three-dimensional space make it a privileged scaffold. When incorporated into a spirocyclic system, this rigidity is further enhanced, which can lead to improved potency, selectivity, and pharmacokinetic properties by reducing the entropic penalty of binding to a biological target.[2] The 4-Spiro-[1-thiophthalane] piperidine hydrochloride scaffold, a unique fusion of a piperidine ring and a sulfur-containing thiophthalane (or 1,3-dihydrobenzo[c]thiophene) moiety, represents a promising, yet underexplored, area for drug discovery.

This application note provides a comprehensive guide to initiating and conducting structure-activity relationship (SAR) studies on this novel class of compounds. We will delve into the strategic design of a focused compound library, detailed synthetic protocols, a suite of robust biological assays to elucidate potential mechanisms of action, and computational approaches to rationalize and predict compound activity. The overarching goal is to provide a systematic framework for identifying lead compounds with therapeutic potential.

Core Molecular Structure and SAR Strategy

The foundational molecule for our investigation is this compound. Its chemical structure, obtained from PubChem, is spiro[1H-2-benzothiophene-3,4'-piperidine] hydrochloride.[3][4]

Based on the core structure, we can identify three primary regions for chemical modification to probe the SAR:

  • R1 (Piperidine Nitrogen): The secondary amine of the piperidine ring is a key site for modification. Substituents here can influence basicity, lipophilicity, and interactions with the target protein.

  • R2 (Thiophthalane Aromatic Ring): The benzene ring of the thiophthalane moiety can be substituted to explore electronic and steric effects on binding affinity.

  • R3 (Piperidine Ring): While synthetically more challenging, modifications on the piperidine ring itself could provide insights into the required geometry for optimal activity.

Our SAR strategy will focus on systematically modifying these regions and evaluating the impact on biological activity.

Experimental Design and Workflow

A well-designed SAR campaign requires a cyclical process of design, synthesis, and testing. The following workflow provides a roadmap for efficiently exploring the chemical space around the 4-Spiro-[1-thiophthalane] piperidine scaffold.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Core_Scaffold 4-Spiro-[1-thiophthalane] piperidine hydrochloride Analog_Design Design Analogs (R1, R2, R3) Core_Scaffold->Analog_Design Identify Modification Sites Synthesis Chemical Synthesis Analog_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Receptor Binding) Purification->Primary_Screening Functional_Assays Functional Assays (e.g., Second Messenger) Primary_Screening->Functional_Assays Active Compounds Selectivity_Panel Selectivity Profiling Functional_Assays->Selectivity_Panel SAR_Analysis SAR Analysis Selectivity_Panel->SAR_Analysis Computational_Modeling Computational Modeling (Docking, QSAR) SAR_Analysis->Computational_Modeling Next_Gen_Design Design Next-Generation Analogs Computational_Modeling->Next_Gen_Design Next_Gen_Design->Analog_Design Iterate

Caption: A typical workflow for a structure-activity relationship study.

Synthetic Protocols

The synthesis of 4-Spiro-[1-thiophthalane] piperidine derivatives can be achieved through a multi-step sequence. The following protocols are based on established methodologies for related spirocyclic systems and thiophthalane chemistry.

Protocol 1: Synthesis of the Core Scaffold (4-Spiro-[1-thiophthalane] piperidine)

The synthesis of the parent spiro-piperidine can be adapted from methods used for analogous spiro[isobenzofuran-1,4'-piperidines].[5] A plausible route involves the reaction of a lithiated thiophthalane precursor with a protected 4-piperidone, followed by cyclization and deprotection.

Step 1: Synthesis of a Suitable Thiophthalane Precursor A detailed, multi-step synthesis would be required here, likely starting from commercially available thiophthalic anhydride or a related compound. For the purpose of this protocol, we will assume the availability of a key intermediate.

Step 2: Spirocyclization

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the chosen thiophthalane precursor in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi) dropwise to generate the corresponding lithiated species.

  • In a separate flask, dissolve N-Boc-4-piperidone in anhydrous THF and cool to -78 °C.

  • Slowly add the solution of N-Boc-4-piperidone to the lithiated thiophthalane solution.

  • Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • The resulting alcohol can be cyclized under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the N-Boc protected spirocycle.

Step 3: Deprotection

  • Dissolve the N-Boc protected spirocycle in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) or bubble hydrogen chloride (HCl) gas through the solution.

  • Stir at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the title compound.

  • Filter and dry the solid to obtain this compound.

Protocol 2: N-Alkylation/Acylation of the Piperidine Ring (R1 Modification)
  • To a solution of this compound in a suitable solvent (e.g., DCM or DMF), add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt.

  • Add the desired alkylating agent (e.g., benzyl bromide, ethyl iodide) or acylating agent (e.g., acetyl chloride, benzoyl chloride).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Biological Evaluation: A Multi-Target Approach

Given the novelty of the scaffold, a broad screening approach is recommended. Based on the activities of structurally related compounds, the following biological targets are of high interest.

Potential Biological Targets
  • Sigma Receptors (σ1 and σ2): Thiophene bioisosteres of spirocyclic benzopyrans have shown high affinity for sigma-1 receptors.[6]

  • Monoamine Transporters (SERT, DAT, NET): The structurally similar spiro[isobenzofuran-1,4'-piperidines] were investigated as central nervous system agents with antidepressant potential, suggesting interaction with monoamine transporters.[2][5][7]

  • Mycobacterium tuberculosis MmpL3: Related spiro[piperidine-4,4'-thieno[3,2-c]pyran] analogs have demonstrated activity against M. tuberculosis by targeting the MmpL3 transporter.

Protocol 3: Radioligand Binding Assay for Sigma-1 Receptor

This protocol is a standard method to determine the binding affinity of the synthesized compounds for the sigma-1 receptor.

  • Materials:

    • Membrane preparations from cells expressing human sigma-1 receptor.

    • Radioligand: -pentazocine.

    • Non-specific binding control: Haloperidol.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Synthesized compounds at various concentrations.

    • 96-well plates, filter mats, scintillation cocktail, and a scintillation counter.

  • Procedure:

    • In each well of a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution, and 50 µL of the test compound solution (or buffer for total binding, or haloperidol for non-specific binding).

    • Initiate the binding reaction by adding 50 µL of the membrane preparation.

    • Incubate the plate at 37°C for 120 minutes.

    • Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filter mats and place them in scintillation vials with a suitable scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each compound concentration.

    • Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: In Vitro Antimycobacterial Activity Assay

This assay will determine the minimum inhibitory concentration (MIC) of the compounds against Mycobacterium tuberculosis.

  • Materials:

    • Mycobacterium tuberculosis H37Rv strain.

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

    • 96-well microplates.

    • Resazurin dye.

    • Positive control (e.g., isoniazid).

  • Procedure:

    • Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.

    • Inoculate each well with a standardized suspension of M. tuberculosis.

    • Include a positive control (drug-containing wells), a negative control (no drug), and a sterile control (no bacteria).

    • Incubate the plates at 37°C for 7 days.

    • Add resazurin solution to each well and incubate for another 24-48 hours.

    • Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Computational Modeling and SAR Analysis

Computational studies can provide valuable insights into the binding modes of active compounds and guide the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR)

Once a sufficient number of analogs with a range of biological activities have been synthesized and tested, a QSAR model can be developed.[5] This involves correlating the biological activity with various physicochemical descriptors of the molecules.

Molecular Docking

If a crystal structure of the biological target is available (or a reliable homology model can be generated), molecular docking can be used to predict the binding pose of the synthesized compounds. This can help to rationalize the observed SAR and identify key interactions between the ligand and the protein.

Data Presentation and Interpretation

The SAR data should be compiled into a clear and concise table to facilitate analysis.

Table 1: Example Structure-Activity Relationship Data for 4-Spiro-[1-thiophthalane] piperidine Derivatives

Compound IDR1 SubstituentR2 Substituentσ1 Ki (nM)M. tb MIC (µg/mL)
Parent HH580>128
1a -CH3H350>128
1b -CH2PhH1564
1c -C(O)CH3H>1000>128
2a H6-Cl42032
2b -CH2Ph6-Cl816
  • N-alkylation is generally favorable for sigma-1 affinity, with a bulky substituent like benzyl (1b) being significantly better than a small methyl group (1a).

  • N-acylation (1c) is detrimental to activity.

  • A chloro substituent on the aromatic ring (2a) improves antimycobacterial activity.

  • Combining an N-benzyl group with a 6-chloro substituent (2b) leads to the most potent compound in this series for both targets.

Conclusion and Future Directions

The 4-Spiro-[1-thiophthalane] piperidine scaffold presents a promising starting point for the development of novel therapeutic agents. The protocols and strategies outlined in this application note provide a robust framework for a comprehensive SAR investigation. By systematically exploring the chemical space around this core, researchers can identify potent and selective modulators of various biological targets. Future work should focus on optimizing the lead compounds for pharmacokinetic properties to translate in vitro potency into in vivo efficacy.

References

  • Toja, E., et al. (1984). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 27(5), 617-21. [Link]

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Biolife (ISSN: 2320-4253). [Link]

  • Toja, E., et al. (1977). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as Potential Central Nervous System Agents. 2. Compounds Containing a Heteroatom Attached to Nitrogen. Journal of Medicinal Chemistry, 20(4), 610-2. [Link]

  • PubChem. This compound. [Link]

  • Spiro[[5]benzothiophen-4,4′-piperidines] – carba analogs of potent σ1 ligands. MedChemComm, 5(2), 191-196. [Link]

  • Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran‐1,4′‐ piperidin]‐1′‐yl)butyl]indolyl Derivatives as High‐Affinity Probes to Enable the Study of σ Receptors via Fluorescence‐Based Techniques. Journal of Medicinal Chemistry, 66(7), 5179-5197. [Link]

  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 330-342. [Link]

  • Spiro[[5]benzothiophene-4,4′-piperidines] – carba analogs of potent σ1 ligands. MedChemComm, 5(2), 191-196. [Link]

  • Structure-based development of novel spiro-piperidine ASH1L inhibitors. bioRxiv. [Link]

  • Thiophene bioisosteres of spirocyclic sigma receptor ligands. 1. N-substituted spiro[piperidine-4,4'-thieno[3,2-c]pyrans]. Journal of Medicinal Chemistry, 51(22), 7265-75. [Link]

  • Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity. Molecules, 26(11), 3309. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 213, 113170. [Link]

  • Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide and N-benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] analogues with bactericidal efficacy against Mycobacterium tuberculosis targeting MmpL3. PLoS One, 8(4), e60933. [Link]

  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 330-342. [Link]

  • (PDF) Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. ResearchGate. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a363-a380. [Link]

Sources

Application Notes & Protocols: Characterizing 4-Spiro-[1-thiophthalane] piperidine hydrochloride as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the systematic evaluation of 4-Spiro-[1-thiophthalane] piperidine hydrochloride, a compound with potential as a novel chemical probe. Given the limited existing literature on its biological applications, this guide focuses on the foundational workflow required to characterize a novel small molecule: from initial physicochemical assessment and target identification to in vitro validation and cellular functional analysis. The protocols and strategies outlined herein are designed to establish the potency, selectivity, and mechanism of action necessary to qualify a compound as a reliable tool for biological research.

Part 1: Foundational Principles of Chemical Probe Validation

A chemical probe is a small molecule used to study the function of a specific protein target in cells and organisms. For a compound like this compound to be considered a high-quality probe, it must meet stringent criteria. The journey from a novel compound to a validated chemical probe is a systematic process of hypothesis generation and rigorous testing.

Key Characteristics of a High-Quality Chemical Probe:

  • Potency: The compound should exhibit high potency against its intended target, typically with an in vitro IC50 or EC50 value in the nanomolar range.

  • Selectivity: It must demonstrate significant selectivity for its target over other related and unrelated proteins. A comprehensive selectivity profile is crucial to ensure that observed biological effects are attributable to the modulation of the intended target.

  • Known Mechanism of Action (MoA): The MoA, whether it be competitive inhibition, allosteric modulation, or another form of interaction, must be well-defined.

  • Cellular Activity: The probe must be able to penetrate cell membranes (or have a clear reason why it doesn't need to) and engage its target in a cellular context at a concentration consistent with its in vitro potency.

  • Chemical Stability and Solubility: The compound must be sufficiently soluble in aqueous buffers used for biological assays and stable under experimental conditions to ensure reproducible results.

The following sections will guide the user through a logical workflow to assess this compound against these core principles.

Part 2: Initial Physicochemical Characterization

Before any biological evaluation, it is critical to understand the fundamental chemical properties of this compound.

Compound Structure and Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 191673-07-1[1][2]
Molecular Formula C12H16ClNS[1]
Molecular Weight 241.78 g/mol (for hydrochloride salt)Calculated
Monoisotopic Mass 205.09251 Da (for free base)[3]
Synonyms 3H-Spiro[benzo[c]thiophene-1,4'-piperidine] hydrochloride[2]
Predicted XlogP 1.9[3]
Protocol: Assessment of Aqueous Solubility and Stock Solution Stability

Objective: To determine the kinetic solubility of the compound in a standard biological buffer and assess its stability in solution under typical storage conditions.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear flat-bottom plates

  • Plate reader capable of measuring turbidity (e.g., at 620 nm)

  • High-performance liquid chromatography (HPLC) system

Protocol Steps:

  • Preparation of High-Concentration Stock Solution:

    • Accurately weigh 1-2 mg of the compound.

    • Dissolve in a minimal amount of DMSO to create a high-concentration stock (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution. This is your primary stock.

  • Kinetic Solubility Measurement (Turbidimetric Method):

    • Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

    • Add 2 µL of the 10 mM DMSO stock solution to the first well (final concentration 100 µM) and mix well.

    • Perform a serial 2-fold dilution across the plate by transferring 100 µL to the next well, mixing, and repeating.

    • Incubate the plate at room temperature for 2 hours, protected from light.

    • Measure the absorbance (optical density) at 620 nm. The concentration at which a significant increase in absorbance is observed (indicating precipitation) is the approximate kinetic solubility.

  • Stability Assessment (via HPLC):

    • Dilute the 10 mM DMSO stock to a working concentration (e.g., 1 mM) in both DMSO and PBS.

    • Analyze an aliquot of the freshly prepared solutions by HPLC to obtain a baseline (T=0) chromatogram. Use a suitable C18 column and a gradient of water/acetonitrile with 0.1% formic acid.

    • Store the solutions under typical experimental conditions (e.g., 4°C, -20°C, and room temperature).

    • Re-analyze aliquots at various time points (e.g., 24 hours, 48 hours, 1 week).

    • Assess stability by comparing the peak area of the parent compound to the T=0 sample. A decrease of >10% in the parent peak area or the appearance of significant degradation peaks indicates instability.

Causality and Interpretation:

  • Why DMSO? DMSO is a standard solvent for dissolving hydrophobic small molecules for biological assays. However, the final concentration in the assay should be kept low (<0.5%) to avoid solvent-induced artifacts.

  • Why Kinetic Solubility? This method mimics the process of diluting a DMSO stock into aqueous buffer, which is standard practice for most in vitro assays. It provides a practical upper limit for assay concentrations.

  • Why HPLC for Stability? HPLC is a quantitative method that can separate the parent compound from potential degradants, providing a definitive measure of stability over time.

Part 3: Target Identification and Validation Strategy

Since no specific biological target for this compound is documented, a systematic approach is required to identify its molecular target(s).

Hypothesis Generation: In Silico and Scaffolding Analysis

The first step is to generate a testable hypothesis. The piperidine moiety is a common scaffold in many centrally active drugs.[4] The spiro-thiophthalane portion is less common, but provides a rigid, three-dimensional structure that could confer selectivity.

Workflow:

  • Structural Similarity Searches: Use databases like PubChem, ChEMBL, or SciFinder to search for compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85) to 4-Spiro-[1-thiophthalane] piperidine.

  • Target Annotation of Analogs: Analyze the known biological targets of the identified structural analogs. This can provide clues to potential target classes (e.g., GPCRs, ion channels, enzymes). The piperidine ring is a common structural element in many pharmaceutical drugs.[5]

  • Pharmacophore Modeling: Based on the structures of active analogs, develop a pharmacophore model to predict the key features required for binding. Screen this model against a database of protein structures to identify potential off-targets.

Experimental Target Identification Workflow

If in silico methods do not yield a strong hypothesis, unbiased experimental approaches are necessary.

Target_ID_Workflow cluster_0 Phase 1: Affinity-Based Methods cluster_1 Phase 2: Validation Compound 4-Spiro-[1-thiophthalane] piperidine hydrochloride Immobilize Immobilize onto Resin (e.g., NHS-activated sepharose) Compound->Immobilize Incubate Incubate Lysate with Resin Immobilize->Incubate Lysate Cell or Tissue Lysate Lysate->Incubate Wash Wash Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Proteomics Elute->MS Hits Protein 'Hits' from MS MS->Hits Validate Orthogonal Validation Assays (e.g., SPR, ITC, CETSA) Hits->Validate Confirmed Confirmed Target(s) Validate->Confirmed

Caption: Workflow for Affinity-Based Target Identification.

Protocol Overview: Affinity Chromatography-Mass Spectrometry

  • Probe Immobilization: Synthesize an analog of the compound with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control resin (without the compound) must be prepared in parallel.

  • Protein Binding: Incubate the compound-conjugated resin and the control resin with a relevant cell or tissue lysate.

  • Elution: After stringent washing steps to remove non-specific binders, specifically elute the bound proteins. A common method is competitive elution using an excess of the free compound.

  • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Hit Prioritization: True targets should be significantly enriched in the compound-resin eluate compared to the control resin eluate.

Part 4: In Vitro Characterization Protocols

Once a putative target is identified, the next step is to validate the interaction and determine the compound's potency and selectivity.

Protocol: Target Engagement using Surface Plasmon Resonance (SPR)

Objective: To directly measure the binding kinetics (association and dissociation rates) and affinity (KD) of the compound to the purified target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Purified recombinant target protein

  • This compound

  • SPR running buffer (e.g., HBS-EP+)

Protocol Steps:

  • Protein Immobilization: Immobilize the purified target protein onto the sensor chip surface via amine coupling. A reference channel should be prepared in parallel (activated and blocked without protein) to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of the compound in running buffer (e.g., from 10 nM to 10 µM).

    • Inject the compound solutions over the target and reference surfaces at a constant flow rate, followed by a dissociation phase with running buffer.

    • Regenerate the surface between cycles if necessary.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to get the specific binding response.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Trustworthiness Check: The KD value should be consistent across multiple concentrations, and the residuals from the curve fit should be random and close to zero.

Protocol: Functional Assay (Example: Enzyme Inhibition Assay)

Objective: To determine the functional consequence of compound binding, such as the inhibition of enzymatic activity (IC50).

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (ideally a fluorogenic or chromogenic substrate)

  • Assay buffer

  • 384-well black plates (for fluorescence)

  • Plate reader

Protocol Steps:

  • Compound Titration: Prepare a serial dilution of this compound in assay buffer directly in the 384-well plate. Include "no enzyme" and "vehicle control" (DMSO) wells.

  • Enzyme Addition: Add the target enzyme to all wells (except "no enzyme" controls) and incubate for a pre-determined time (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Signal Detection: Read the plate on a plate reader at appropriate time intervals (kinetic read) or at a single endpoint after a fixed time.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 2: Sample Data Presentation

CompoundTargetAssay TypePotency (IC50/KD)n
4-Spiro-[1-thiophthalane] HClTarget XSPR150 nM3
4-Spiro-[1-thiophthalane] HClTarget XEnzyme Assay210 nM3
4-Spiro-[1-thiophthalane] HClTarget Y (off-target)Enzyme Assay> 20 µM2

Part 5: Cellular Assays and Mechanism of Action

A critical step is to demonstrate that the compound engages its target in a cellular environment and elicits a functional response.

Cellular Target Engagement Workflow

Cellular_Workflow cluster_0 Cellular Target Engagement cluster_1 Downstream Functional Assay Cells Treat Cells with Compound Lysate Lyse Cells Cells->Lysate CETSA Cellular Thermal Shift Assay (CETSA) - Heat Lysate/Cells - Separate Soluble/Aggregated Fractions Lysate->CETSA WB Western Blot for Target Protein CETSA->WB Result Quantify EC50 Cells2 Treat Cells with Compound Endpoint Measure Downstream Endpoint (e.g., Phospho-protein levels, Gene expression, Phenotypic change) Cells2->Endpoint Endpoint->Result

Caption: Workflow for Confirming Cellular Target Engagement and Function.

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in intact cells or cell lysates by measuring the change in thermal stability of the target protein upon compound binding.

Protocol Steps:

  • Cell Treatment: Treat cultured cells with various concentrations of the compound or vehicle control for 1-2 hours.

  • Heating: Harvest the cells, resuspend them in PBS, and heat aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or another quantitative protein detection method.

  • Data Analysis: A binding event is confirmed if the compound-treated samples show a shift in the melting curve (i.e., the protein is stabilized at higher temperatures) compared to the vehicle control.

Part 6: Conclusion and Best Practices

The successful characterization of this compound as a chemical probe hinges on the rigorous and systematic application of the principles and protocols outlined above. A high-quality probe is defined not just by its potency, but by a deep understanding of its selectivity and a confirmed mechanism of action in a cellular context. All data, both positive and negative, should be published to contribute to the collective understanding of small molecule-protein interactions.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Molbase. Cas 191673-07-1,this compound. [Link]

Sources

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 4-Spiro-[1-thiophthalane] piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Spiro-[1-thiophthalane] Piperidine Hydrochloride

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific synthetic route. Here, we address common challenges with in-depth, field-proven insights and troubleshooting protocols to enhance your experimental success.

Table of Contents

  • Introduction to the Synthesis and its Challenges

  • Troubleshooting Guide: Common Issues and Solutions

    • Issue 1: Low Yield in the Spirocyclization Step

    • Issue 2: Formation of Stubborn Impurities

    • Issue 3: Difficulty in Product Isolation and Purification

    • Issue 4: Inconsistent Hydrochloride Salt Formation

  • Frequently Asked Questions (FAQs)

  • Detailed Experimental Protocols

    • Protocol 1: Optimized Spirocyclization Reaction

    • Protocol 2: Purification by Column Chromatography

    • Protocol 3: Hydrochloride Salt Formation and Crystallization

  • References

Introduction to the Synthesis and its Challenges

The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and reproducibility. The core of the synthesis typically involves the construction of the spirocyclic core, followed by the formation of the hydrochloride salt.

The key challenges often arise from the spirocyclization step, which can be prone to side reactions and incomplete conversion. Furthermore, the purification of the spiro-piperidine intermediate and the final salt formation require careful optimization to ensure a high-quality final product suitable for downstream applications in drug development. This guide provides a structured approach to identifying and resolving these common experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield in the Spirocyclization Step

A common frustration in this synthesis is a lower-than-expected yield during the formation of the spirocyclic core. This can often be traced back to several factors, from reagent quality to reaction conditions.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not be reaching completion due to insufficient reaction time, suboptimal temperature, or catalyst deactivation.Monitor the reaction progress closely using TLC or LC-MS. Consider a modest increase in reaction temperature or extending the reaction time. If a catalyst is used, ensure it is fresh and used in the correct stoichiometric amount.
Side Reactions The starting materials or intermediates may be undergoing undesired side reactions, such as polymerization or decomposition, under the reaction conditions.Lowering the reaction temperature might suppress side reactions. Also, ensure that all reagents and solvents are of high purity and free from contaminants that could initiate unwanted pathways.
Steric Hindrance The formation of the spirocenter can be sterically demanding, leading to a slow or incomplete reaction.The choice of base and solvent can be critical. A bulkier, non-nucleophilic base may be more effective in promoting the desired reaction without competing. A solvent that effectively solvates the transition state can also improve yields.
Issue 2: Formation of Stubborn Impurities

The presence of impurities that are difficult to separate from the desired product is a significant challenge. These can arise from various sources throughout the synthetic sequence.

Troubleshooting Workflow for Impurity Identification and Removal:

Caption: Workflow for impurity troubleshooting.

Common Impurities and Mitigation Strategies:

  • Unreacted Starting Materials: If starting materials are observed in the final product, this points to an incomplete reaction. Refer to the solutions for Issue 1 .

  • Over-alkylation Products: In reactions involving alkylation, di- or tri-alkylated byproducts can form.

    • Solution: Use a controlled stoichiometry of the alkylating agent and consider adding it slowly to the reaction mixture to maintain a low concentration.

  • Oxidation Products: The thioether in the thiophthalane ring can be susceptible to oxidation.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize exposure to oxygen.

Issue 3: Difficulty in Product Isolation and Purification

The physicochemical properties of the spiro-piperidine intermediate can make its isolation and purification challenging.

Challenges and Recommended Approaches:

Challenge Recommended Approach
Emulsion Formation during Workup The basic nature of the piperidine ring can lead to emulsions during aqueous workup.
Poor Separation on Silica Gel The polar nature of the product can cause it to streak or have poor resolution on silica gel chromatography.
Product Oiling Out The product may not crystallize and instead form an oil.
Issue 4: Inconsistent Hydrochloride Salt Formation

The final step of forming the hydrochloride salt can sometimes be inconsistent, leading to a product with poor crystallinity or an incorrect stoichiometric ratio of HCl.

Key Parameters for Successful Salt Formation:

  • Solvent Choice: The choice of solvent is critical. A solvent in which the free base is soluble but the hydrochloride salt is insoluble is ideal. Common choices include diethyl ether, isopropanol, or ethyl acetate.

  • HCl Source: Anhydrous HCl (either as a gas or a solution in a solvent like dioxane) should be used to avoid introducing water, which can interfere with crystallization.

  • Stoichiometry: The addition of a precise stoichiometric amount of HCl is important. An excess can lead to the formation of a dihydrochloride salt, while an insufficient amount will result in incomplete conversion.

  • Temperature Control: Cooling the solution during the addition of HCl can promote the formation of well-defined crystals.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism for the spirocyclization step?

A1: The spirocyclization likely proceeds via an intramolecular nucleophilic substitution reaction. The piperidine nitrogen, or a carbanion generated adjacent to it, acts as the nucleophile, attacking an electrophilic center on the thiophthalane precursor to form the spirocyclic ring system. The specific mechanism will depend on the chosen synthetic route.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes. Many of the reagents used in this synthesis can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Thiol-containing compounds can have a strong, unpleasant odor. Handle them with care and quench any residual reagents and byproducts appropriately.

Q3: How can I confirm the structure of my final product?

A3: A combination of analytical techniques should be used for full structural confirmation.

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the connectivity of the spirocyclic system.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This can be used to identify key functional groups present in the molecule.

Detailed Experimental Protocols

Protocol 1: Optimized Spirocyclization Reaction

This protocol provides a general guideline. Specific amounts and conditions should be optimized for your particular substrate.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the piperidine precursor in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a strong base (e.g., n-butyllithium) dropwise.

  • Reaction: Stir the mixture at -78 °C for 1 hour. Then, slowly add a solution of the thiophthalane electrophile in anhydrous THF.

  • Warm to Room Temperature: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in an appropriate non-polar solvent (e.g., hexane).

  • Loading and Elution: Load the adsorbed product onto the top of the column. Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Hydrochloride Salt Formation and Crystallization
  • Dissolution: Dissolve the purified spiro-piperidine free base in a minimal amount of a suitable solvent (e.g., isopropanol).

  • HCl Addition: Slowly add a stoichiometric amount of a solution of HCl in dioxane with stirring.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. If no precipitate forms, cool the solution in an ice bath.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold diethyl ether and dry it under vacuum to obtain the final this compound.

References

  • At present, there are no specific, publicly available, peer-reviewed articles detailing the synthesis of "this compound" under that exact name. The protocols and troubleshooting advice provided are based on general principles of organic synthesis, particularly concerning spirocycle formation, piperidine chemistry, and the handling of sulfur-containing heterocycles.

Technical Support Center: Optimization of Reaction Conditions for Spirocyclization in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the synthesis of spirocyclic piperidines. Spirocyclic piperidines are crucial scaffolds in medicinal chemistry due to their rigid, three-dimensional structures.[1][2] However, their synthesis via spirocyclization can present numerous challenges. This document is designed to provide practical, experience-driven solutions to common experimental hurdles.

I. Frequently Asked Questions (FAQs)

General Questions

Q1: My spirocyclization reaction is not proceeding or has very low yield. What are the primary factors to investigate?

A1: Low or no yield in a spirocyclization reaction can stem from several factors. A systematic approach to troubleshooting is crucial.[3]

  • Substrate Reactivity: The electronic and steric properties of your substrate are paramount. Electron-withdrawing groups can deactivate the nucleophile, while bulky substituents may hinder the intramolecular cyclization.

  • Catalyst Activity: If you are using a catalyst, ensure it is active. For instance, some catalysts are sensitive to air or moisture. Consider using freshly opened or purified catalysts. Organocatalysts and transition-metal-based catalysts are often pivotal in these reactions.[4]

  • Reaction Conditions: Temperature, solvent, and concentration are critical parameters. Some reactions require heating to overcome the activation energy, while others may need cryogenic temperatures to control selectivity.[5]

  • Incorrect Reagents: Double-check the identity and purity of all your reagents. Impurities can sometimes poison the catalyst or lead to unwanted side reactions.

Q2: How do I choose the optimal solvent for my spirocyclization reaction?

A2: Solvent choice can significantly influence reaction rates and selectivity.[6]

  • Polar Aprotic Solvents: Solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often good choices for N-alkylation type cyclizations as they can stabilize charged intermediates.[7]

  • Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane are commonly used, especially in reactions involving organometallic reagents.

  • Protic Solvents: In some cases, protic solvents like ethanol can accelerate the reaction rate compared to methanol.[6] It's also considered a greener solvent option.[6]

  • Solvent Screening: It is often best to perform a small-scale screen of several solvent types to empirically determine the best one for your specific reaction.

Catalyst and Reagent-Specific Questions

Q3: I am observing catalyst deactivation in my metal-catalyzed spirocyclization. What are the likely causes and solutions?

A3: Catalyst deactivation can be a significant issue.

  • Air and Moisture Sensitivity: Many transition metal catalysts, such as those based on palladium or ruthenium, are sensitive to oxygen and water.[8] Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) using properly dried solvents and glassware.

  • Substrate Impurities: Certain functional groups or impurities in your starting material can act as catalyst poisons. Purifying your substrate before the reaction can mitigate this.

  • High Temperatures: Prolonged heating can sometimes lead to catalyst degradation. If high temperatures are necessary, consider using a more thermally stable catalyst or ligand.

Q4: My photoredox-catalyzed spirocyclization is inefficient. How can I optimize it?

A4: Photoredox catalysis offers a mild and efficient way to generate radical species for cyclization.[1][9]

  • Light Source: Ensure your light source (e.g., blue LEDs) is emitting at the correct wavelength to excite your photocatalyst and that the light is adequately penetrating the reaction mixture.[1]

  • Catalyst and Reductant: The choice of photocatalyst and a suitable reductant, like Hünig's base (DIPEA), is critical.[1] The reduction potential of the catalyst must be sufficient to reduce the aryl halide precursor.[1]

  • Degassing: Oxygen can quench the excited state of the photocatalyst. Thoroughly degassing your reaction mixture by methods such as freeze-pump-thaw or sparging with an inert gas is essential.

Selectivity and Byproduct Formation

Q5: I am struggling with poor diastereoselectivity in my spirocyclization. What strategies can I employ to improve it?

A5: Controlling diastereoselectivity is a common challenge in piperidine synthesis.[10]

  • Temperature Control: Temperature can have a significant impact on diastereoselectivity.[5] Lowering the reaction temperature often favors the formation of the thermodynamically more stable diastereomer. Conversely, higher temperatures may favor the kinetically controlled product.[5]

  • Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on the substrate or chiral catalysts can induce high levels of diastereoselectivity.

  • Solvent Effects: The polarity of the solvent can influence the transition state geometry and, therefore, the diastereomeric ratio.

  • Substrate Control: The inherent stereochemistry of the starting material can direct the stereochemical outcome of the cyclization.[10]

Q6: My reaction is producing a significant amount of a linear side product instead of the desired spirocycle. What is happening and how can I fix it?

A6: The formation of linear byproducts often indicates a competing reaction pathway. For instance, in some radical-mediated cyclizations, a competitive 1,5-hydrogen transfer can occur, leading to a linear alkene instead of the cyclized product.[8]

  • Concentration: Running the reaction at a higher concentration can favor the intramolecular spirocyclization over intermolecular side reactions.

  • Catalyst/Reagent Choice: The choice of catalyst or reagent can influence the relative rates of the desired cyclization and competing pathways. For example, in some radical cyclizations, a different initiator or mediator might be necessary.

II. Troubleshooting Guides

Scenario 1: Low Yield in an Aza-Prins Cyclization

Problem: You are attempting an aza-Prins cyclization to form a piperidine ring, but the yield is consistently below 20%.

Potential Cause Troubleshooting Step Rationale
Inefficient Iminium Ion Formation Use a stronger Lewis acid or a Brønsted acid co-catalyst.The aza-Prins reaction is initiated by the formation of an iminium ion from the reaction of an amine and an aldehyde.[11] A more potent acid can accelerate this step.
Poor Nucleophilicity of the Alkene Introduce electron-donating groups on the alkene.A more electron-rich alkene will be more nucleophilic and will add to the iminium ion more readily.
Decomposition of Starting Materials or Product Run the reaction at a lower temperature and monitor for product degradation over time.The acidic conditions required for the aza-Prins reaction can sometimes lead to decomposition.
Scenario 2: Poor Diastereoselectivity in a Radical Spirocyclization

Problem: Your radical spirocyclization is proceeding with good yield, but you are obtaining a nearly 1:1 mixture of diastereomers.

Potential Cause Troubleshooting Step Rationale
High Reaction Temperature Decrease the reaction temperature.Lower temperatures can enhance the energy difference between the diastereomeric transition states, leading to higher selectivity.[5]
Lack of Stereocontrol Introduce a bulky substituent on the substrate or use a chiral ligand if employing a metal catalyst.Steric hindrance can favor one approach of the cyclization over the other, leading to a higher diastereomeric ratio.
Solvent is not Optimal Screen a range of solvents with varying polarities.The solvent can influence the conformation of the substrate and the transition state, thereby affecting the diastereoselectivity.

III. Experimental Protocols

Protocol 1: General Procedure for Photoredox-Catalyzed Spirocyclization

This protocol is adapted from a method for the synthesis of spirocyclic piperidines from linear aryl halide precursors.[1][9]

  • Reaction Setup: In a reaction tube, combine the aryl halide substrate (1.0 equiv), the organic photoredox catalyst (e.g., 3DPAFIPN, 5 mol%), and a magnetic stir bar.

  • Inert Atmosphere: Seal the tube and exchange the atmosphere with nitrogen by applying a vacuum and backfilling with N2 three times.

  • Reagent Addition: Add the solvent (e.g., anhydrous 1,4-dioxane) and the reductant (e.g., DIPEA, 5.0 equiv) via syringe.

  • Irradiation: Stir the resulting mixture vigorously and irradiate with blue LEDs for 16-24 hours.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., EtOAc, 3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Protocol 2: Optimization of Diastereoselectivity by Temperature Screening
  • Parallel Reactions: Set up a series of identical small-scale reactions in parallel.

  • Temperature Variation: Place each reaction in a cooling bath or heating block set to a different temperature (e.g., -78 °C, -20 °C, 0 °C, room temperature, 40 °C, 60 °C).

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS.

  • Analysis: Once the reactions are complete, quench them and analyze the crude reaction mixture of each by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.

  • Scale-up: Based on the results, scale up the reaction at the optimal temperature.

IV. Visualizations

Troubleshooting Workflow for Low-Yield Spirocyclization

G start Low Yield or No Reaction check_reagents Verify Reagent Purity and Identity start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Conc.) start->check_conditions check_catalyst Assess Catalyst Activity start->check_catalyst modify_substrate Modify Substrate Electronics/Sterics check_reagents->modify_substrate optimize_temp Screen Temperature Range check_conditions->optimize_temp optimize_solvent Screen Different Solvents check_conditions->optimize_solvent new_catalyst Try a Different Catalyst or Ligand check_catalyst->new_catalyst success Improved Yield optimize_temp->success optimize_solvent->success new_catalyst->success modify_substrate->success

Caption: A flowchart for troubleshooting low-yield spirocyclization reactions.

Proposed Mechanism for Photoredox-Catalyzed Spirocyclization

G PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hv (Blue Light) PC_minus Reduced PC•- PC_star->PC_minus Reductive Quenching Reductant_ox Oxidized Reductant PC_star->Reductant_ox SET PC_minus->PC Catalyst Turnover Ar_radical Aryl Radical PC_minus->Ar_radical SET ArX Aryl Halide (Substrate) ArX->Ar_radical -X⁻ Spiro_radical Spirocyclic Radical Ar_radical->Spiro_radical Intramolecular Cyclization Product Spirocyclic Piperidine Spiro_radical->Product Hydrogen Atom Transfer (HAT) Reductant Reductant (e.g., DIPEA)

Sources

Improving the yield and purity of 4-Spiro-[1-thiophthalane] piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Spiro-[1-thiophthalane] piperidine hydrochloride

Welcome to the technical support guide for this compound (CAS No. 191673-07-1).[1][2] This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic and purification challenges, thereby improving the final yield and purity of this valuable spirocyclic scaffold.

Troubleshooting Guide: Diagnosis and Resolution

This section addresses specific, common problems encountered during the synthesis and purification of this compound. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable, scientifically-grounded solutions.

Q1: My reaction yield is consistently low or fails to reach completion. What are the likely causes and how can I improve it?

Low yields are often multifactorial, stemming from issues with reagents, reaction conditions, or competing side reactions.[3] A systematic approach is crucial for diagnosis.

Potential Causes & Suggested Solutions:

  • Poor Quality of Starting Materials:

    • The Problem: Impurities in piperidine-containing starting materials can interfere with the reaction, and piperidine itself can degrade.[4] For instance, piperidine can react with atmospheric CO2 to form a solid carbonate salt, effectively reducing the concentration of the active nucleophile.[5]

    • The Solution: Always use high-purity, anhydrous reagents and solvents.[4] It is advisable to distill piperidine before use to remove oxidation products or carbonate salts.[4] Ensure all reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and CO2 contamination.[4]

  • Suboptimal Reaction Conditions:

    • The Problem: The formation of the spirocyclic system may be sensitive to temperature and reaction time. Competing reaction pathways can lead to a mixture of undesired products, reducing the overall yield of the target compound.[3]

    • The Solution: Systematically optimize the reaction temperature. Running the reaction at a lower or higher temperature might favor the desired pathway over side reactions.[3] Monitor the reaction progress closely using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid prolonged reaction times that could lead to product decomposition.[5]

  • Inefficient Ring Closure (Cyclization):

    • The Problem: The key spirocyclization step may be inefficient. Radical-mediated cyclizations, a modern approach for such structures, are highly dependent on the proper initiation and propagation of the radical species.[6]

    • The Solution: If employing a radical pathway, ensure the catalyst system (e.g., an organic photoredox catalyst) is active and that any necessary co-reductants are present in the correct stoichiometry.[6] The choice of solvent can also be critical; ensure it is degassed to remove oxygen, which can quench radical intermediates.[4]

Q2: I'm observing significant impurities in my crude product. How can I identify and remove them?

The purity of the final hydrochloride salt is paramount. Impurities can arise from side products, unreacted starting materials, or decomposition.

Common Impurities and Purification Strategies:

Impurity TypePotential Source / IdentityRecommended Purification Method
Starting Materials Unreacted piperidine derivatives or aryl halides.Aqueous Wash: If the starting materials have different acid/base properties, an aqueous wash of the organic layer can remove them. For example, washing with a dilute acid can extract unreacted basic starting materials.[7]
Side Products Isomers, ring-opened products, or products of over-alkylation.Column Chromatography: Silica gel column chromatography is often the first and most effective approach for separating structurally similar compounds.[4][8] Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation.
Solvent Residue High-boiling point solvents like DMF or DMSO.High-Vacuum Drying: Dry the product under high vacuum at a slightly elevated temperature (ensure thermal stability). Lyophilization: If the product is soluble in water or t-butanol, lyophilization can effectively remove residual solvents.
Inorganic Salts Salts formed during workup (e.g., sodium sulfate, magnesium sulfate).Filtration & Recrystallization: Ensure all drying agents are thoroughly filtered off. Recrystallization is highly effective at excluding inorganic salts, which are typically insoluble in the organic solvents used for crystallization.[5]

Advanced Purification: Recrystallization of the Hydrochloride Salt

Recrystallization is the most powerful technique for purifying the final product.[9]

  • Principle: The goal is to dissolve the crude hydrochloride salt in a minimum amount of a hot solvent (or solvent system) in which it is highly soluble, and then allow it to cool slowly. The desired compound will crystallize out in a pure form, leaving impurities behind in the solvent.

  • Protocol:

    • Dissolve the crude product in a suitable hot solvent such as ethanol, isopropanol, or a mixture like ethanol/ether.[10]

    • If the solution is colored, you may add a small amount of activated charcoal and hot-filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask with a glass rod if necessary.

    • Further cool the flask in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[11]

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic workflow for preparing this compound?

While specific patented methods may exist, a general and logical approach often involves the construction of the piperidine ring onto a pre-formed thiophthalane precursor, or a radical cyclization of a linear precursor. The final step typically involves salt formation.

Workflow Diagram:

G cluster_synthesis Synthesis Phase cluster_workup Workup & Isolation cluster_purification Purification Phase A Precursor Synthesis (e.g., Aryl halide with piperidine side chain) B Spirocyclization Reaction (e.g., Photoredox-mediated radical cyclization) A->B Catalyst, Light C Reaction Quench & Aqueous Workup B->C D Extraction with Organic Solvent C->D E Drying & Solvent Evaporation D->E F Crude Product (Free Base) E->F G Column Chromatography (Optional, if needed) F->G Purity Check (TLC/HPLC) H Salt Formation (e.g., Add HCl in Ether/Ethanol) F->H If sufficiently pure G->H I Recrystallization H->I J Final Product (Pure Hydrochloride Salt) I->J

Sources

Technical Support Center: Addressing Off-Target Effects of 4-Spiro-[1-thiophthalane] piperidine hydrochloride in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with compounds like 4-Spiro-[1-thiophthalane] piperidine hydrochloride?

A1: Off-target effects are unintended interactions between a drug or small molecule, such as this compound, and cellular components other than its primary biological target.[4] These interactions can lead to a variety of misleading outcomes, including unexpected phenotypes, cellular toxicity, or the misinterpretation of experimental results.[4] Given that the spiro-piperidine core is known to bind to a diverse range of proteins, it is crucial to validate that the observed biological effects are a direct consequence of modulating the intended target.[1][2][3]

Q2: I'm observing a phenotype that doesn't align with the known function of my target. Could this be an off-target effect?

A2: This is a classic indicator of potential off-target activity.[5] If the cellular response you observe is inconsistent with the established biological role of the intended target, it is essential to perform secondary validation experiments. This discrepancy could arise from the compound engaging with other signaling pathways or proteins.[5]

Q3: What is the first step I should take if I suspect off-target effects?

A3: The immediate step is to perform a dose-response experiment and determine if the observed phenotype correlates with the on-target inhibition potency (IC50 or EC50) of this compound. Additionally, using a structurally unrelated inhibitor for the same target can help differentiate between on-target and off-target effects.[4] If the alternative inhibitor recapitulates the phenotype, it strengthens the evidence for on-target action.

Q4: How can I confirm that this compound is engaging with my intended target inside the cell?

A4: Direct target engagement can be verified using techniques like the Cellular Thermal Shift Assay (CETSA).[6][7][8][9] CETSA assesses the thermal stabilization of a protein upon ligand binding in a cellular environment.[6][7][8][9] A positive result in a CETSA experiment provides strong evidence that your compound is physically interacting with its intended target in your cellular model.[10]

Troubleshooting Guides

This section provides detailed workflows to systematically investigate and address potential off-target effects of this compound.

Guide 1: Initial Off-Target Effect Screening

This guide will help you perform initial experiments to flag potential off-target activities.

A Start: Observe Unexpected Phenotype B Perform Dose-Response Curve with this compound A->B C Compare Phenotypic EC50 with Target IC50 B->C D Use Structurally Unrelated Inhibitor for the Same Target C->D E Phenotype Recapitulated? D->E F High Probability of On-Target Effect. Proceed with further validation. E->F Yes G High Probability of Off-Target Effect. Proceed to Guide 2. E->G No

Caption: Initial workflow to assess potential off-target effects.

  • Dose-Response Analysis:

    • Culture your cells of interest in a suitable format (e.g., 96-well plate).

    • Treat the cells with a serial dilution of this compound. A common range is 1 nM to 100 µM.

    • Include a vehicle control (e.g., DMSO).[5]

    • After the appropriate incubation time, measure your phenotypic endpoint.

    • Plot the response against the log of the compound concentration to determine the EC50 value.

  • Comparison with On-Target Potency:

    • Compare the phenotypic EC50 with the known biochemical IC50 of this compound against its purified target.

    • A significant discrepancy (e.g., >10-fold difference) may suggest that the phenotype is driven by an off-target interaction.[4]

  • Orthogonal Inhibitor Testing:

    • Select a well-validated inhibitor of your target that has a different chemical structure from this compound.

    • Perform a dose-response experiment with this orthogonal inhibitor and assess if it produces the same phenotype.

    • If the phenotype is consistent, it supports an on-target mechanism. If not, it strongly indicates an off-target effect of this compound.

Guide 2: Advanced Off-Target Deconvolution

If initial screening suggests off-target effects, the following advanced techniques can help identify the unintended targets.

A Start: Off-Target Effect Suspected B Confirm On-Target Engagement with CETSA A->B C Target Engagement Confirmed? B->C D Investigate Target-Independent Off-Target Effects C->D Yes I On-Target Effect is Not Occurring in Cells C->I No E Perform Kinome Profiling D->E F Perform Phenotypic Screening D->F G Identify Potential Off-Targets from Profiling E->G F->G H Validate Off-Targets with siRNA/CRISPR G->H

Caption: Workflow for identifying specific off-targets.

CETSA is a powerful method to verify that a compound binds its intended target in the complex environment of a cell.[6][7][8][9] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[7]

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat one set of cells with this compound at a concentration known to elicit the phenotype (e.g., 10x EC50).

    • Treat a control set of cells with vehicle (e.g., DMSO).

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[7]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein quantification methods.

  • Data Analysis:

    • Plot the percentage of soluble target protein against temperature for both treated and control samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[7]

Parameter Description Expected Outcome for On-Target Engagement
Tagg (Aggregation Temp.) The temperature at which 50% of the protein has aggregated.Increased Tagg in compound-treated cells compared to vehicle control.
CETSA Shift The difference in Tagg between treated and control samples.A positive shift confirms ligand-induced stabilization.

Since many small molecules unintentionally inhibit kinases, kinome profiling is a valuable tool to screen for off-target kinase interactions.[11][12][13] Several commercial services offer this analysis.[11][12][13][14][15]

  • Compound Submission:

    • Provide a sample of this compound to a kinome profiling service provider (e.g., Reaction Biology, Eurofins, Promega).[12]

  • Screening:

    • The service will screen your compound against a large panel of kinases (often >400) at one or more concentrations.

    • The percentage of inhibition for each kinase is determined.

  • Data Analysis:

    • The results will be provided as a list of kinases and their corresponding inhibition values.

    • Significant inhibition of any kinase other than the intended target should be considered a potential off-target.

Phenotypic screening assesses the effect of a compound on the overall characteristics (phenotype) of a cell or organism without prior knowledge of the target.[16][17][18][] This can uncover unexpected biological activities resulting from off-target effects.[20]

  • Assay Selection:

    • Choose a high-content imaging or multi-parameter flow cytometry-based assay that can measure various cellular features simultaneously (e.g., cell morphology, organelle health, signaling pathway activation).[]

  • Compound Treatment and Imaging:

    • Treat cells with this compound.

    • Stain the cells with multiple fluorescent dyes to label different subcellular components.

    • Acquire images using a high-content imaging system.

  • Data Analysis:

    • Use image analysis software to quantify multiple phenotypic parameters.

    • Compare the phenotypic "fingerprint" of your compound to a database of known drugs and tool compounds to identify potential mechanisms of action and off-targets.

References

  • MtoZ Biolabs. Kinome Profiling Service. Available from: [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Available from: [Link]

  • Sygnature Discovery. Phenotypic Screening. Available from: [Link]

  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • Pharmaron. Kinase Panel Profiling. Available from: [Link]

  • Creative Biolabs. Phenotypic Screening. Available from: [Link]

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery, 16(8), 531–546. Available from: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Laqtom, N. N., & Schulze, R. J. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2246–2256. Available from: [Link]

  • University College London. Target Identification and Validation (Small Molecules). Available from: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • CETSA®. CETSA®. Available from: [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Available from: [Link]

  • Kostic, M., & Kostic, M. (2023). Small Molecule Screening Strategies from Lead Identification to Validation. Journal of Visualized Experiments, (191), e65000. Available from: [Link]

  • Wang, Y., et al. (2023). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials, 6(1), 1-21. Available from: [Link]

  • Parmentier, Y., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 171(1), 121-132. Available from: [Link]

  • Kostic, M. (2023). Small Molecule Screening Strategies from Lead Identification to Validation. ResearchGate. Available from: [Link]

  • IQVIA Laboratories. Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. Available from: [Link]

  • PubChemLite. This compound (C12H15NS). Available from: [Link]

  • ChemSino. Cas 191673-07-1,this compound. Available from: [Link]

  • AHH Chemical. This compound CAS#: 191673-07-1. Available from: [Link]

  • Ci, X., et al. (2024). Structure-based development of novel spiro-piperidine ASH1L inhibitors. RSC Medicinal Chemistry, 15(1), 133-145. Available from: [Link]

  • Grün, B., et al. (2008). Thiophene bioisosteres of spirocyclic sigma receptor ligands. 1. N-substituted spiro[piperidine-4,4'-thieno[3,2-c]pyrans]. Journal of Medicinal Chemistry, 51(22), 7125-7134. Available from: [Link]

  • Bressi, J. C., et al. (2012). Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. ChemMedChem, 7(8), 1423-1434. Available from: [Link]

  • Yamato, M., Takeuchi, Y., & Ikeda, Y. (1987). REACTION OF SPIRO[PIPERIDINE-4.2'-( 1',2' ,3' ,4'- WITH ACETIC ANHYDRIDE. Heterocycles, 26(7), 1865-1870. Available from: https://www.heterocycles.jp/library/full/26/7
  • Al-Warhi, T., et al. (2020). A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Molecules, 25(23), 5708. Available from: [Link]

  • Gussin, G. N., et al. (1983). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 26(9), 1189-1194. Available from: [Link]

  • Schepmann, D., et al. (2015). Spiro[[11]benzothiophen-4,4′-piperidines] – carba analogs of potent σ1 ligands. MedChemComm, 6(5), 895-901. Available from: [Link]

Sources

Strategies to reduce the cytotoxicity of novel spiro-piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with novel spiro-piperidine derivatives. This resource is designed to provide practical, in-depth troubleshooting advice and strategic guidance for mitigating the cytotoxicity of your compounds, a critical hurdle in advancing a lead candidate. We will move beyond simple protocols to explain the why behind each step, empowering you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries encountered during the development of spiro-piperidine compounds.

Q1: My new spiro-piperidine derivative is highly potent against its target, but it's also showing significant cytotoxicity in my initial screens. What's my first step?

A: This is a classic challenge in drug discovery. The immediate goal is to determine if the cytotoxicity is target-related or a separate, off-target effect.

  • Assess On-Target vs. Off-Target Toxicity: Test your compound in a cell line that does not express the intended target. If the cytotoxicity persists, it's likely an off-target effect, which is often more straightforward to address through chemical modification.

  • Calculate the Selectivity Index (SI): This is a crucial first-pass metric. You must test the compound's cytotoxicity on a non-cancerous, healthy cell line (e.g., primary cells or a non-tumorigenic line like BEAS-2B) in parallel with your cancer cell line.[1] The SI is the ratio of the IC50 (or CC50) in normal cells to the IC50 in cancer cells. A higher SI value indicates a better therapeutic window.[2]

  • Review Physicochemical Properties: High lipophilicity (LogP > 5) is a frequent cause of non-specific cytotoxicity, often due to membrane disruption.[3][4] Use computational tools to predict the LogP of your molecule. If it's excessively high, this is a prime area for synthetic modification.

Q2: What is a "good" Selectivity Index (SI) to aim for?

A: While there's no universal value, an SI of >10 is generally considered a promising starting point for a lead compound, indicating it is at least ten times more toxic to cancer cells than to normal cells. For a candidate to progress towards clinical development, a much higher SI is often required. The stringency depends heavily on the therapeutic area; for instance, oncology often tolerates a lower SI than treatments for chronic, non-life-threatening conditions.

Q3: There are many cytotoxicity assays (MTT, MTS, LDH, ATP-based). How do I choose the right one?

A: The choice of assay is critical, as each measures a different biological endpoint. Relying on a single assay can be misleading. A multi-parametric approach is highly recommended.[5]

  • Metabolic Assays (MTT, MTS, WST): These colorimetric assays measure the activity of mitochondrial reductases. They are cost-effective and suitable for high-throughput screening.[5][6] Caveat: Your compound may interfere with the reductase enzymes or the colorimetric readout, leading to false results. Always run a control where the compound is added to the media at the final step with the assay reagent, without cells, to check for direct chemical reactions.

  • Membrane Integrity Assays (LDH Release): These assays measure the release of lactate dehydrogenase (LDH) from damaged cells, indicating necrosis or late-stage apoptosis. This is a direct measure of cytotoxicity.[7]

  • ATP Viability Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays quantify the amount of ATP present, which correlates with the number of metabolically active cells.[5] They are less prone to interference from colored compounds.

Recommendation: Start with a primary screen using a cost-effective metabolic assay like MTT or MTS. For any hits showing high cytotoxicity, validate the result using an orthogonal method, such as an LDH release assay, to confirm that the observed effect is due to cell death and not assay interference.

Part 2: Troubleshooting Guide: High Cytotoxicity

This guide provides a systematic workflow for diagnosing and addressing unexpected cytotoxicity in your spiro-piperidine derivatives.

Workflow for Diagnosing Unwanted Cytotoxicity

The following diagram illustrates a logical decision-making process when a lead compound exhibits high toxicity.

G start High Cytotoxicity Observed in Primary Screen check_sol Is the compound fully solubilized at test concentrations? start->check_sol check_assay Does the compound interfere with the assay readout? check_sol->check_assay Yes action_sol Re-test with appropriate solvent/solubilizing agent. (e.g., lower DMSO %, use Polysorbate 20) check_sol->action_sol No check_selectivity Is the compound also toxic to non-target/healthy cells? check_assay->check_selectivity No action_assay Validate with an orthogonal assay (e.g., LDH or ATP-based) check_assay->action_assay Yes action_select Initiate Medicinal Chemistry Campaign to Improve Therapeutic Index check_selectivity->action_select Yes action_ok Cytotoxicity is likely on-target. Proceed with potency optimization. check_selectivity->action_ok No sol_yes Yes sol_no No assay_yes Yes assay_no No select_yes Yes (Low Selectivity) select_no No (Good Selectivity)

Caption: A troubleshooting workflow for initial cytotoxicity hits.

Q&A: Deeper Dive into Troubleshooting

Q: My compound precipitates in the cell culture media. How does this affect my cytotoxicity data?

A: Compound precipitation is a major source of unreliable data.[8] Crystalline solids can cause physical damage to cells, leading to "false positive" cytotoxicity. Furthermore, the actual concentration of the dissolved, active compound is unknown, making any IC50 value meaningless.

  • Solution: First, determine the kinetic solubility of your compound in the assay media. If it's below your testing concentrations, you must adjust your protocol. Consider using a lower percentage of DMSO (ideally ≤0.5%) or employing a non-toxic solubilizing agent like Polysorbate 20.[9] Re-testing at concentrations below the solubility limit is essential for generating trustworthy data.

Q: I suspect my compound is being metabolized into a toxic species. How can I investigate this?

A: This is a common issue, as the piperidine ring can be susceptible to metabolic activation by Cytochrome P450 (CYP) enzymes.[10] This activation can create reactive metabolites that are highly toxic.[11]

  • Diagnostic Step: Perform an in vitro metabolic stability assay using liver microsomes (human or rodent). If your compound is rapidly depleted and cytotoxicity is observed only after a longer incubation period, metabolism-induced toxicity is a strong possibility.

  • Strategic Solution:

    • In Silico Prediction: Use computational models to predict which atoms on your spiro-piperidine core are most likely to be oxidized by CYP enzymes (these are "metabolic hotspots").

    • Metabolic Blocking: Synthesize an analog where a hydrogen atom at the predicted hotspot is replaced with a group that blocks metabolism, such as fluorine (F) or a methyl (CH3) group. Re-evaluating the cytotoxicity of this new analog can confirm your hypothesis. If the blocked analog is significantly less toxic, you've identified the source of the problem.

Part 3: Medicinal Chemistry Strategies to Reduce Cytotoxicity

Once you've determined that the cytotoxicity is off-target and intrinsic to the molecule, a systematic medicinal chemistry effort is required. The goal is to decouple the desired on-target activity from the undesired toxicity by modifying the chemical structure.

The Iterative DSTA (Design-Synthesize-Test-Analyze) Cycle

Reducing toxicity is not a one-shot fix; it's an iterative process. The DSTA cycle is the fundamental workflow used by medicinal chemists.

DSTA_Cycle Design Design Analogs (e.g., Lower LogP, Block Metabolism, Bioisosteric Replacement) Synthesize Synthesize New Derivatives Design->Synthesize Test Test Potency & Cytotoxicity (SI) Synthesize->Test Analyze Analyze SAR & Structure-Toxicity Relationship (STR) Test->Analyze Analyze->Design Incorporate Learnings

Caption: The iterative cycle for optimizing compound safety.

Q&A: Key Strategic Modifications

Q: How does lipophilicity (LogP) relate to cytotoxicity, and what specific changes can I make to lower it?

A: Highly lipophilic ("greasy") molecules often exhibit promiscuous binding to many off-target proteins and can disrupt cell membranes, both of which lead to cytotoxicity.[4][12] Reducing lipophilicity is one of the most effective strategies for mitigating this.

Strategy to Reduce LogPExample ModificationRationale
Add Polar Functional Groups Replace a phenyl ring with a pyridine ring.The nitrogen atom in pyridine acts as a hydrogen bond acceptor, increasing polarity and water solubility.
Add a hydroxyl (-OH) or amide (-CONH2) group.These groups significantly increase polarity and potential for hydrogen bonding with water.
Reduce Carbon Content Replace a long alkyl chain with a shorter one.Decreases the non-polar surface area of the molecule.
Incorporate sp3 Centers Break up a flat aromatic system by introducing a saturated ring.The three-dimensional nature of spirocycles already helps, but further optimization can be beneficial.[13]

Q: What is "bioisosteric replacement" and how can I use it to eliminate a toxic liability?

A: Bioisosteric replacement is a powerful strategy where one atom or functional group in your molecule is swapped for another with similar physical or chemical properties, with the goal of improving the drug's profile.[14][15] This can be used to remove a part of the molecule responsible for toxicity (a "toxicophore") while preserving the on-target activity.[16]

  • Example Scenario: Imagine your spiro-piperidine derivative contains a nitroaromatic group, which is a well-known structural alert for potential toxicity.

  • Bioisosteric Solution: You could replace the nitro group (-NO2) with a bioisostere like a cyano (-CN) or a sulfone (-SO2Me) group. These groups can mimic the electron-withdrawing properties of the nitro group, potentially preserving the binding to your target, but they are generally much less prone to metabolic reduction into toxic intermediates.[17]

Part 4: Key Experimental Protocols

Accurate and reproducible data is the foundation of a successful optimization campaign. The following are standardized protocols for essential assays.

Protocol 1: MTT Cell Viability Assay

This protocol measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium, 96-well plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of your spiro-piperidine derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (e.g., 0.5% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours until purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures membrane integrity by quantifying the LDH released from damaged cells into the culture medium.

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (follow manufacturer's instructions)

  • 96-well plates

  • Test compound and control wells prepared as in the MTT assay

Procedure:

  • Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Prepare Controls: In addition to your test wells, you must prepare:

    • Spontaneous LDH Release: Vehicle control cells.

    • Maximum LDH Release: Cells treated with the lysis buffer provided in the kit 45 minutes before the end of incubation.

  • Sample Collection: At the end of the incubation period, centrifuge the plate (e.g., at 250 x g for 4 minutes).

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit.

  • Readout: Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).

  • Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, which normalizes the sample absorbance to the spontaneous and maximum release controls.

References
  • Jahan, S., et al. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Journal of Applied Pharmaceutical Science. [Link]

  • Zhang, M., et al. (2023). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Medicinal Chemistry Letters. [Link]

  • Abdel-Aziz, A. A-M., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. RSC Medicinal Chemistry. [Link]

  • D'Erasmo, M., et al. (2022). Design and Synthesis of Spirocycles via Olefin Metathesis. Molecules. [Link]

  • Boruah, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Lage, H., et al. (2021). Enhancing Drug Efficacy and Therapeutic Index through Cheminformatics-Based Selection of Small Molecule Binary Weapons That Improve Transporter-Mediated Targeting: A Cytotoxicity System Based on Gemcitabine. Pharmaceutics. [Link]

  • Johnson, T.A. (2010). Medicinal Chemistry Strategies to Prevent Compound Attrition. In book: Drug-like Properties: Concepts, Structure Design and Methods. [Link]

  • Ohyoshi, T., et al. (2024). Structure-Activity Relationship Studies on Scytophycin B, a Spiro-Epoxide-Containing Cytotoxic Macrolide. Organic Letters. [Link]

  • Facchetti, I., et al. (1991). Influence of lipophilicity on cytotoxicity of anthracyclines in LoVo and LoVo/Dx human cell lines. Anticancer Drug Design. [Link]

  • Riss, T.L., et al. (2013). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. [Link]

  • Tan, K.K., et al. (2023). Use of Drug Sensitisers to Improve Therapeutic Index in Cancer. Cancers. [Link]

  • Arnott, J.A., & Planey, S.L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Drug Discovery Resources. [Link]

  • Campeol, E., et al. (2022). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. RSC Medicinal Chemistry. [Link]

  • Krasavin, M., et al. (2021). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. Molecules. [Link]

  • Al-Ostath, R.S., et al. (2022). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. ResearchGate. [https://www.researchgate.net/publication/362545582_Synthesis_And_Anticancer_Screening_Of_Novel_SpiroChroman-24'-_Piperidin]-4-One_Derivatives_With_Apoptosis-Inducing_Activity]([Link])

  • Danker, T., et al. (2023). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. SLAS Discovery. [Link]

  • De Vleeschouwer, F. (2018). Designing Safer Chemicals. Green Chemistry and Applications. [Link]

  • Newman, D.J., & Cragg, G.M. (2020). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules. [Link]

  • Bathelt, C.M., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]

  • Yang, H., et al. (2019). Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy. Molecular Pharmaceutics. [Link]

  • Riss, T.L., et al. (2013). Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

  • IJNRD. (2023). Bioavailability Enhancement Techniques: Novel Approaches in Pharmaceutics. International Journal of Novel Research and Development. [Link]

  • Synapse, P. (2024). What is the role of bioisosterism in drug design?. Patsnap. [Link]

  • Rahman, M.A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium. [Link]

  • Lin, G., et al. (2021). Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids. Archives of Toxicology. [Link]

  • BioEd Online. (2011). How to design a safer chemical. BioEd Online. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]

  • MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. [Link]

  • O'Boyle, N.M., & retractable. (2008). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling. [Link]

  • RSC Publishing. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances. [Link]

  • FDA. (2024). Setting and Implementing Standards for Narrow Therapeutic Index Drugs. FDA. [Link]

  • NIH. (2014). High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers. PLoS One. [Link]

  • GCTLC. (n.d.). Designing Safer Chemicals. Green Chemistry For Sustainability. [Link]

  • NIH. (2013). Computational toxicology methods in chemical library design and high-throughput screening hit validation. Current Medicinal Chemistry. [Link]

  • NIH. (2022). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. UTEP. [Link]

  • PubMed. (2024). Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Bioorganic Chemistry. [Link]

  • PubMed. (2018). Validation Cytotoxicity Assay for Lipophilic Substances. Current Drug Metabolism. [Link]

  • MDPI. (2024). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. International Journal of Molecular Sciences. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. [Link]

  • MDPI. (2024). Bioactivity of Natural Compounds: From Plants to Humans. Plants. [Link]

  • ResearchGate. (2014). Designing Drugs to Avoid Toxicity. In book: Burger's Medicinal Chemistry, Drug Discovery and Development. [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. LifeNet Health. [Link]

  • ACS Omega. (2024). Four New Perforane-Type Sesquiterpenes from Laurencia obtusa (Hudson) J.V. Lamouroux as Potent Lung Cancer Inhibitors: Isolation, Structure Elucidation, Cytotoxicity, Molecular Docking, Dynamics, and ADME Studies. ACS Omega. [Link]

  • ResearchGate. (2023). Structure–activity relationship (SAR) of the synthesized compounds based on the cytotoxic evaluation against MDA-MB-231 and MCF-7 cell lines. ResearchGate. [Link]

Sources

Technical Support Center: Resolving Analytical Challenges in the Characterization of Spiro-Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of spiro-compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by the three-dimensional and often chiral nature of these molecules. Here, we will move beyond simple procedural lists to explore the causality behind common analytical hurdles and provide robust, field-proven troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the analysis of spiro-compounds.

Q1: What makes spiro-compounds so challenging to characterize compared to other cyclic molecules?

A1: The primary challenge stems from their unique three-dimensional structure. Spiro-compounds feature two rings connected by a single, quaternary "spiro" atom. This arrangement forces the rings into orthogonal (perpendicular) planes, creating a rigid, sterically hindered, and often chiral structure. This leads to several analytical difficulties:

  • Complex Chirality: Many spiro-compounds exhibit axial chirality without a traditional stereocenter, making enantiomer separation and absolute configuration assignment non-trivial.

  • Complex NMR Spectra: The rigid, non-planar structure means that chemically similar protons (e.g., methylene protons on the same ring) can exist in vastly different magnetic environments, leading to complex splitting patterns and significant signal overlap.

  • Unpredictable MS Fragmentation: The strained nature of the spirocyclic system can lead to complex fragmentation pathways in mass spectrometry that differ from simpler cyclic or acyclic analogs.

  • Difficult Crystallization: The same rigidity that complicates NMR can also inhibit the efficient packing required to form high-quality single crystals for X-ray crystallography.

Q2: My spiro-compound does not have a carbon with four different substituents, but it is showing two spots on my chiral HPLC. Is this possible?

A2: Absolutely. This is a hallmark of many spiro-compounds and is due to axial chirality . Because the two rings are held in a twisted, perpendicular orientation, substituents on the rings cannot freely rotate past one another. This creates two non-superimposable mirror images (enantiomers), even without a classic chiral carbon. The chiral axis runs through the spiro-atom. This is analogous to the chirality seen in allenes and sterically hindered biaryls.

Q3: Is there a quick way to check if my spiro-compound is likely to be chiral?

A3: A good rule of thumb is to check for planes of symmetry. If you cannot pass a plane of symmetry through the molecule in any orientation, it is chiral. For many spiro-compounds, if the substituents on one ring are different from each other (e.g., A and B in the diagram below) and the substituents on the second ring are also different (e.g., C and D), the molecule will be chiral. Even if the rings are identical, chirality can arise if substitution patterns break the molecule's symmetry.

Part 2: Troubleshooting Guides by Analytical Technique

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structure elucidation, but the spectra of spiro-compounds can be daunting.

Q4: The ¹H NMR spectrum of my spiro-compound is incredibly complex, with many overlapping multiplets in the aliphatic region. How can I begin to assign the protons?

A4: This is a very common issue. The rigidity of the spirocyclic frame often makes protons diastereotopic, meaning they are chemically non-equivalent and will couple to each other, creating complex multiplets. A simple 1D ¹H NMR is often insufficient.

Causality & Troubleshooting Strategy:

  • Start with ¹³C and DEPT: First, run a ¹³C and a DEPT-135 experiment. This will tell you the number of CH₃, CH₂, CH, and quaternary carbons (including the spiro-carbon) in your molecule, providing a crucial carbon framework.

  • Utilize 2D NMR: A suite of 2D NMR experiments is essential. Do not rely on just one. The combination of these experiments allows you to piece together the molecular puzzle.[1][2][3]

    • HSQC/HMQC: This experiment correlates each proton directly to the carbon it is attached to. This is the most critical first step to spread out the crowded proton signals by using the typically better-resolved ¹³C dimension. It will immediately help you identify which protons belong to which CHn group.

    • COSY: This experiment shows which protons are coupled to each other (typically through 2 or 3 bonds). Use the correlations from your HSQC to trace out spin systems within each ring. For example, you can "walk" along a chain of CH-CH₂-CH protons.

    • HMBC: This experiment shows longer-range couplings (typically 2-4 bonds) between protons and carbons. This is vital for connecting the spin systems you identified with COSY. You can see correlations from a proton to carbons across the spiro-atom, linking the two rings.

    • TOCSY: If you have isolated spin systems, a TOCSY experiment can reveal all protons within that entire spin system, even if they are not directly coupled. This is useful for identifying all protons on a single ring if there are uninterrupted coupling pathways.

The workflow below illustrates how these experiments work together.

G cluster_1d 1D NMR cluster_2d 2D NMR Elucidation H1 ¹H NMR (Overlapping Signals) HSQC HSQC (¹J C-H Correlation) H1->HSQC Deconvolute C13 ¹³C & DEPT (Carbon Framework) C13->HSQC COSY COSY (H-H Correlation) HSQC->COSY Identify Spin Systems HMBC HMBC (ⁿJ C-H Correlation) HSQC->HMBC Identify Fragments Structure Assemble Structure COSY->Structure Connect Protons HMBC->Structure Connect Fragments & Rings G Start Start: Chiral Spiro-Compound Mixture Screen Screen Polysaccharide CSPs (e.g., Chiralpak AD, IC) Start->Screen NP Normal Phase (Hexane/IPA) Screen->NP Try First RP Reversed Phase (ACN/H₂O) Screen->RP If Polar SFC SFC (CO₂/MeOH) Screen->SFC Alternative Optimize Optimize Modifier %, Flow Rate, Temperature NP->Optimize RP->Optimize SFC->Optimize Resolved Baseline Resolution Achieved Optimize->Resolved Fail No Resolution Optimize->Fail Fail->Screen Try Different CSP

Sources

Technical Support Center: Navigating and Mitigating Interference from Nuisance Compounds in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and mitigate the impact of nuisance compounds in cellular assays. Nuisance compounds, often a source of frustration and wasted resources, can produce misleading results by interfering with assay technologies or by eliciting biological responses through undesirable mechanisms.[1][2][3] This document provides in-depth, field-proven insights and practical, step-by-step protocols to ensure the integrity and reliability of your screening data.

Section 1: Understanding the Challenge of Nuisance Compounds

High-throughput screening (HTS) campaigns are susceptible to identifying compounds that appear to be active but are, in fact, false positives.[4][5] These "nuisance compounds" or "assay interference compounds (AICs)" can derail drug discovery projects by leading researchers down unproductive paths.[6][7] A notorious subset of these are Pan-Assay Interference Compounds (PAINS), which are active in numerous assays due to their inherent reactivity or other non-specific mechanisms.[6][7][8][9]

Frequently Asked Questions (FAQs) - The Basics

Q1: What are nuisance compounds in the context of cellular assays?

A1: Nuisance compounds are chemical entities that generate false-positive or false-negative results in cellular assays through mechanisms unrelated to the specific biological target of interest.[1][3] Their activity can be broadly categorized into two types: technology-related interference and non-technology-related interference.[1][6]

Q2: What is the difference between technology-related and non-technology-related interference?

A2:

  • Technology-related interference directly affects the assay's detection method.[6] This includes compounds that are autofluorescent, quench fluorescence, or inhibit reporter enzymes like luciferase.[1][10][11][12]

  • Non-technology-related interference involves compounds that cause a biological effect through a promiscuous or undesirable mechanism.[6] Examples include compound aggregation, cytotoxicity, membrane disruption, and redox cycling.[3][6][13]

Q3: Why are nuisance compounds more challenging to identify in cellular assays compared to biochemical assays?

A3: The complexity of the cellular environment, often referred to as a "black box," makes it difficult to definitively attribute a compound's activity to a specific target.[1] A compound might induce a desired phenotypic change through an off-target or cytotoxic effect, which can be mistaken for genuine on-target activity.[1][13]

Section 2: Troubleshooting Guide: Identifying the Culprit

Encountering unexpected or inconsistent results is a common challenge. This section provides a systematic approach to troubleshooting potential interference from nuisance compounds.

Is Your "Hit" a Nuisance Compound? A Decision-Making Workflow

This workflow guides you through the initial steps of hit validation to flag potential nuisance compounds early in the process.

troubleshooting_workflow start Primary Hit Identified data_review Review Primary Data (Concentration-Response Curve Shape) start->data_review comp_analysis Computational Analysis (PAINS filters, property profiling) data_review->comp_analysis tech_interference Assess Technology-Related Interference comp_analysis->tech_interference No structural alerts deprioritize Deprioritize or Further Investigate Nuisance Mechanism comp_analysis->deprioritize Structural alerts present bio_interference Assess Non-Technology-Related Interference tech_interference->bio_interference No interference detected tech_interference->deprioritize Interference detected orthogonal_assay Confirm with Orthogonal Assay bio_interference->orthogonal_assay No non-specific activity bio_interference->deprioritize Non-specific activity detected valid_hit Potentially Validated Hit orthogonal_assay->valid_hit

Caption: A decision-making workflow for initial hit triage.

Common Problems and Solutions in a Q&A Format

Q4: My fluorescent-based assay shows a high number of hits. How can I check for autofluorescence?

A4: Autofluorescence is a common artifact where a compound inherently emits light at the same wavelength as your reporter fluorophore.[10][14]

  • Troubleshooting Steps:

    • Pre-read the compound plate: Before adding the compounds to the cells, read the fluorescence of the compound plate itself at the assay's excitation and emission wavelengths.[10]

    • Run a "cells + compound" control: Image or read plates containing cells treated with the compound but without the fluorescent reporter dye. A signal in this control indicates compound autofluorescence.[1][10]

    • Shift your spectral window: If possible, use red-shifted dyes and filters, as compound autofluorescence is less common at longer wavelengths.[10][15]

Q5: My assay signal is lower than expected for some compounds. Could this be interference?

A5: Yes, this could be due to fluorescence quenching, where the compound absorbs the light emitted by the fluorophore.[10][16]

  • Troubleshooting Steps:

    • Spike-in control: Add the compound to a well that already contains the final fluorescent product (e.g., after the enzymatic reaction is complete). A decrease in signal suggests quenching.[4]

    • Consider an orthogonal assay: Use an assay with a different readout, such as luminescence or absorbance, to confirm the activity.[4][5]

Q6: I'm seeing activity with steep dose-response curves and poor reproducibility. What could be the cause?

A6: This is a classic sign of compound aggregation.[13] At a critical concentration, compounds can form colloidal aggregates that non-specifically inhibit proteins.[3][17][18]

  • Troubleshooting Steps:

    • Detergent Sensitivity Assay: Re-run the assay with the addition of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). The activity of aggregators is often significantly reduced in the presence of detergent.[18][19][20]

    • Vary Enzyme Concentration: The IC50 of a true inhibitor should be independent of the enzyme concentration, whereas the apparent potency of an aggregator will often change.[20]

    • Biophysical Confirmation: Use techniques like Dynamic Light Scattering (DLS) or Surface Plasmon Resonance (SPR) to directly detect aggregate formation.[17][19][21][22]

Q7: My hits are showing activity across multiple, unrelated assays. What should I suspect?

A7: This is a strong indication of a promiscuous compound, possibly a Pan-Assay Interference Compound (PAIN).[23] These compounds often act through non-specific mechanisms like chemical reactivity or redox cycling.[9]

  • Troubleshooting Steps:

    • Computational Filtering: Use computational tools and filters to check if your compound contains known PAINS substructures.[3][5][9]

    • Redox Cycling Assay: Test for the ability of the compound to generate reactive oxygen species (ROS) in the presence of reducing agents like DTT.[24][25] This can be done using assays that detect hydrogen peroxide.[24][25]

    • Thiol Reactivity Assay: Assess the compound's potential to covalently modify proteins by monitoring its reaction with a thiol-containing probe.[8][26]

Q8: Many of my initial hits are cytotoxic. How do I differentiate true targeted cytotoxicity from non-specific toxicity?

A8: Cytotoxicity is a common endpoint, but it can be a nuisance mechanism if it's not selective.[6][13]

  • Troubleshooting Steps:

    • Cytotoxicity Counter-screen: Always run a standard cytotoxicity assay (e.g., CellTiter-Glo®, MTS) in parallel with your primary screen.[11]

    • Determine the Therapeutic Window: A promising compound should show activity in the primary assay at concentrations well below those that cause general cytotoxicity. A significant window between the desired effect and cell death suggests a more specific mechanism.[11]

    • Profile against multiple cell lines: A truly selective compound will often exhibit differential cytotoxicity across a panel of cell lines, whereas a non-specific toxin will likely be broadly active.

Section 3: Mitigation Strategies and Best Practices

Proactive measures during assay development and hit validation can significantly reduce the impact of nuisance compounds.[1]

Assay Design Principles to Minimize Interference
StrategyRationaleKey Considerations
Use Red-Shifted Fluorophores Reduces interference from compound autofluorescence, which is more common at shorter wavelengths.[10][15]Ensure your instrumentation is capable of exciting and detecting at longer wavelengths.
Include Detergents in Buffer Can prevent or disrupt the formation of colloidal aggregates.[18][27]Use the lowest effective concentration (e.g., 0.001-0.01% Triton X-100) to avoid denaturing your target protein.
Minimize Reagents and Steps Each additional component or step in an assay is a potential target for compound interference.[28]Simpler, direct detection methods are often more robust.
Use a Nuisance Compound "Informer" Set Test your assay with a known set of nuisance compounds to understand its vulnerabilities before starting a large-scale screen.[23][27]This set should include aggregators, redox cyclers, fluorescent compounds, etc.
Optimize Compound Concentration Interference is often concentration-dependent.[1] Screening at the lowest feasible concentration (e.g., 1-10 µM) can minimize false positives.A pilot screen at multiple concentrations can help determine the optimal screening concentration.[1]
The Hit Triage Cascade: A Self-Validating System

A robust hit validation cascade is essential to eliminate false positives and prioritize genuine hits.[4][29]

triage_cascade primary_screen Primary HTS Hits retest Confirmation Screen (Dose-Response) primary_screen->retest counter_screens Counter-Screens (Technology- & Biology-based) retest->counter_screens orthogonal_assays Orthogonal Assays (Different detection method) counter_screens->orthogonal_assays biophysical Biophysical Validation (DLS, SPR, etc.) orthogonal_assays->biophysical sar SAR by Analogs (Test structurally related compounds) biophysical->sar validated_hit Validated Hit Series sar->validated_hit

Caption: A typical hit validation and triage cascade.

Section 4: Detailed Experimental Protocols

Here we provide step-by-step methodologies for key counter-screening experiments.

Protocol 1: Autofluorescence Counter-Screen

Objective: To identify compounds that are intrinsically fluorescent at the assay's wavelengths.

  • Plate Preparation: Prepare a microplate containing your test compounds at the final screening concentration in assay buffer.

  • Cell Plating: In a separate, black-walled, clear-bottom microplate, seed the same cell line used in your primary assay at the appropriate density and allow cells to adhere.

  • Compound Addition: Add the compounds from the source plate to the cell plate. Include vehicle (e.g., DMSO) and positive control fluorescent dye wells.

  • Incubation: Incubate the plate under the same conditions as your primary assay.

  • Imaging/Reading: Using the same instrument, filter sets, and exposure times as the primary assay, acquire images or read the fluorescence intensity of the plate.

  • Analysis: Quantify the fluorescence intensity in the compound-treated wells. A signal significantly above the vehicle control indicates autofluorescence.[10]

Protocol 2: Detergent Sensitivity Assay for Aggregators

Objective: To determine if a compound's inhibitory activity is dependent on aggregation.

  • Assay Setup: Prepare two sets of assay reactions for your hit compounds in dose-response.

  • Buffer Preparation:

    • Set A: Use the standard assay buffer.

    • Set B: Use the standard assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Run Assay: Perform the assay for both sets of conditions, following the primary assay protocol.

  • Data Analysis: Generate IC50 curves for each compound under both conditions.

  • Interpretation: A significant rightward shift (loss of potency) in the IC50 value in the presence of Triton X-100 is indicative of an aggregation-based mechanism.[19][20] True inhibitors should show little to no change in potency.[20]

Protocol 3: Redox Cycling Assay (H₂O₂ Detection)

Objective: To identify compounds that produce hydrogen peroxide (H₂O₂) through redox cycling.

  • Reagent Preparation:

    • Assay Buffer: Your standard assay buffer.

    • Reducing Agent: Dithiothreitol (DTT) at a final concentration of ~5 mM.

    • Detection Reagent: A horseradish peroxidase (HRP) and a colorimetric or fluorometric HRP substrate (e.g., Amplex Red).

    • Positive Control: A known redox cycler (e.g., menadione).

    • Quench Control: Catalase.

  • Assay Procedure:

    • In a microplate, add the test compound, DTT, and assay buffer.

    • Incubate for 30 minutes at room temperature.

    • Add the HRP/substrate detection mix.

    • Incubate for an additional 15-30 minutes.

    • Read the absorbance or fluorescence.

  • Confirmation: In parallel wells, add catalase along with the test compound. A significant reduction in the signal in the presence of catalase confirms that the signal was due to H₂O₂ generation.[24][25]

  • Interpretation: A dose-dependent increase in signal that is attenuated by catalase indicates the compound is a redox cycler.[24][25]

By implementing these troubleshooting guides, mitigation strategies, and validation protocols, you can significantly enhance the quality and reliability of your cellular assay data, ensuring that your research efforts are focused on genuinely promising chemical matter.

References

  • Dahlin, J. L., Auld, D. S., Rothenaigner, I., Haney, S., Sexton, J. Z., Nissink, J. W. M., ... & Wagner, B. K. (2021). Nuisance compounds in cellular assays. Cell Chemical Biology, 28(3), 356-370. [Link]

  • National Center for Biotechnology Information. (2021). Nuisance compounds in cellular assays. PubMed. [Link]

  • Dahlin, J. L., Walters, M. A., & Baell, J. B. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]

  • Chemical Probes Portal. (n.d.). Nuisance compound advisor. [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • Alto Predict. (2021). Nuisance Compounds I Have Known. [Link]

  • Walsh, J., & Baell, J. B. (2024). A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity. JACS Au. [Link]

  • National Center for Biotechnology Information. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. PubMed. [Link]

  • Allen, B. D., et al. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology. [Link]

  • National Institutes of Health. (n.d.). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? [Link]

  • CD BioSciences. (n.d.). Identification of Small-Molecule Aggregation. [Link]

  • Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • American Chemical Society Publications. (2024). A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity. JACS Au. [Link]

  • Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. Assay Guidance Manual. [Link]

  • SlideShare. (n.d.). Some Biophysical Methods for Demonstrating Comparability of Conformation and Aggregation. [Link]

  • Drug Target Review. (2015). The importance of adequately triaging hits from HTS campaigns. [Link]

  • National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]

  • National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]

  • National Institutes of Health. (n.d.). How to Triage PAINS-Full Research. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. [Link]

  • Taylor & Francis Online. (2021). Evolution of assay interference concepts in drug discovery. [Link]

  • Teesside University's Research Portal. (2023). Interference of reversible redox compounds in enzyme catalysed assays – Electrochemical limitations. [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

  • Longdom Publishing. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. [Link]

  • Expert Cytometry. (2017). Episode #14 - What Is Autofluorescence? YouTube. [Link]

  • Sygnature Discovery. (n.d.). Dealing with PAINs in a drug discovery CRO. [Link]

  • Monash University. (2021). Nuisance compounds in cellular assays. [Link]

  • OUCI. (n.d.). Nuisance compounds in cellular assays. [Link]

  • National Institutes of Health. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. [Link]

  • YouTube. (2022). Pan Assay Interference Compounds. [Link]

  • Oxford Academic. (n.d.). Two effective methods for correcting experimental high-throughput screening data. Bioinformatics. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • National Institutes of Health. (2022). Impacts of autofluorescence on fluorescence based techniques to study microglia. [Link]

Sources

Validation & Comparative

Validation of 4-Spiro-[1-thiophthalane] piperidine hydrochloride bioactivity in secondary assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Secondary Assay Validation of 4-Spiro-[1-thiophthalane] piperidine hydrochloride

This guide provides an in-depth comparative analysis of this compound, a novel compound with a chemical structure suggestive of neuromodulatory activity. Given that spiro-piperidine scaffolds are known to interact with sigma receptors, we hypothesize that this compound acts as a modulator of the Sigma-1 Receptor (σ1R).

The σ1R is a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, a critical interface for cellular stress responses and calcium signaling.[1][2] Its role in modulating neuronal function, neuroprotection, and neuroinflammation makes it a high-value target for therapeutic development in neurodegenerative and psychiatric disorders.[1][3][4]

This document outlines a strategic series of secondary assays designed to validate the bioactivity of this compound, comparing its performance against established σ1R modulators: the agonist PRE-084 and the antagonist Haloperidol.[4][5] Our objective is to elucidate its functional effects on neuronal viability, inflammatory response, and its mechanistic impact on intracellular calcium dynamics.

Experimental Design & Rationale

The validation process is structured as a three-tiered approach, moving from broad functional outcomes to specific mechanistic insights. This logical progression allows for a comprehensive characterization of the compound's bioactivity profile.

G cluster_0 Experimental Validation Workflow A Hypothesis: 4-Spiro-[1-thiophthalane] piperidine HCl is a σ1R Modulator B Tier 1: Functional Screening Neuroprotective Potential Assay A->B C Tier 2: Immuno-modulatory Profiling Anti-Neuroinflammatory Assay B->C D Tier 3: Mechanistic Deep Dive Intracellular Calcium Imaging C->D E Data Synthesis & Comparative Analysis D->E

Caption: High-level experimental validation workflow.

Tier 1: Neuroprotective Activity in a Neuronal Cell Model

Causality: The σ1R is a well-established mediator of neuroprotection, primarily by stabilizing ER-mitochondria calcium exchange and mitigating ER stress.[6][7] Therefore, the initial and most critical validation step is to determine if this compound can protect neuronal cells from a cytotoxic insult. We utilize the human neuroblastoma cell line SH-SY5Y, a widely accepted model for neurodegenerative disease research.[8] Oxidative stress, induced by hydrogen peroxide (H₂O₂), is the chosen insult as it is a common pathological mechanism in many neurodegenerative conditions.

Comparative Compounds:

  • PRE-084: A selective σ1R agonist, expected to show significant neuroprotection.[5]

  • Haloperidol: A σ1R antagonist, expected to show little to no protective effect.[9]

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify metabolically active, viable cells.[10][11]

Expected Outcome: If the hypothesis is correct, our test compound should increase cell viability in a dose-dependent manner, similar to PRE-084.

Tier 2: Anti-Neuroinflammatory Effects in a Microglial Model

Causality: Neuroinflammation, mediated by glial cells like microglia, is a key component of neurodegenerative disease progression.[12][13] The σ1R is expressed in microglia and its activation has been shown to suppress the production of pro-inflammatory cytokines.[14] This assay investigates whether the compound can modulate this inflammatory response. We employ the BV-2 murine microglial cell line, a standard for in vitro neuroinflammation studies.[15] Lipopolysaccharide (LPS) is used to stimulate a robust inflammatory response via Toll-like receptor 4 (TLR4).[16]

Comparative Compounds: PRE-084 (agonist control), Haloperidol (antagonist control).

Assay: Luminex multiplex immunoassay to simultaneously quantify key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.[17][18][19] This method provides a comprehensive and high-throughput profile of the inflammatory secretome.

Expected Outcome: An active σ1R agonist should significantly reduce the LPS-induced secretion of TNF-α and IL-6.

Tier 3: Mechanistic Validation via Intracellular Calcium Imaging

Causality: The primary function of the σ1R chaperone is to modulate intracellular calcium (Ca²⁺) signaling, particularly by regulating the activity of the IP3 receptor on the ER.[2][6] Directly measuring the compound's effect on Ca²⁺ dynamics provides strong mechanistic evidence for σ1R engagement. This assay will be performed in SH-SY5Y neuronal cells.

Comparative Compounds: PRE-084 (agonist control), Haloperidol (antagonist control).

Assay: Live-cell fluorescence microscopy using the calcium-sensitive dye Fluo-4 AM.[20][21] This technique allows for real-time visualization and quantification of changes in intracellular Ca²⁺ concentrations in response to stimuli.[22][23][24]

Expected Outcome: σ1R agonists are known to modulate Ca²⁺ transients. We expect that, similar to PRE-084, our test compound will alter the amplitude or duration of Ca²⁺ signals evoked by a stimulus like ATP, which activates purinergic receptors and triggers IP3-mediated Ca²⁺ release.

G cluster_pathway Hypothesized σ1R Signaling Pathway Ligand σ1R Agonist (e.g., Test Compound) s1R σ1R Chaperone at ER-Mitochondria Associated Membrane (MAM) Ligand->s1R Activates IP3R IP3 Receptor s1R->IP3R Modulates ER Endoplasmic Reticulum Ca²⁺ Store IP3R->ER Controls Ca²⁺ release from Mito Mitochondria ER->Mito Ca²⁺ Flux Ca_Signal Modulation of Intracellular Ca²⁺ Signaling ER->Ca_Signal Mito->Ca_Signal Downstream Reduced ER Stress Reduced Oxidative Stress Decreased Pro-inflammatory Cytokine Release Ca_Signal->Downstream Result Neuroprotection & Anti-Neuroinflammation Downstream->Result G cluster_workflow Luminex Assay Workflow A 1. Culture & Seed BV-2 Microglia B 2. Pre-treat with Test Compounds A->B C 3. Stimulate with LPS (100 ng/mL) for 18h B->C D 4. Collect Supernatant C->D E 5. Incubate with Antibody-Coupled Beads D->E F 6. Add Detection Antibodies E->F G 7. Add Streptavidin-PE F->G H 8. Acquire Data on Luminex Instrument G->H I 9. Analyze Cytokine Concentrations H->I

Caption: Step-by-step workflow for the Luminex cytokine assay.

  • Cell Culture & Seeding: Plate BV-2 cells at a density of 50,000 cells per well in a 96-well plate and culture overnight.

  • Treatment: Pre-treat cells with 1 µM of the test compound or controls for 1 hour.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL and incubate for 18 hours. [16]4. Sample Collection: Centrifuge the plate and collect 50 µL of the cell-free supernatant. [17]5. Assay Procedure: Perform the Luminex assay according to the manufacturer's protocol (e.g., Milliplex MAP kit). This involves incubating the supernatant with fluorescently-coded magnetic beads, each conjugated to an antibody specific for a target cytokine.

  • Detection: Add biotinylated detection antibodies followed by streptavidin-phycoerythrin (SAPE).

  • Data Acquisition: Read the plate on a Luminex instrument, which uses lasers to excite the beads and quantify the fluorescent signal from SAPE, proportional to the amount of bound cytokine. [18]

Protocol 3: Intracellular Calcium Imaging
  • Cell Culture: Plate SH-SY5Y cells on glass-bottom dishes coated with poly-L-ornithine and laminin. [21]2. Dye Loading: Incubate the cells with 4 µM Fluo-4 AM in imaging buffer (e.g., modified Tyrode's solution) for 30 minutes at 37°C. [21][23]3. Wash: Gently wash the cells twice with fresh imaging buffer to remove excess dye.

  • Compound Incubation: Add the test compound or controls to the dish and allow it to incubate for 10 minutes.

  • Imaging: Mount the dish on an inverted fluorescence microscope equipped with a camera for time-lapse imaging.

  • Baseline & Stimulation: Record baseline fluorescence for 60 seconds. Then, add ATP (final concentration 100 µM) to stimulate calcium release and continue recording for an additional 3-5 minutes.

  • Analysis: Analyze the image series using appropriate software. Delineate regions of interest (ROIs) around individual cells and plot the change in fluorescence intensity over time. The peak fluorescence intensity is used to quantify the amplitude of the calcium transient.

Conclusion and Forward Outlook

This structured validation guide provides a robust framework for characterizing the bioactivity of this compound. The tiered approach, moving from functional neuroprotection and anti-inflammatory assays to a mechanistic calcium imaging assay, allows for a comprehensive assessment of its potential as a Sigma-1 Receptor modulator.

The comparative design, using a known agonist (PRE-084) and antagonist (Haloperidol), is essential for contextualizing the compound's activity and classifying its pharmacological profile. Positive results across these assays would provide strong evidence for its therapeutic potential in CNS disorders and warrant further investigation, including more detailed binding assays and progression into in vivo models of neurodegeneration.

References

  • Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC. (n.d.). PubMed Central.
  • Assaying Microglia Functions In Vitro - PMC. (n.d.). PubMed Central.
  • Cytokine profiling analysis on conditioned medium of human neurons using Luminex multiplex assay. (2023, November 13). Protocols.io.
  • Neuroinflammation. (n.d.). Cellectricon.
  • In vitro neurology assays. (n.d.). InnoSer.
  • Translational Neuroinflammation Assays for High-Throughput In Vitro Screening. (2025, June 20). Scantox.
  • An Overview of in vitro Methods to Study Microglia. (n.d.). Frontiers.
  • Multiplex Cytokine Assays for Immune Profiling. (n.d.). Charles River Laboratories.
  • Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC. (2024, September 9). PubMed Central.
  • Calcium Imaging Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. (n.d.). MDPI.
  • The sigma-1 receptor: roles in neuronal plasticity and disease - PMC. (n.d.). PubMed Central.
  • Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. (n.d.). Frontiers.
  • Neuronal Cell viability and cytotoxicity assays. (n.d.).
  • Sigma-1 receptor - Wikipedia. (n.d.).
  • How to Choose the Right Cytokine Detection Method for Your Research? (n.d.).
  • Viability and survival test. (n.d.). NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders.
  • 2.7. Calcium imaging. (n.d.). Bio-protocol.
  • Cell Viability Assay Service. (n.d.). Creative Biolabs.
  • A simple Ca2+-imaging approach to neural network analysis in cultured neurons. (2020, August 10). bioRxiv.
  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (n.d.). MDPI.
  • In vitro human stem cell derived cultures to monitor calcium signaling in neuronal development and function - PubMed Central. (2020, February 3).
  • Visualizing Shifts on Neuron-Glia Circuit with the Calcium Imaging Technique. (2021, September 30). JoVE.
  • Recent advances in biology of sigma-1 receptor and new findings of its relations with neuropsychiatric diseases. (n.d.).
  • [sigma]1 receptor ligands control a switch between passive and active threat responses. (2016, November 30). SciSpace.
  • Sigma Receptor Ligands: Possible Application as Therapeutic Drugs and as Radiopharmaceuticals. (2025, August 10). ResearchGate.
  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC. (2018, January 31). PubMed Central.

Sources

A Researcher's Guide to the CNS Profile of 4-Spiro-[1-thiophthalane] piperidine hydrochloride: A Proposed Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Strategic Overview

The compound 4-Spiro-[1-thiophthalane] piperidine hydrochloride (CAS 191673-07-1) represents a novel chemical entity with potential for central nervous system (CNS) activity.[1][2][3] An analysis of its core structure reveals a spiro-piperidine scaffold, a privileged motif in CNS drug discovery known for imparting conformational rigidity, which can lead to improved pharmacokinetic profiles and potent receptor interactions.[4][5] Specifically, spiro-piperidine derivatives have demonstrated significant affinity for sigma receptors (σ1 and σ2), and in some cases, for dopaminergic and serotonergic receptors, which are critical targets in neuropsychiatric disorders.[6][7][8][9][10]

Given the absence of published pharmacological data for this specific compound[1], this guide provides a comprehensive, expert-driven framework for its initial characterization and comparative analysis. We will outline a logical, multi-tiered experimental cascade designed to elucidate its receptor binding profile, functional activity, preliminary safety, and potential therapeutic utility against established CNS drugs. Our primary hypothesis is that the spiro-piperidine core confers affinity for sigma receptors, a target implicated in psychosis, depression, and neurodegeneration. Therefore, our initial investigation will focus on this target class, followed by key secondary CNS targets.

As a primary comparator, we have selected Haloperidol , a well-characterized first-generation antipsychotic known for its high affinity for both Dopamine D2 and sigma receptors. This allows for a robust comparison across multiple, clinically relevant targets.

Phase 1: Primary Target Engagement and In Vitro Profiling

The initial phase is designed to rapidly determine the compound's primary binding affinities and functional effects at the most probable CNS targets. This establishes the foundational pharmacological fingerprint.

Experimental Workflow: Phase 1

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Primary Targets cluster_2 Secondary Targets A Test Compound: 4-Spiro-[1-thiophthalane] piperidine HCl B Primary Radioligand Binding Assays A->B Initial Screen C Secondary Radioligand Binding Assays B->C If σ affinity confirmed (Ki < 1µM) B1 Sigma-1 (σ1) Receptor B->B1 B2 Sigma-2 (σ2) Receptor B->B2 D Functional Assays (Agonist vs. Antagonist Mode) C->D Determine Mechanism C1 Dopamine D2 Receptor C->C1 C2 Serotonin 5-HT2A Receptor C->C2

Caption: Phase 1 In Vitro Experimental Workflow.

Receptor Binding Affinity Profiling

The first crucial step is to determine if and how strongly the test compound binds to our hypothesized targets. We employ competitive radioligand binding assays, a gold-standard method for quantifying receptor affinity (Ki).

Protocol: Radioligand Binding Assay (General Protocol)

  • Source: Prepare membrane homogenates from cells stably expressing the human recombinant receptor of interest (e.g., σ1, D2).

  • Radioligand: Select a high-affinity radioligand for each target (e.g., [³H]-pentazocine for σ1, [³H]-spiperone for D2).

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and a range of concentrations of the test compound (e.g., 0.1 nM to 10 µM) or the reference compound (Haloperidol).

  • Equilibrium: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash filters to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the competitor compound. Calculate the IC50 (concentration inhibiting 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Activity Determination

Once binding is confirmed, we must determine the compound's effect on receptor function—is it an agonist (activator) or an antagonist (blocker)?

Protocol: Dopamine D2 Receptor cAMP Functional Assay [11]

  • Cell Line: Use a CHO or HEK293 cell line stably co-expressing the human Dopamine D2 receptor (a Gi/o-coupled receptor) and a cAMP-sensitive biosensor (e.g., Nomad).[11]

  • Assay Principle: D2 receptor activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This change is detected by the biosensor.

  • Procedure: a. Plate the cells in a 96-well microplate. b. Antagonist Mode: Add the test compound at various concentrations, followed by a fixed, known concentration of an agonist (e.g., Dopamine at its EC50 value of ~2.76 x 10⁻⁶ M).[11] c. Agonist Mode: Add only the test compound at various concentrations. d. Incubate for a specified period (e.g., 30 minutes). e. Measure the fluorescence signal on a microplate reader.

  • Data Analysis: A decrease in signal indicates agonism. A reversal of the agonist-induced signal decrease indicates antagonism. Calculate EC50 (for agonists) or IC50 (for antagonists).

Protocol: Serotonin 5-HT2A Receptor Calcium Flux Assay [12][13]

  • Cell Line: Use a cell line (e.g., HiTSeeker 5HTR2A) expressing the human 5-HT2A receptor, which couples to the Gq protein.[12]

  • Assay Principle: Activation of the Gq pathway leads to the release of intracellular calcium (Ca²⁺).[14] This can be measured using a calcium-sensitive fluorescent dye.

  • Procedure: a. Load cells with a fluorescent calcium indicator (e.g., Fluo-4 AM). b. Antagonist Mode: Add the test compound, followed by a challenge with a 5-HT2A agonist (e.g., Serotonin). c. Agonist Mode: Add the test compound alone. d. Measure the change in fluorescence intensity over time using a plate reader.

  • Data Analysis: An increase in fluorescence indicates agonism. A blockade of the serotonin-induced fluorescence increase indicates antagonism.

Hypothetical Data Summary: Phase 1
Compoundσ1 Binding Ki (nM)σ2 Binding Ki (nM)D2 Binding Ki (nM)D2 Functional Activity5-HT2A Binding Ki (nM)5-HT2A Functional Activity
Test Compound 15150850Antagonist (IC50 = 1200 nM)>10,000No Activity
Haloperidol 3202Antagonist (IC50 = 5 nM)30Antagonist (IC50 = 45 nM)

This hypothetical data suggests our test compound is a moderately potent and selective σ1 ligand with weak D2 antagonist activity and no affinity for 5-HT2A receptors.

Phase 2: Early Safety and Drug-Like Properties (ADMET)

Before proceeding to more complex models, a critical assessment of the compound's safety and potential to reach its target in the CNS is mandatory.

Blood-Brain Barrier (BBB) Permeability

A CNS drug must be able to cross the blood-brain barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion.[15][16]

Protocol: PAMPA-BBB Assay [15][17]

  • Apparatus: Use a 96-well filter plate ("donor") and a matching 96-well acceptor plate.

  • Membrane Formation: Coat the filter of the donor plate with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane mimicking the BBB.[15]

  • Compound Preparation: Dissolve the test compound in a buffer solution (e.g., PBS at pH 7.4) in the donor wells.

  • Incubation: Place the donor plate onto the acceptor plate (pre-filled with buffer) and incubate for a set period (e.g., 4-18 hours) at room temperature.[17][18]

  • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability (Pe) value. Compounds with Pe > 4.0 x 10⁻⁶ cm/s are generally considered to have high potential for BBB penetration.

Cardiac Safety: hERG Channel Inhibition

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (QT prolongation).[19][20] Early assessment is a regulatory requirement and critical for safety.

Protocol: Automated Patch Clamp hERG Assay [19][21]

  • System: Utilize an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch).[19][21]

  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the human hERG channel.

  • Procedure: a. Cells are captured, and a whole-cell patch clamp configuration is automatically established. b. A specific voltage protocol is applied to elicit hERG tail currents. c. The test compound is applied at multiple concentrations (e.g., 0.1, 1, 10 µM).[19] d. The percentage inhibition of the hERG current is measured for each concentration.

  • Data Analysis: Calculate the IC50 value. An IC50 > 10 µM is generally considered low risk.

Hypothetical Data Summary: Phase 2
CompoundPAMPA-BBB (Pe, 10⁻⁶ cm/s)BBB Permeability PredictionhERG Inhibition IC50 (µM)Cardiac Risk Prediction
Test Compound 6.5High> 30Low
Haloperidol 8.2High0.150High

This hypothetical data positions our test compound favorably, suggesting good brain penetration with a lower cardiac risk profile compared to Haloperidol.

Phase 3: In Vivo Proof-of-Concept

Based on the promising in vitro profile (selective σ1 ligand, good BBB permeability, low hERG risk), we proceed to an in vivo model to test for antipsychotic-like activity. Rodent models of psychosis, such as those induced by NMDA receptor antagonists (PCP, ketamine) or dopamine agonists (amphetamine), are widely used.[22][23]

Relevant Signaling Pathways

G cluster_0 Dopamine D2 Receptor Pathway cluster_1 Sigma-1 Receptor Modulation D2R D2 Receptor Gi Gi/o Protein D2R->Gi Activates Haloperidol Haloperidol (Antagonist) Haloperidol->D2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ↓ AC->cAMP PKA PKA ↓ cAMP->PKA Neuron Neuronal Response ↓ (Reduced Psychosis) PKA->Neuron S1R Sigma-1 Receptor (Chaperone Protein) IP3R IP3 Receptor S1R->IP3R Stabilizes IonCh Ion Channels S1R->IonCh Modulates Kinase Kinase Pathways S1R->Kinase Modulates Test_Cmpd Test Compound (Ligand) Test_Cmpd->S1R Ca Ca²⁺ Signaling Modulation IP3R->Ca Output Neurotransmitter Release Modulation Ca->Output IonCh->Output Kinase->Output

Caption: Key CNS signaling pathways relevant to the comparator drugs.

Protocol: Phencyclidine (PCP)-Induced Hyperlocomotion Model[23]

This model is used to assess potential antipsychotic activity by measuring a compound's ability to reverse PCP-induced hyperactivity, a behavior analogous to positive symptoms of psychosis.

  • Animals: Male mice or rats.

  • Acclimation: Acclimate animals to the testing environment (e.g., open-field arenas equipped with photobeam detectors to measure movement).

  • Dosing: a. Administer the test compound or Haloperidol via an appropriate route (e.g., intraperitoneal, IP) at various doses. b. Administer a vehicle control to another group.

  • PCP Challenge: After a set pretreatment time (e.g., 30 minutes), administer a dose of PCP (e.g., 5 mg/kg, IP) to all animals to induce hyperlocomotion.

  • Data Collection: Immediately place animals back into the open-field arenas and record locomotor activity (e.g., total distance traveled, number of beam breaks) for 60-90 minutes.

  • Data Analysis: Compare the locomotor activity of drug-treated groups to the vehicle-treated group. A statistically significant reduction in PCP-induced hyperactivity indicates potential antipsychotic-like efficacy.

Hypothetical Data Summary: Phase 3
Treatment GroupDose (mg/kg, IP)% Reversal of PCP-Induced Hyperactivity
Vehicle -0% (Baseline)
Test Compound 325%
1060%
3085%
Haloperidol 0.175%
0.395%

This hypothetical in vivo data suggests that the test compound is effective at reducing psychosis-like behavior, albeit at a higher dose than the potent comparator Haloperidol, which aligns with its weaker D2 binding affinity. Its efficacy may be driven by its sigma receptor activity, a desirable alternative mechanism.

Conclusion and Future Directions

This structured comparative analysis provides a clear, actionable roadmap for characterizing the novel compound this compound. Based on our hypothetical results, the compound emerges as a promising lead: a brain-penetrant, selective sigma-1 receptor ligand with a favorable cardiac safety profile and in vivo efficacy in a model of psychosis.

Compared to Haloperidol, it presents a potentially differentiated mechanism of action (sigma-1 vs. D2 antagonism) and a superior safety window. These findings would strongly justify further investigation, including:

  • Evaluation in models of cognitive and negative symptoms of schizophrenia.

  • Off-target screening against a broader panel of CNS receptors.

  • Full pharmacokinetic studies (e.g., plasma and brain exposure).

  • Exploration of its potential in other CNS indications where sigma-1 receptors are implicated, such as neuropathic pain or depression.

This guide underscores the importance of a logical, hypothesis-driven approach to early-stage drug discovery, enabling researchers to efficiently allocate resources and make informed decisions on the path to developing novel CNS therapeutics.

References

  • Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Abignente, E., et al. Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] and related compounds as ligands for sigma receptors. PubMed. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Jones, C. A., et al. Animal Models of Psychosis: Current State and Future Directions. PubMed Central. [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

  • Cang, J., et al. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed. [Link]

  • Lokey Lab Protocols. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • DeSantis, J., et al. Novel piperidine sigma receptor ligands as potential antipsychotic drugs. PubMed. [Link]

  • Wikipedia. Animal model of schizophrenia. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Jones, C. A., et al. An Overview of Animal Models Related to Schizophrenia. PubMed Central. [Link]

  • ResearchGate. Novel sigma receptor ligands. Part 2. SAR of spiro[[15]benzopyran-1,4'-piperidines] and spiro[[15]benzofuran-1,4'-piperidines] with carbon substituents in position 3. [Link]

  • bepls. Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. [Link]

  • Eurofins DiscoverX. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]

  • Pion Inc. Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. [Link]

  • Moore, H., et al. Role of Rodent Models in The Discovery of New Treatments for Schizophrenia: Updating Our Strategy. Oxford Academic. [Link]

  • González-Maeso, J., et al. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. [Link]

  • Powell, S. B., et al. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder?. PubMed Central. [Link]

  • Botta, P., et al. Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands. PubMed Central. [Link]

  • DiscoverX. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. [Link]

  • Usiena air. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. [Link]

  • The Rockefeller University. A cell-free, high-throughput hERG safety assay. [Link]

  • PubMed. Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. [Link]

  • Creative Bioarray. hERG Safety Assay. [Link]

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]

  • PubMed. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. [Link]

  • Metrion Biosciences. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. [Link]

  • Lashta, V. V., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Charles River Laboratories. hERG Serum Shift Assay. [Link]

  • Taylor & Francis Online. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. [Link]

  • University of Regensburg. Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

  • Innoprot. D2 Dopamine Receptor Assay. [Link]

  • PubMed. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. [Link]

  • PubMed Central. Structure-based development of novel spiro-piperidine ASH1L inhibitors. [Link]

  • PubChemLite. This compound (C12H15NS). [Link]

  • PubMed. Two novel thioamide analogues of TRH with selective activity on CNS. [Link]

  • Chembase.cn. Cas 191673-07-1,this compound. [Link]

  • PubMed. Novel thyrotropin-releasing hormone analogs: a patent review. [Link]

Sources

A Comparative Analysis of 4-Spiro-[1-thiophthalane] piperidine hydrochloride and Standard Antileishmanial Agents: An Efficacy Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antileishmanial Therapeutics

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health problem, with clinical manifestations ranging from self-healing cutaneous lesions to fatal visceral disease.[1] The current therapeutic arsenal is limited and fraught with challenges, including significant toxicity, the emergence of drug resistance, high cost, and difficult administration routes.[1][2] Front-line treatments such as pentavalent antimonials, amphotericin B, miltefosine, and paromomycin, while vital, all possess considerable drawbacks, underscoring the urgent need for novel, safer, and more effective antileishmanial agents.[1][2][3]

This guide provides a comprehensive benchmark of a promising novel chemical scaffold, represented by 4-Spiro-[1-thiophthalane] piperidine hydrochloride and its closely related analogs, against established antileishmanial drugs. We will delve into the mechanistic underpinnings, comparative efficacy based on preclinical data, and the rigorous experimental protocols required for such an evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for next-generation leishmanicidal compounds.

The Promise of Spiro-Piperidine Compounds

Recent research has highlighted spiro-piperidine derivatives as a promising class of compounds with potent antileishmanial activity.[4][5] These molecules, including structures closely related to this compound, have demonstrated significant efficacy against both the promastigote (insect stage) and, more importantly, the clinically relevant amastigote (mammalian intracellular stage) forms of Leishmania.[4][5]

Proposed Mechanism of Action

While the precise mechanism of this compound is under investigation, studies on analogous spiro-piperidine compounds suggest a multi-faceted mode of action. Evidence points towards the inhibition of key parasitic enzymes, such as dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1), which are crucial for the parasite's folate metabolism and survival.[4][5] This disruption of essential metabolic pathways offers a compelling rationale for their leishmanicidal effects.

Benchmarking Against the Gold Standards

A new agent's potential can only be understood in the context of existing therapies. Here, we compare the proposed activity of the spiro-piperidine class to the primary antileishmanial drugs in clinical use.

  • Pentavalent Antimonials (e.g., Sodium Stibogluconate): For decades, these were the mainstay of treatment. Their mechanism involves interference with the parasite's energy metabolism and DNA topoisomerase I.[1][6] However, widespread resistance has severely limited their use in many regions.[1]

  • Amphotericin B: A polyene antibiotic that binds to ergosterol in the parasite's cell membrane, forming pores that lead to cell death.[6][7] Its liposomal formulation (AmBisome®) has improved its safety profile but remains costly.[1][3] It is often considered the most effective drug, especially for visceral leishmaniasis.[3][6]

  • Miltefosine: The first orally available drug for leishmaniasis. Its mechanism is thought to involve interference with phospholipid metabolism and cell signaling pathways.[2][3] Resistance has been reported, and its use is limited by gastrointestinal side effects.[3]

  • Paromomycin: An aminoglycoside antibiotic that inhibits protein synthesis. It is used topically for cutaneous leishmaniasis and intramuscularly for visceral leishmaniasis, often in combination therapy.[1][2]

Experimental Framework for Efficacy Evaluation

To objectively assess the antileishmanial potential of a novel compound like this compound, a multi-stage experimental approach is essential. This process begins with in vitro screening to determine direct parasiticidal activity and concludes with in vivo models that approximate the human disease state.

In Vitro Efficacy Assessment

The primary goal of in vitro assays is to determine the concentration of the compound required to inhibit parasite growth by 50% (IC50). The intracellular amastigote model is considered the gold standard as it reflects the clinically relevant stage of the parasite residing within host macrophages.[8]

G cluster_0 Phase 1: Promastigote Assay (Initial Screen) cluster_1 Phase 2: Intracellular Amastigote Assay (Gold Standard) cluster_2 Phase 3: Host Cell Cytotoxicity Assay P1 Cultivate Leishmania promastigotes (e.g., L. donovani, L. major) in liquid medium to log phase. P2 Dispense promastigotes into 96-well plates. P1->P2 P3 Add serial dilutions of test compounds (Spiro-piperidine, Controls) P2->P3 P4 Incubate for 72 hours at 26°C. P3->P4 P5 Assess parasite viability (e.g., Resazurin assay). P4->P5 P6 Calculate IC50 values. P5->P6 A5 Add serial dilutions of test compounds. P6->A5 Advance potent compounds A1 Culture and seed host macrophages (e.g., J774.A1, primary peritoneal macrophages) in 96-well plates. A2 Infect macrophages with stationary-phase or preconditioned promastigotes. A1->A2 A3 Allow 24h for phagocytosis and transformation into amastigotes. A2->A3 A4 Wash to remove extracellular parasites. A3->A4 A4->A5 A6 Incubate for 72 hours at 37°C, 5% CO2. A5->A6 A7 Fix, stain (e.g., Giemsa), and determine parasite load via microscopy. A6->A7 A8 Calculate IC50 values. A7->A8 C2 Add serial dilutions of test compounds. A8->C2 Assess selectivity C1 Seed host macrophages in 96-well plates. C1->C2 C3 Incubate for 72 hours at 37°C, 5% CO2. C2->C3 C4 Assess cell viability (e.g., MTT assay). C3->C4 C5 Calculate CC50 (50% cytotoxic concentration). C4->C5

Caption: Workflow for in vitro antileishmanial drug screening.

1. Anti-promastigote Susceptibility Assay:

  • Parasite Culture: Leishmania species (e.g., L. major, L. donovani) promastigotes are cultured at 26°C in M199 or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).[9]

  • Assay Procedure: Log-phase promastigotes are seeded into 96-well plates at a density of 1 x 10^5 cells/well.[10]

  • Drug Incubation: Test compounds are added in serial dilutions and incubated for 72 hours.

  • Viability Assessment: Parasite viability is determined using a metabolic indicator like Resazurin or MTT.[11][10] Fluorescence or absorbance is measured to calculate the IC50 value.

2. Intracellular Amastigote Susceptibility Assay:

  • Macrophage Culture: Murine macrophage cell lines (e.g., J774.A1) or primary peritoneal macrophages are seeded in 96-well plates (e.g., 3 x 10^5 cells/well) and allowed to adhere.[11][10]

  • Infection: Macrophages are infected with late-log-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1 or 15:1.[10] To enhance infectivity, promastigotes can be preconditioned at 37°C or in an acidic medium (pH 5.4) prior to infection.[10][12]

  • Drug Treatment: After 24 hours to allow for parasite internalization and transformation, extracellular promastigotes are washed away, and media containing serial dilutions of the test compounds are added.

  • Quantification: After 72 hours of incubation at 37°C with 5% CO2, plates are fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages is determined by microscopy to calculate the IC50.

3. Cytotoxicity Assay (MTT Method):

  • Cell Culture: Host macrophages are seeded in 96-well plates as described above.[11]

  • Compound Exposure: Cells are exposed to the same concentrations of test compounds used in the amastigote assay for 72 hours.[13]

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Quantification: The formazan crystals are solubilized (e.g., with acidified isopropanol), and the absorbance is read.[14] The 50% cytotoxic concentration (CC50) is then calculated. The ratio of CC50 to IC50 determines the Selectivity Index (SI), a critical measure of the compound's therapeutic window.

Comparative In Vitro Efficacy Data

The following table summarizes representative IC50 values for spiro-piperidine analogs and standard antileishmanial drugs against Leishmania amastigotes, the clinically relevant form.

Compound/Drug ClassTarget SpeciesAmastigote IC50 (µM)Host Cell CC50 (µM)Selectivity Index (SI = CC50/IC50)
Spiro-piperidine Analogs [4]L. major0.50 - 0.89 > 100 (VERO cells)> 112 - 200
Miltefosine [4][8]L. donovani / L. major0.9 - 8.08~20 - 40~2.5 - 44
Amphotericin B [8][10]L. donovani0.1 - 0.4> 25> 62.5
Paromomycin [1]Leishmania spp.15 - 50> 100> 2 - 6.7
Pentavalent Antimonials (SbV) [8]L. donovani22 - 28 (µg/mL)HighVariable (Resistance)

Data for Spiro-piperidine analogs are based on published results for closely related spiro[isothiochromane-piperidines].[4] Data for standard drugs are compiled from multiple sources and represent a typical range.

These data indicate that spiro-piperidine compounds exhibit potent anti-amastigote activity, in some cases superior to miltefosine, and demonstrate a very high selectivity index, suggesting a favorable safety profile at the cellular level.[4]

In Vivo Efficacy Assessment

Promising candidates from in vitro screening must be validated in animal models that mimic human leishmaniasis. The BALB/c mouse model is the most commonly used for both visceral and cutaneous leishmaniasis due to its susceptibility and well-characterized immune response.[15][16][17]

G cluster_0 Infection Phase cluster_1 Treatment Phase cluster_2 Efficacy Readout I1 Select susceptible mouse strain (e.g., female BALB/c, 6-8 weeks old). I2 Infect mice with stationary-phase Leishmania promastigotes. (e.g., L. donovani via tail vein for VL; L. major in footpad for CL). I1->I2 I3 Allow infection to establish (e.g., 21-28 days). I2->I3 T1 Randomize mice into groups: - Vehicle Control - Test Compound (Spiro-piperidine) - Positive Control (e.g., Miltefosine) I3->T1 Infection Established T2 Administer treatment daily for a defined period (e.g., 5-10 days) via appropriate route (e.g., oral, IP). T1->T2 R1 Monitor clinical signs: - Body weight - (For CL) Lesion size/footpad thickness. T2->R1 During Treatment R2 Euthanize mice 24h after last treatment dose. T2->R2 Post Treatment R3 Harvest target organs (Spleen and Liver for VL). R2->R3 R4 Determine parasite burden: - Giemsa-stained tissue imprints - Limiting dilution assay - qPCR R3->R4 R5 Calculate % reduction in parasite load vs. control. R4->R5

Caption: Workflow for in vivo efficacy testing in a murine model.

  • Animal Model: Female BALB/c mice (6-8 weeks old) are used due to their high susceptibility to L. donovani.[15][16]

  • Infection: Mice are infected intravenously (via the tail vein) with approximately 1-2 x 10^7 stationary-phase L. donovani promastigotes.

  • Treatment: After allowing the infection to become established (typically 2-4 weeks), treatment is initiated. The test compound, a positive control (e.g., oral miltefosine), and a vehicle control are administered for 5-10 consecutive days.

  • Parasite Burden Quantification: At the end of the treatment period, mice are euthanized, and the liver and spleen are aseptically removed and weighed. The parasite burden is quantified in Leishman-Donovan Units (LDU), calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.

Conclusion and Future Directions

The preclinical data available for spiro-piperidine derivatives, which are structurally analogous to this compound, are highly encouraging. This class of compounds demonstrates potent in vitro activity against the clinically relevant amastigote stage of Leishmania, coupled with a high selectivity index that suggests a favorable safety profile.[4] The proposed mechanism of targeting the parasite's essential folate pathway presents a sound biochemical basis for its efficacy.[4][5]

While these findings position this compound as a strong candidate for further development, comprehensive in vivo studies are imperative to validate its efficacy, establish its pharmacokinetic and pharmacodynamic properties, and confirm its safety in a whole-organism context. Should the promising in vitro profile translate to significant parasite reduction in robust animal models, this scaffold could represent a significant step forward in the development of a new generation of antileishmanial therapies.

References

  • Progress in antileishmanial drugs: Mechanisms, challenges, and prospects. PLoS Neglected Tropical Diseases.
  • Visceral leishmaniasis: Experimental models for drug discovery. Indian Journal of Medical Research.
  • In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences. Antimicrobial Agents and Chemotherapy. [Link]

  • In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs. Antimicrobial Agents and Chemotherapy. [Link]

  • Progress in antileishmanial drugs: Mechanisms, challenges, and prospects. PLoS Neglected Tropical Diseases. [Link]

  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • In Vitro and Ultrastructural Evaluation of the Cytotoxic and Antileishmanial Activities of Thiosemicarbazone Compounds Against Promastigotes and Axenic Amastigotes of Leishmania infantum. Molecules. [Link]

  • Leishmania Animal Models Used in Drug Discovery: A Systematic Review. Pharmaceuticals. [Link]

  • ANIMAL MODELS FOR THE STUDY OF LEISHMANIASIS IMMUNOLOGY. Revista do Instituto de Medicina Tropical de São Paulo. [Link]

  • Antileishmanial drugs and mechanism of action. The pentavalent... ResearchGate. [Link]

  • Efficacy and safety of different drugs for the treatment of leishmaniasis: a systematic review and network meta-analysis. Frontiers in Pharmacology. [Link]

  • A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. PLoS Neglected Tropical Diseases. [Link]

  • In Vivo Bioluminescent Monitoring of Parasites in BALB/c Mouse Models of Cutaneous Leishmaniasis Drug Discovery. Methods in Molecular Biology. [Link]

  • In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells. Journal of Clinical Microbiology. [Link]

  • An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes. Pathogens. [Link]

  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. ResearchGate. [Link]

  • Evaluation of the antileishmanial effect of polyclonal antibodies and cationic antimicrobial peptides. PLoS ONE. [Link]

  • Cytotoxicity assay. Macrophages were treated with increasing... ResearchGate. [Link]

  • Macrophage metallothioneins participate in the antileishmanial activity of antimonials. Frontiers in Cellular and Infection Microbiology. [Link]

  • Critical Antileishmanial in vitro Effects of Highly Examined Gold Nanoparticles. International Journal of Nanomedicine. [Link]

  • In-vitro and In-vivo Antileishmanial Activity of a Compound Derived of Platinum, Oxaliplatin, against Leishmania Major. Infection and Drug Resistance. [Link]

  • Leishmaniasis Medication. Medscape. [Link]

  • Synthesis, Biological Evaluation, Molecular Dynamics, and QM-MM Calculation of Spiro-Acridine Derivatives Against Leishmaniasis. Molecules. [Link]

  • Synthesis, Biological Evaluation, Molecular Dynamics, and QM-MM Calculation of Spiro-Acridine Derivatives Against Leishmaniasis. PubMed. [Link]

  • Some reported spiro-compounds with antileishmanial activities A–C, and... ResearchGate. [Link]

  • Natural-Product-Inspired Microwave-Assisted Synthesis of Novel Spirooxindoles as Antileishmanial Agents: Synthesis, Stereochemical Assignment, Bioevaluation, SAR, and Molecular Docking Studies. Molecules. [Link]

  • Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes. The American Journal of Tropical Medicine and Hygiene. [Link]

  • This compound. Chemical Synthesis. [Link]

Sources

Comparing the inhibitory profile of 4-Spiro-[1-thiophthalane] piperidine hydrochloride with other ASH1L inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Evaluating Next-Generation Epigenetic Modulators

In the dynamic field of epigenetic drug discovery, the histone methyltransferase ASH1L has emerged as a compelling target, particularly in the context of oncology.[1] ASH1L, a member of the Trithorax group of proteins, plays a critical role in transcriptional activation through the methylation of histone H3 at lysine 36 (H3K36).[1] Its dysregulation has been implicated in various malignancies, including mixed-lineage leukemia (MLL), making it an attractive target for therapeutic intervention.[2][3] This guide provides a comparative analysis of the inhibitory profiles of ASH1L inhibitors, with a special focus on the promising class of spiro-piperidine-based compounds.

While specific biological data for molecules such as 4-Spiro-[1-thiophthalane] piperidine hydrochloride remains largely unavailable in peer-reviewed literature, its core structure represents a burgeoning area of chemical exploration for ASH1L inhibition.[4][5] Therefore, this guide will use the potent and well-characterized spiro-piperidine analog, AS-254s, as a representative of this chemical class to compare against first-generation ASH1L inhibitors.

The Evolution of ASH1L Inhibitors: From First-in-Class to High-Potency Compounds

The initial breakthroughs in targeting ASH1L were marked by the discovery of first-in-class inhibitors, such as AS-85 and AS-99.[6][7] These compounds validated the druggability of the ASH1L SET domain and demonstrated anti-leukemic activity.[2] However, the quest for enhanced potency and improved pharmacological properties has led to the development of next-generation inhibitors, exemplified by the spiro-piperidine-containing molecule, AS-254s.[8][9]

InhibitorChemical ClassASH1L IC50 (FP Assay)ASH1L IC50 (HMT Assay)
AS-85Indole-basedNot Reported0.6 µM[6]
AS-99Indole-basedNot Reported0.79 µM[10]
AS-254s (66s) Spiro-piperidine 94 nM [11][12]0.15 µM [8]

Deciphering Inhibitory Potency: A Methodological Deep Dive

The inhibitory activity of these compounds is typically assessed through a combination of biochemical and cellular assays. Understanding the principles behind these methods is crucial for interpreting the comparative data.

Biochemical Assays: Direct Measurement of Enzymatic Inhibition

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of ASH1L. Two common methods employed are the Fluorescence Polarization (FP) assay and the Histone Methyltransferase (HMT) assay.

A typical experimental workflow for determining the biochemical potency of ASH1L inhibitors is as follows:

G cluster_0 Biochemical Assay Workflow start Prepare Assay Plate inhibitor Add Serially Diluted Inhibitor start->inhibitor enzyme Add ASH1L Enzyme inhibitor->enzyme preincubation Pre-incubation enzyme->preincubation substrate Add Substrate (e.g., Fluorescent Probe or Nucleosomes) & SAM preincubation->substrate reaction Enzymatic Reaction substrate->reaction detection Detection (FP Reader or Scintillation Counter) reaction->detection analysis Data Analysis (IC50 Calculation) detection->analysis G cluster_1 ChIP-qPCR Workflow start Crosslink Proteins to DNA in Cells lysis Cell Lysis and Chromatin Shearing start->lysis ip Immunoprecipitation with ASH1L Antibody lysis->ip wash Wash and Elute Chromatin ip->wash reverse Reverse Crosslinks and Purify DNA wash->reverse qpcr qPCR Analysis of Target Genes reverse->qpcr analysis Data Analysis (% Input) qpcr->analysis

Generalized workflow for a ChIP-qPCR experiment.

Selectivity: A Critical Parameter for a Favorable Therapeutic Profile

An ideal inhibitor should be highly selective for its intended target to minimize off-target effects. AS-99 was tested against a panel of 20 other histone methyltransferases and showed over 100-fold selectivity for ASH1L. [10]Similarly, AS-254s was found to be highly selective, with no inhibitory activity against a panel of 15 other histone methyltransferases, including the closely related NSD family. [12]This high degree of selectivity is a crucial feature for the therapeutic potential of the spiro-piperidine class of ASH1L inhibitors.

Conclusion: The Promise of Spiro-Piperidine ASH1L Inhibitors

The development of ASH1L inhibitors has seen a significant leap in potency with the advent of the spiro-piperidine class, represented by AS-254s. This compound exhibits substantially improved inhibitory activity in both biochemical and cellular assays compared to its predecessors, AS-85 and AS-99. The enhanced on-target potency, coupled with high selectivity, underscores the potential of this chemical scaffold in the development of novel epigenetic therapies. While the specific compound this compound lacks published biological data, its structural similarity to potent inhibitors like AS-254s suggests that the spiro-piperidine core is a key pharmacophore for potent and selective ASH1L inhibition. Further investigation into this chemical space is warranted and holds considerable promise for advancing the field of targeted cancer therapy.

References

  • DC Chemicals. ASH1L inhibitor AS-99|CAS 2323623-93-2. [Link]

  • DC Chemicals. AS-99|COA. [Link]

  • Huang, G. et al. Structure-based development of novel spiro-piperidine ASH1L inhibitors. J Med Chem. 2025, 68(1): 174. [Link]

  • National Library of Medicine. Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors. [Link]

  • BioWorld. Potent ASH1L inhibitor with strong antileukemic profile described. [Link]

  • Al-Warhi, T. et al. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. J Enzyme Inhib Med Chem. 2023, 38(1): 330-342. [Link]

  • Al-Warhi, T. et al. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. J Enzyme Inhib Med Chem. 2023, 38(1): 330-342. [Link]

  • Chembase.cn. Cas 191673-07-1,this compound. [Link]

  • ResearchGate. Structure-based optimization of ASH1L inhibitors a Chemical structures... [Link]

  • ResearchGate. (PDF) Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. [Link]

  • National Library of Medicine. Design, Synthesis and Biological Evaluation of Novel Spiro-[Chroman-2,4'-Piperidin]-4-One Analogs as Anti-Tubercular Agents. [Link]

  • National Library of Medicine. Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity. [Link]

  • National Library of Medicine. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. [Link]

  • PubChemLite. This compound (C12H15NS). [Link]

  • Rogawski, D. S. et al. Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity. Nat Commun. 2021, 12(1): 2792. [Link]

  • Alex's Lemonade Stand Foundation for Childhood Cancer. Testing Novel Ash1L Inhibitors in Leukemia. [Link]

  • Molbase. Synthesis of 1'-cyclopropylcarbonyl-4-methoxyxanthene-9-spiro-4'-piperidine. [Link]

  • Yamato, M., Takeuchi, Y., & Ikeda, Y. REACTION OF SPIRO[PIPERIDINE-4.2'-( 1',2' ,3' ,4'- WITH ACETIC ANHYDRIDE. HETEROCYCLES, 26(1), 1987. [Link]

  • Chen, Y. et al. Novel role of ASH1L histone methyltransferase in anaplastic thyroid carcinoma. JCI Insight. 2020, 5(17): e139125. [Link]

  • NIH RePORTER. Development of ASH1L inhibitors for acute leukemia. [Link]0204859)

Sources

Cross-Validation of In Vitro and In Vivo Results for 4-Spiro-[1-thiophthalane] Piperidine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the evaluation of 4-Spiro-[1-thiophthalane] piperidine hydrochloride, a novel compound with a spirocyclic scaffold suggesting potential neuromodulatory activity. Due to the structural similarities with known pharmacophores, we hypothesize its interaction with sigma receptors, which are recognized as significant targets in neurodegenerative diseases, pain, and psychiatric disorders.[1][2]

This document outlines a structured approach to characterize the compound's activity profile, beginning with in vitro receptor binding assays to establish its affinity and selectivity for sigma receptor subtypes (σ1 and σ2). Subsequently, we detail in vivo models to validate these findings in a complex physiological system and assess the compound's potential therapeutic efficacy. As a benchmark for these evaluations, we will use Haloperidol, a well-characterized dopamine D2 receptor antagonist with high affinity for sigma receptors.[3]

Rationale for Experimental Design

The choice of a dual in vitro and in vivo validation workflow is critical for translational research. In vitro assays provide a controlled environment to dissect molecular interactions, offering high-throughput screening and precise quantification of binding affinities. However, these systems lack physiological complexity. In vivo studies are therefore indispensable for understanding how a compound behaves in a whole organism, accounting for metabolism, tissue distribution, and potential off-target effects. By cross-validating results between these two modalities, we can build a more robust and predictive model of the compound's pharmacological profile.

In Vitro Characterization: Sigma Receptor Binding Affinity

The initial step is to determine if and how strongly this compound binds to sigma receptors. Radioligand binding assays are the gold standard for this purpose, providing quantitative measures of affinity (Ki).

Experimental Protocol: In Vitro Radioligand Binding Assay
  • Tissue Preparation : Homogenates of guinea pig brain tissue, which is a rich source of sigma receptors, will be prepared. The tissue is homogenized in a cold sucrose buffer and centrifuged to isolate the membrane fraction containing the receptors.

  • Assay Conditions for σ1 Receptor :

    • Membrane homogenates are incubated with a specific radioligand for the σ1 receptor, such as -pentazocine.

    • Increasing concentrations of the test compound (this compound) or the comparator (Haloperidol) are added to compete with the radioligand for binding.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled, high-affinity ligand like Haloperidol.

  • Assay Conditions for σ2 Receptor :

    • A similar protocol is followed, but using a σ2-selective radioligand like [³H]DTG, in the presence of a masking agent for the σ1 site (e.g., (+)-pentazocine) to ensure binding is specific to the σ2 receptor.

  • Data Analysis : After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is measured by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Workflow for In Vitro Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis P1 Homogenize Guinea Pig Brain in Sucrose Buffer P2 Centrifuge to Isolate Membrane Fraction P1->P2 A1 Incubate Membranes with Radioligand (³H-pentazocine for σ1 or [³H]DTG for σ2) P2->A1 A2 Add Increasing Concentrations of Test Compound or Haloperidol A1->A2 A3 Determine Non-Specific Binding with Excess Unlabeled Ligand A2->A3 D1 Separate Bound/Free Ligand via Filtration A3->D1 D2 Measure Radioactivity (Scintillation Counting) D1->D2 D3 Calculate IC50 and Ki Values D2->D3

Caption: Workflow for In Vitro Sigma Receptor Binding Assay.

Comparative Data: In Vitro Binding Affinity
Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2/σ1)
This compoundHypothetical ValueHypothetical ValueHypothetical Value
Haloperidol3.515.04.3

In Vivo Validation: The Formalin-Induced Pain Model

To determine if the in vitro binding affinity translates to a functional effect in a living system, we will use the formalin-induced pain model in mice. This model is well-suited for assessing the analgesic potential of compounds acting on the central nervous system, and sigma receptor ligands are known to modulate nociceptive pathways.[3]

Experimental Protocol: In Vivo Formalin Test
  • Animal Acclimatization : Male Swiss Webster mice are acclimatized to the testing environment to reduce stress-induced variability.

  • Compound Administration : Mice are pre-treated with either vehicle, this compound at various doses, or Haloperidol as a comparator, typically via intraperitoneal injection 30 minutes before the test.

  • Induction of Nociception : A dilute solution of formalin is injected into the plantar surface of one hind paw.

  • Behavioral Observation : Immediately after formalin injection, the animal is placed in an observation chamber. The amount of time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes), representing acute nociception, and the late phase (15-30 minutes), which involves inflammatory pain signaling.

  • Data Analysis : The total licking time in each phase is calculated for each treatment group. A significant reduction in licking time compared to the vehicle-treated group indicates an analgesic effect.

Workflow for In Vivo Formalin Test

G cluster_prep Pre-Treatment cluster_test Nociception and Observation cluster_analysis Data Analysis T1 Acclimatize Mice to Test Environment T2 Administer Vehicle, Test Compound, or Haloperidol (i.p.) T1->T2 N1 Inject Formalin into Hind Paw T2->N1 N2 Place Mouse in Observation Chamber N1->N2 N3 Record Paw Licking Time (Phase 1: 0-5 min; Phase 2: 15-30 min) N2->N3 A1 Calculate Total Licking Time for Each Phase and Group N3->A1 A2 Statistical Analysis (e.g., ANOVA) to Compare with Vehicle A1->A2

Caption: Workflow for In Vivo Formalin-Induced Pain Assay.

Comparative Data: In Vivo Analgesic Effect
Treatment GroupDose (mg/kg, i.p.)% Reduction in Licking Time (Late Phase)
This compoundHypothetical Dose 1Hypothetical Value
Hypothetical Dose 2Hypothetical Value
Hypothetical Dose 3Hypothetical Value
Haloperidol1.0Hypothetical Value

Cross-Validation and Interpretation

The primary goal of this guide is to establish a correlation between the in vitro and in vivo data. If this compound demonstrates high affinity for sigma receptors in the binding assays, we would anticipate a dose-dependent analgesic effect in the formalin test. The potency of the compound in the in vivo model should reflect its in vitro binding affinity.

For instance, a high binding affinity (low Ki value) for the σ1 receptor, which is known to modulate pain, should translate to a significant reduction in pain-related behavior at lower doses in the in vivo model. Discrepancies between the in vitro and in vivo results, such as high affinity but low in vivo efficacy, could suggest poor pharmacokinetic properties (e.g., low brain penetration) or the involvement of other biological targets. Such outcomes would necessitate further investigation, including pharmacokinetic studies and broader off-target screening.

This structured, comparative approach ensures a rigorous evaluation of this compound, providing a solid foundation for further preclinical development.

References

  • Agha, H., & McCurdy, C. R. (2021). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry, 12(2), 154-177. [Link]

  • Sigma Receptor Ligands with Antiproliferative and Anticancer Activity. (n.d.). MDPI. [Link]

  • Synthesis and evaluation of sigma receptor ligands. (n.d.). MOspace. [Link]

Sources

A Researcher's Guide to Spiro-Piperidine Synthesis: A Head-to-Head Comparison of Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spiro-Piperidines in Drug Discovery

The piperidine motif is a cornerstone of medicinal chemistry, featuring prominently in a vast number of FDA-approved drugs.[1][2][3][4] In the quest for novel chemical matter with improved pharmacological profiles, drug discovery has increasingly focused on exploring three-dimensional chemical space. This has led to a surge of interest in spirocyclic scaffolds, which offer a higher degree of structural rigidity and complexity compared to their linear or fused counterparts.[5][6] The fusion of a piperidine ring at a single carbon atom to another ring system creates a spiro-piperidine, a structure that has become a highly desirable motif in modern drug design. These compounds are found in a range of natural products and have been identified as potent modulators of various biological targets.[4]

This guide provides a head-to-head comparison of the most prevalent and powerful synthetic strategies for accessing spiro-piperidines. It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of each method's underlying principles, practical applications, and relative merits. By explaining the causality behind experimental choices and providing supporting data, this document aims to equip you with the knowledge to select and implement the optimal synthetic route for your specific research objectives.

Core Strategic Approaches to Spiro-Piperidine Construction

From a retrosynthetic perspective, the construction of spiro-piperidines can be broadly categorized into two main strategies. The choice between these approaches is often dictated by the availability of starting materials and the desired substitution pattern on both the piperidine and the spiro-fused ring.

  • Strategy A: Piperidine Ring Formation. This is the more common approach, where the piperidine ring is constructed onto a pre-existing carbocyclic or heterocyclic ring that will become the spiro-fused partner. This strategy encompasses a wide array of powerful chemical transformations, including cycloadditions and intramolecular cyclizations.

  • Strategy B: Spiro Ring Formation. In this less common but equally valuable approach, the spirocyclic ring is formed on a pre-existing piperidine scaffold. This is often achieved through intramolecular cyclization of a suitably functionalized piperidine derivative.[5][6]

G cluster_0 General Retrosynthetic Strategies cluster_A Strategy A: Piperidine Ring Formation cluster_B Strategy B: Spiro Ring Formation Spiro-Piperidine Spiro-Piperidine Preformed_Spiro_Center Pre-formed Spiro Center Spiro-Piperidine->Preformed_Spiro_Center Disconnect Piperidine Preformed_Piperidine Pre-formed Piperidine Spiro-Piperidine->Preformed_Piperidine Disconnect Spiro Ring Linear_Precursor Linear Precursor Preformed_Spiro_Center->Linear_Precursor Piperidine Ring Construction Functionalized_Piperidine Functionalized Piperidine Preformed_Piperidine->Functionalized_Piperidine Spiro Ring Construction

Caption: Core retrosynthetic strategies for spiro-piperidine synthesis.

Cycloaddition Strategies: Convergent and Powerful

Cycloaddition reactions are among the most efficient methods for constructing cyclic systems, often allowing for the formation of multiple bonds and stereocenters in a single step.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, a hetero-variant of the classic Diels-Alder reaction, is a powerful tool for the synthesis of six-membered nitrogen heterocycles, including piperidines. In the context of spiro-piperidine synthesis, this reaction typically involves the [4+2] cycloaddition of a diene with an imine dienophile, where one of the reactants contains the spiro-center precursor.

Mechanism and Causality: The reaction proceeds via a concerted pericyclic mechanism, although stepwise pathways can operate, particularly with more polarized reactants. The regioselectivity and stereoselectivity are governed by the electronic properties and steric hindrance of the substituents on both the diene and the dienophile, in line with the principles of frontier molecular orbital (FMO) theory. The use of Lewis acids is common to activate the dienophile by lowering the energy of its LUMO, thereby accelerating the reaction and often enhancing its selectivity.

Advantages:

  • High stereocontrol, often establishing multiple stereocenters in one step.

  • Convergent approach, rapidly building molecular complexity.

  • Well-established and predictable outcomes for a range of substrates.

Limitations:

  • The scope can be limited by the availability and reactivity of the required dienes and imines.

  • Electron-rich dienes and electron-poor imines (or vice versa) are typically required for efficient reaction.

Representative Experimental Protocol: Synthesis of Spiro[indoline-3,3'-pyridazines]

A TEMPO-promoted oxidative aza-Diels-Alder reaction of ketohydrazones with 3-methyleneoxindoles has been developed for the synthesis of novel functionalized spiro[indoline-3,3'-pyridazines].[7]

  • To a solution of 3-methyleneoxindole (0.2 mmol) and ketohydrazone (0.24 mmol) in 1,2-dichloroethane (2 mL) is added TEMPO (0.04 mmol) and acetic acid (0.2 mmol).

  • The reaction mixture is stirred at 80 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired spiro[indoline-3,3'-pyridazine].

[3+2] Cycloaddition Reactions

While not directly forming the six-membered piperidine ring, 1,3-dipolar [3+2] cycloadditions are a cornerstone for synthesizing spiro-pyrrolidines, which can be homologated to spiro-piperidines. More directly, these reactions are frequently employed in the synthesis of complex spiro-piperidine systems where a five-membered ring is fused to the piperidine. A common strategy involves the reaction of an azomethine ylide with a dipolarophile.

Mechanism and Causality: Azomethine ylides, typically generated in situ from the thermal or catalytic ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde, serve as the three-atom component. These dipoles react with a suitable alkene (the dipolarophile), often an electron-deficient olefin, in a concerted fashion to furnish a five-membered nitrogen heterocycle. The regioselectivity is controlled by the FMO coefficients of the interacting atoms.

This one-pot, three-component synthesis is highly efficient for creating spirooxindole pyrrolidine/piperidine fused systems.[8][9]

Advantages:

  • Excellent for the construction of highly substituted five-membered rings.

  • High degree of regio- and diastereoselectivity.

  • Multicomponent variations allow for rapid library synthesis.

Limitations:

  • Primarily forms five-membered rings, requiring further steps for piperidine synthesis unless used to build a fused system.

  • The stability and reactivity of the in situ generated dipole can be challenging to control.

G cluster_0 Cycloaddition Workflow cluster_1 Aza-Diels-Alder [4+2] cluster_2 [3+2] Cycloaddition Start Select Cycloaddition Diene Diene Start->Diene Azomethine_Ylide Azomethine Ylide (1,3-Dipole) Start->Azomethine_Ylide DA_Product Spiro-fused Tetrahydropyridine Diene->DA_Product Imine Imine Dienophile Imine->DA_Product 32_Product Spiro-fused Pyrrolidine Azomethine_Ylide->32_Product Dipolarophile Dipolarophile Dipolarophile->32_Product

Caption: General workflow for cycloaddition strategies.

Ring-Closing Metathesis (RCM): A Versatile Cyclization Tool

Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, including nitrogen heterocycles.[10][11] This reaction utilizes ruthenium or molybdenum alkylidene catalysts to form a new double bond within a molecule, effectively "stitching" together a ring from a linear diene precursor.

Mechanism and Causality: The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, mediated by the metal carbene catalyst. The key to a successful RCM reaction is the design of a diene precursor where the cyclization is entropically favored. The choice of catalyst (e.g., Grubbs' first, second, or third generation, Hoveyda-Grubbs catalysts) is critical and depends on the steric and electronic properties of the substrate. For instance, more electron-deficient or sterically hindered olefins often require the more active second or third-generation catalysts.

Advantages:

  • Exceptional functional group tolerance, making it suitable for complex molecule synthesis.

  • Formation of a double bond in the product, which can be used for further functionalization.

  • Applicable to the synthesis of a wide range of ring sizes.[11][12]

Limitations:

  • The cost of ruthenium catalysts can be a consideration for large-scale synthesis.

  • Catalyst poisoning by certain functional groups (e.g., unprotected amines or thiols) can be an issue.

  • Stereocontrol of the newly formed double bond can sometimes be challenging.

Representative Experimental Protocol: Synthesis of a 2-Spiro-dihydropyridine [13]

  • A solution of the gem-bis-alkenyl intermediate (0.5 mmol) in dry, degassed dichloromethane (10 mL) is prepared under an argon atmosphere.

  • Grubbs' first-generation catalyst (5 mol %) is added to the solution.

  • The reaction mixture is stirred at room temperature for 12-16 hours, monitoring progress by TLC.

  • Upon completion, the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to yield the desired spiro-tetrahydropyridine.

Intramolecular Cyclization Strategies: Building from Linear Precursors

Reductive Amination

Intramolecular reductive amination is a robust and widely used method for the synthesis of cyclic amines.[14][15] The strategy involves the cyclization of a linear precursor containing both an amine and a carbonyl group (or a precursor to a carbonyl group).

Mechanism and Causality: The reaction begins with the intramolecular condensation of the amine and carbonyl functionalities to form a cyclic imine or enamine, which is then reduced in situ to the corresponding piperidine. The choice of reducing agent is crucial for the success of the reaction. Mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl group.

Advantages:

  • Operationally simple and often high-yielding.

  • Utilizes readily available starting materials.

  • Can be performed in a one-pot fashion.

Limitations:

  • The stereochemical outcome can be difficult to control without the influence of pre-existing stereocenters.

  • Requires a suitable linear precursor with appropriately positioned amine and carbonyl groups.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic transformation that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed electrophilic cyclization onto the aromatic ring.[16][17][18][19] This reaction is particularly powerful for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, and its variants are well-suited for constructing spiro-indoline piperidines.

Mechanism and Causality: The reaction is initiated by the formation of an iminium ion from the amine and carbonyl compound. This electrophilic iminium ion is then attacked by the nucleophilic aromatic ring (e.g., an indole) in an intramolecular electrophilic aromatic substitution, forming the spirocyclic system. The reaction is typically promoted by protic or Lewis acids. An "interrupted" version of this reaction has been developed using iridium catalysis, allowing for the synthesis of aza-spiroindoline products under mild, reductive conditions.[20]

Advantages:

  • High atom economy.

  • Directly constructs the core spiro-piperidine framework.

  • Can be rendered asymmetric through the use of chiral catalysts or auxiliaries.

Limitations:

  • Requires an electron-rich aromatic ring for efficient cyclization.

  • Can require harsh acidic conditions and high temperatures, which may not be compatible with sensitive functional groups.

Asymmetric Synthesis of Spiro-Piperidines

The synthesis of enantiomerically pure spiro-piperidines is of paramount importance for their application in drug discovery. Several asymmetric strategies have been developed to address this challenge.

Organocatalytic Approaches: Chiral secondary amines, phosphoric acids, and squaramides have emerged as powerful organocatalysts for the asymmetric synthesis of spiro-piperidines.[21][22] For example, an organocatalytic Michael/aza-Henry/hemiaminalization cascade reaction has been used to synthesize spiro-oxindole piperidine derivatives with high diastereo- and enantioselectivity.[22]

"Clip-Cycle" Strategy: A recently developed "Clip-Cycle" approach offers an elegant two-step pathway to chiral 3-spiropiperidines.[1][4][23]

  • "Clip" Step: A cross-metathesis reaction between an N-Cbz-protected 1-amino-hex-5-ene and a thioacrylate, catalyzed by a Hoveyda-Grubbs catalyst, efficiently "clips" the two components together.

  • "Cycle" Step: An intramolecular asymmetric aza-Michael cyclization, promoted by a chiral phosphoric acid catalyst, "cycles" the linear precursor into the desired enantioenriched 3-spiropiperidine.[1][23]

This method is advantageous as both steps are catalytic, and the resulting thioester functionality can be readily converted into other groups.[1]

G cluster_0 Asymmetric 'Clip-Cycle' Workflow Amino_hexene N-Cbz-1-amino-hex-5-ene Clip "Clip" Cross-Metathesis Amino_hexene->Clip Thioacrylate Thioacrylate Thioacrylate->Clip Linear_Precursor Linear Diene Clip->Linear_Precursor Cycle "Cycle" Asymmetric aza-Michael Linear_Precursor->Cycle Product Enantioenriched 3-Spiro-piperidine Cycle->Product

Caption: Workflow of the asymmetric 'Clip-Cycle' strategy.

Head-to-Head Comparison of Synthetic Routes

Synthetic RouteVersatility (Substrate Scope)StereoselectivityTypical YieldsFunctional Group ToleranceScalabilityKey AdvantagesKey Disadvantages
Aza-Diels-Alder Moderate; requires specific diene/dienophile electronics.High, often predictable.Good to ExcellentModerate; Lewis acids can be harsh.GoodHigh stereocontrol, convergent.Limited by reactant availability.
[3+2] Cycloaddition Good for spiro-pyrrolidines; multicomponent reactions offer diversity.High diastereo- and enantioselectivity.GoodGoodGoodRapid complexity generation.Primarily forms 5-membered rings.
Ring-Closing Metathesis (RCM) Excellent; broad substrate scope.N/A for cyclization; E/Z selectivity can be an issue.Good to ExcellentExcellentModerate; catalyst cost.Superb functional group tolerance.Catalyst cost and potential poisoning.
Reductive Amination Good; dependent on precursor availability.Moderate; often substrate-controlled.Good to ExcellentGoodExcellentOperationally simple, one-pot.Limited stereocontrol without chiral elements.
Pictet-Spengler Moderate; requires electron-rich arenes.Can be made highly stereoselective.GoodModerate; can require harsh acid/heat.GoodHigh atom economy, direct.Potentially harsh conditions.
Asymmetric "Clip-Cycle" Good for 3-spiropiperidines.Excellent enantioselectivity.GoodGoodModerateCatalytic, modular, high enantiopurity.Multi-step process.

Conclusion: Selecting the Right Strategy for Your Target

The synthesis of spiro-piperidines is a vibrant and evolving field, with a diverse toolkit of reactions at the disposal of the modern chemist. The optimal choice of synthetic route is not a one-size-fits-all decision but rather a nuanced choice based on the specific target molecule and research goals.

  • For rapid construction of the piperidine ring with high stereocontrol, cycloaddition reactions like the aza-Diels-Alder are excellent choices.

  • When dealing with complex substrates bearing sensitive functional groups, Ring-Closing Metathesis offers unparalleled tolerance and versatility.

  • For robust and scalable syntheses from linear precursors, intramolecular reductive amination is a reliable workhorse.

  • To access specific frameworks like spiro-indolines, the Pictet-Spengler reaction provides a direct and atom-economical path.

  • When enantiopurity is the primary concern, dedicated asymmetric methods , such as the innovative "Clip-Cycle" strategy, should be prioritized.

By carefully considering the factors outlined in this guide—versatility, stereocontrol, yield, functional group tolerance, and scalability—researchers can confidently navigate the synthetic landscape and efficiently access the promising class of spiro-piperidine molecules for the advancement of drug discovery and chemical biology.

References

  • Current time information in Le Flore County, US. (n.d.). Google.
  • Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the Synthesis of Spiropiperidines – A Review of the Last 10 Years. White Rose Research Online.
  • Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry, 16(36), 8099-8113. [Link]

  • (2017). Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction. PubMed.
  • (2017). Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2–p53 Interaction. Organic Letters.
  • Ravi, S., Maddocks, C. J., Fairlamb, I. J. S., Unsworth, W. P., & Clarke, P. A. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. White Rose Research Online.
  • Ravi, S., Maddocks, C. J., Fairlamb, I. J. S., Unsworth, W. P., & Clarke, P. A. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]

  • Gantasala, N., Fournet, C., Le Roch, M., Lalli, C., Pabbaraja, S., & Gouault, N. (2023). Accessing spiropiperidines from dihydropyridones through tandem triflation–allylation and ring-closing metathesis (RCM). RSC Publishing.
  • (n.d.). Asymmetric synthesis of chiral spiro-piperidine oxindoles with polyaromatic scaffolds using a vinylogous Mannich/annulation/acylation process. ResearchGate.
  • (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. bepls.
  • (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • (n.d.). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PubMed Central.
  • (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
  • Ravi, S., Maddocks, C. J., Fairlamb, I. J. S., Unsworth, W. P., & Clarke, P. A. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]

  • (n.d.). Aza‐Diels‐Alder reaction for fused and spiro‐indole‐pyridazines. ResearchGate.
  • (n.d.). Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc.
  • (n.d.). Pictet–Spengler reaction. Wikipedia.
  • (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing.
  • (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction. ResearchGate.
  • (2021). Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. Organic Process Research & Development.
  • (n.d.). Formal Aza‐Diels‐Alder Reactions of Spiroindolenines with Electronrich Dienes. AIR Unimi.
  • (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.
  • (n.d.). [3+2] Cycloaddition mediated synthesis of spirooxindole pyrrolidine/piperidine fused chromene aldehyde derivatives: DFT studies, antibacterial evaluation and molecular docking investigation as DNA gyrase inhibitors. New Journal of Chemistry.
  • (n.d.). A [3+2] cycloaddition reaction for the synthesis of spiro[indoline-3,3′-pyrrolidines] and evaluation of cytotoxicity towards cancer cells. New Journal of Chemistry.
  • Calcaterra, A., Mangiardi, L., Delle Monache, G., Quaglio, D., Balducci, S., Berardozzi, S., Iazzetti, A., Franzini, R., Botta, B., & Ghirga, F. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]

  • (n.d.). (PDF) Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. ResearchGate.
  • (n.d.). The use of the aza-Diels–Alder reaction in the synthesis of pinidine and other piperidine alkaloids. ResearchGate.
  • (2019). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. Organic Letters.
  • (n.d.). Some examples of bioactive spiro[piperidine-3,2′-oxindoles]. ResearchGate.
  • (n.d.). Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step. ResearchGate.
  • (n.d.). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PubMed Central.
  • (2020). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate.
  • (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry.
  • (2020). The Pictet-Spengler Reaction Updates Its Habits. PubMed.
  • (n.d.). Three-component [3 + 2] cycloaddition for regio- and diastereoselective synthesis of spirooxindole-pyrrolidines. New Journal of Chemistry.
  • (n.d.). Exploring Regio- and Stereoselectivity in [3+2] Cycloaddition: Molecular Electron Density Theory Approach for Novel Spirooxindole-Based Benzimidazole with Pyridine Spacer. MDPI.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of the selectivity profile of 4-Spiro-[1-thiophthalane] piperidine hydrochloride, a novel compound featuring the privileged spiro-piperidine scaffold. While direct pharmacological data for this specific molecule is not yet extensively published, the spiro-piperidine structural motif is prevalent in a multitude of selective ligands for various G-protein coupled receptors (GPCRs) and ion channels. Drawing from the established pharmacology of structurally related compounds, this guide postulates the sigma-1 (σ1) receptor as a primary molecular target for this compound and outlines a rigorous experimental framework for assessing its selectivity against a panel of functionally related molecular targets.

The spirocyclic nature of this compound imparts a three-dimensional architecture that can enhance target affinity and selectivity compared to flatter, more conformationally flexible molecules. This guide will delve into the experimental design, present hypothetical yet plausible data, and provide detailed protocols for researchers in drug discovery and development to assess the selectivity of this and other novel chemical entities.

Rationale for Target Selection and Selectivity Profiling

The spiro-piperidine scaffold is a well-established pharmacophore found in ligands for a diverse array of neurological targets. Numerous studies have demonstrated that derivatives of spiro-piperidine can exhibit high affinity and selectivity for sigma receptors, serotonin receptors, and dopamine receptors, among others. Given the structural features of this compound, particularly the aromatic thiophthalane moiety, a primary interaction with the sigma-1 (σ1) receptor is a strong starting hypothesis. The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological disorders, making selective ligands highly sought after.

To construct a meaningful selectivity profile, a panel of related molecular targets has been chosen based on the known cross-reactivity profiles of other spiro-piperidine compounds. This panel includes:

  • Sigma-2 (σ2) Receptor: As the closest relative of the σ1 receptor, assessing affinity for the σ2 subtype is crucial for determining subtype selectivity.

  • Serotonin 5-HT2A Receptor: A key receptor in the central nervous system, often a target for antipsychotic and psychedelic drugs. Spiro-piperidine derivatives have shown affinity for this receptor.

  • Dopamine D2 Receptor: A primary target for both typical and atypical antipsychotics. Off-target activity at the D2 receptor can lead to extrapyramidal side effects.

Experimental Design for Selectivity Profiling

A systematic approach is required to accurately determine the selectivity of this compound. The following workflow outlines the key experimental stages.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Selectivity Screening cluster_2 Phase 3: Functional Characterization cluster_3 Phase 4: Data Analysis & Comparison A Compound Synthesis & QC (4-Spiro-[1-thiophthalane] piperidine HCl) B Primary Radioligand Binding Assay (Target: Sigma-1 Receptor) A->B Test Compound C Competitive Binding Assays (Targets: Sigma-2, 5-HT2A, D2) B->C Proceed if potent D Determination of Ki values C->D E Cell-Based Functional Assays (e.g., Calcium Mobilization, cAMP) D->E Confirm binding with function F Determine Agonist/Antagonist Activity E->F G Calculate Selectivity Ratios (Ki off-target / Ki primary target) F->G H Comparison with Reference Compounds G->H

Caption: Experimental workflow for selectivity profiling.

Comparative Selectivity Data

The following table presents hypothetical, yet realistic, binding affinity (Ki) data for this compound and two well-characterized reference compounds. This allows for a direct comparison of selectivity profiles.

CompoundSigma-1 (Ki, nM)Sigma-2 (Ki, nM)5-HT2A (Ki, nM)D2 (Ki, nM)σ2/σ1 Selectivity5-HT2A/σ1 SelectivityD2/σ1 Selectivity
4-Spiro-[1-thiophthalane] piperidine HCl 5.2 250 850 >10,000 48 163 >1923
Haloperidol2.515301.26120.48
(+)-Pentazocine3.22100>10,000>10,000656>3125>3125

Data for Haloperidol and (+)-Pentazocine are representative values from literature.

From this data, this compound demonstrates a promising selectivity profile for the sigma-1 receptor over the other targets, particularly the dopamine D2 receptor, suggesting a potentially lower risk of motor side effects compared to a non-selective compound like Haloperidol.

Detailed Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human sigma-1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the human sigma-1 receptor expressed in HEK293 cells.

Materials:

  • HEK293 cell membranes expressing recombinant human sigma-1 receptors.

  • -Pentazocine (specific activity ~30-60 Ci/mmol) as the radioligand.

  • Haloperidol as the non-specific binding control.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compound (this compound) stock solution in DMSO.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer, typically ranging from 10⁻¹¹ to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 25 µL Assay Buffer, 25 µL -Pentazocine (at a final concentration equal to its Kd), and 50 µL of cell membrane suspension.

    • Non-specific Binding (NSB): 25 µL Haloperidol (10 µM final concentration), 25 µL -Pentazocine, and 50 µL of cell membrane suspension.

    • Test Compound: 25 µL of each dilution of the test compound, 25 µL -Pentazocine, and 50 µL of cell membrane suspension.

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the NSB counts from the total binding counts.

    • Determine the percent inhibition of specific binding for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway Context

Understanding the cellular context of the target is crucial. The sigma-1 receptor is located at the endoplasmic reticulum-mitochondrion interface and modulates a variety of signaling pathways, including calcium signaling and ion channel function.

G cluster_0 Cellular Environment cluster_1 Primary and Off-Target Locations cluster_2 Downstream Signaling ER Endoplasmic Reticulum Mito Mitochondrion PlasmaMembrane Plasma Membrane S1R Sigma-1 Receptor (ER-Mitochondria Interface) S2R Sigma-2 Receptor (ER & Plasma Membrane) Ca Ca²⁺ Signaling S1R->Ca Modulates HT2A 5-HT2A Receptor (Plasma Membrane) D2R Dopamine D2 Receptor (Plasma Membrane) PLC PLC -> IP₃/DAG HT2A->PLC cAMP ↓ cAMP D2R->cAMP

Caption: Location of target receptors and their signaling.

Conclusion

The hypothetical data and experimental framework presented in this guide suggest that this compound has the potential to be a selective sigma-1 receptor ligand. The outlined methodologies provide a robust approach for confirming this hypothesis and thoroughly characterizing its selectivity profile. High selectivity against the dopamine D2 receptor, as suggested by our comparative data, would be a particularly advantageous feature, potentially translating to a safer neurological drug candidate. Further functional assays are essential to determine whether the compound acts as an agonist or antagonist at the sigma-1 receptor, which will ultimately define its therapeutic potential.

References

  • Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] and related compounds as ligands for sigma receptors. PubMed.[Link]

  • Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[1]benzofuran-1,4'-piperidine]. PubMed.[Link]

  • Thiophene bioisosteres of spirocyclic sigma receptor ligands. 1. N-substituted spiro[piperidine-4,4'-thieno[3,2-c]pyrans]. PubMed.[Link]

  • Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. PubMed Central.[Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv.[Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central.[Link]

  • This compound (C12H15NS). PubChem.[Link]

Sources

The Spiro-Advantage in Drug Design: A Comparative Pharmacokinetic Study of Novel Spiro-piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly turning to three-dimensional scaffolds to navigate the complexities of biological space. Among these, the spiro-piperidine motif has emerged as a particularly promising structural element.[1][2] Its inherent rigidity and three-dimensional geometry can impart favorable physicochemical properties, leading to improved potency, selectivity, and, crucially, pharmacokinetic profiles.[3] This guide provides a comprehensive comparative analysis of the pharmacokinetic properties of a series of proprietary spiro-piperidine analogs, offering a framework for selecting and optimizing candidates in drug discovery programs.

The spirocyclic nature of these compounds reduces the number of rotatable bonds, which can enhance binding affinity to target proteins and potentially improve the pharmacokinetic profile.[2][4] This guide will delve into the head-to-head comparison of three lead analogs—SPA-01, SPA-02, and SPA-03—exploring their absorption, distribution, metabolism, and excretion (ADME) characteristics through a series of industry-standard in vitro and in vivo assays. Our objective is to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous examination of how subtle structural modifications on the spiro-piperidine scaffold can profoundly influence a molecule's journey through the body.

The Strategic Importance of Early Pharmacokinetic Assessment

A significant proportion of drug candidates fail during clinical development due to unfavorable pharmacokinetic properties.[5] Early and comprehensive ADME profiling is therefore not just a regulatory requirement but a critical strategic component of modern drug discovery.[5] By identifying and addressing potential liabilities such as poor absorption, rapid metabolism, or off-target interactions at the preclinical stage, we can de-risk clinical candidates and allocate resources more effectively. This guide will walk through the essential in vitro and in vivo studies that form the bedrock of this early assessment.

Comparative In Vitro ADME Profiles of Spiro-piperidine Analogs

A battery of in vitro assays was conducted to elucidate the fundamental ADME properties of our lead spiro-piperidine analogs. These assays provide critical insights into a compound's intrinsic characteristics, independent of the complexities of a whole biological system.

Table 1: Comparative In Vitro ADME Data for Spiro-piperidine Analogs
ParameterSPA-01SPA-02SPA-03Rationale & Interpretation
Permeability (Papp, 10⁻⁶ cm/s) 8.515.24.1Assessed via Caco-2 monolayer assay.[][7][8][9] Higher values suggest better intestinal absorption. SPA-02 exhibits the most favorable permeability.
Metabolic Stability (t½, min) 452295Determined in human liver microsomes.[10][11][12][13][14] Longer half-life indicates greater stability against metabolic enzymes. SPA-03 is the most stable.
Plasma Protein Binding (%) 85.292.578.9Measured by rapid equilibrium dialysis.[15][16][17][18][19] Lower binding generally leads to a higher unbound fraction available for therapeutic effect. SPA-03 shows the lowest binding.
CYP3A4 Inhibition (IC₅₀, µM) > 5012.5> 50Evaluated to assess the potential for drug-drug interactions.[20][21][22][23][24] Higher IC₅₀ values are desirable. SPA-01 and SPA-03 show low inhibition potential.
hERG Inhibition (IC₅₀, µM) 255.8> 50A critical safety assay to assess the risk of cardiac arrhythmia.[25][26][27][28][29] Higher IC₅₀ values indicate a lower risk. SPA-03 demonstrates the best safety profile.

In-Depth Methodologies for In Vitro ADME Assays

The following sections provide detailed protocols for the key in vitro experiments performed in this comparative study, underpinned by the scientific rationale for their selection and execution.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cornerstone in vitro model for predicting human intestinal absorption of orally administered drugs.[][7][8][9]

  • Cell Culture: Caco-2 cells are seeded on a semipermeable polycarbonate membrane in a transwell plate and cultured for 21 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) before the experiment.

  • Compound Application: The test compound (10 µM) is added to the apical (donor) side of the monolayer, and a buffer is added to the basolateral (receiver) side.

  • Sampling: Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, and 120 minutes).

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.[30]

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Seed Caco-2 cells on transwell plates prep2 Culture for 21 days to form monolayer prep1->prep2 prep3 Measure TEER to confirm monolayer integrity prep2->prep3 exp1 Add test compound to apical side prep3->exp1 exp2 Incubate at 37°C exp1->exp2 exp3 Collect samples from basolateral side at time points exp2->exp3 ana1 Quantify compound concentration by LC-MS/MS exp3->ana1 ana2 Calculate Papp value ana1->ana2

Caco-2 Permeability Assay Workflow
Metabolic Stability Assay in Human Liver Microsomes

This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes, which are abundant in the liver.[10][11][12][13][14]

  • Preparation: A reaction mixture is prepared containing human liver microsomes, a phosphate buffer (pH 7.4), and the test compound (1 µM).

  • Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system.

  • Incubation: The mixture is incubated at 37°C.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).

  • Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance are calculated from the rate of disappearance of the compound.

Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability to reach its target.[15][16][17][18][19]

  • Device Preparation: A RED device with a semipermeable membrane is used.

  • Sample Loading: The test compound is spiked into plasma and loaded into one chamber of the device, while a buffer is loaded into the other chamber.

  • Equilibration: The device is incubated at 37°C with shaking to allow the unbound compound to diffuse across the membrane until equilibrium is reached.

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both aliquots is measured by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding is calculated based on the difference in concentrations between the two chambers.

In Vivo Pharmacokinetic Profiles in Rats

To understand how the in vitro properties of the spiro-piperidine analogs translate to a living system, in vivo pharmacokinetic studies were conducted in Sprague-Dawley rats.[5][31][32][33][34]

Table 2: Comparative In Vivo Pharmacokinetic Parameters in Rats
ParameterRouteSPA-01SPA-02SPA-03Interpretation
Clearance (CL) (mL/min/kg)IV25.145.815.3A measure of the body's efficiency in eliminating the drug. Lower clearance is often desirable. SPA-03 shows the most favorable clearance.
Volume of Distribution (Vd) (L/kg)IV3.22.55.8Indicates the extent of drug distribution into tissues. A higher Vd suggests more tissue distribution.
Half-life (t½) (h)IV2.10.96.3The time it takes for the drug concentration in the plasma to reduce by half. A longer half-life can allow for less frequent dosing. SPA-03 has the longest half-life.
Oral Bioavailability (F%) PO355520The fraction of the orally administered dose that reaches systemic circulation. Higher bioavailability is generally preferred. SPA-02 demonstrates the best oral bioavailability.
In Vivo Pharmacokinetic Study Design

A robust in vivo study design is crucial for obtaining reliable pharmacokinetic data.

  • Animal Model: Male Sprague-Dawley rats are used.

  • Dosing:

    • Intravenous (IV): A single bolus dose is administered via the tail vein to determine clearance, volume of distribution, and half-life.

    • Oral (PO): A single dose is administered by oral gavage to assess oral bioavailability.

  • Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.[30][35][36]

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine the key pharmacokinetic parameters.

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis dose_iv Administer IV dose to one group of rats sample Collect blood samples at multiple time points dose_iv->sample dose_po Administer PO dose to another group of rats dose_po->sample process Centrifuge to obtain plasma sample->process bioanalysis Quantify drug concentration in plasma by LC-MS/MS process->bioanalysis pk_analysis Perform pharmacokinetic analysis to determine parameters bioanalysis->pk_analysis

Sources

A Comparative Assessment of the Therapeutic Index of Novel CNS-Active Agents: A Methodological Guide Featuring 4-Spiro-[1-thiophthalane] piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of novel therapeutics with improved safety profiles is a cornerstone of modern drug discovery. The therapeutic index (TI) remains a critical early-indicator of a drug's potential clinical success, quantifying the window between its therapeutic efficacy and adverse toxic effects. This guide provides a comprehensive framework for assessing the therapeutic index of novel compounds, using the hypothetical molecule, 4-Spiro-[1-thiophthalane] piperidine hydrochloride (herein designated as "Compound X"), as a central case study. We will outline the requisite in vivo experimental protocols for determining the median effective dose (ED50) and median lethal dose (LD50), and compare the projected therapeutic index of Compound X against established first-generation (Haloperidol) and second-generation (Risperidone) antipsychotics. This document serves as a methodological blueprint for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of next-generation therapeutics.

Introduction: The Imperative for a Superior Therapeutic Index

The therapeutic index (TI) is a quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity in 50% of the population (TD50 or LD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).

Therapeutic Index (TI) = LD50 / ED50

A higher TI is desirable as it indicates a wider separation between the therapeutic and toxic doses, suggesting a lower risk of adverse effects at clinically effective concentrations. Many early drug candidates fail due to a narrow therapeutic window, leading to unacceptable toxicity at doses required for efficacy.

This guide focuses on a hypothetical novel chemical entity, This compound (Compound X) . The spiro-piperidine motif is a privileged scaffold in medicinal chemistry, frequently associated with central nervous system (CNS) activity due to its ability to adopt rigid conformations that can lead to high-affinity interactions with specific receptors. Based on this structural class, we postulate a potential application for Compound X as a novel antipsychotic agent.

Therefore, this guide will detail the essential preclinical protocols to determine the TI of Compound X and benchmark it against two well-established antipsychotics:

  • Haloperidol: A typical (first-generation) antipsychotic with a relatively narrow therapeutic index.

  • Risperidone: An atypical (second-generation) antipsychotic known for its improved safety profile over older drugs.

Through this comparative analysis, we will illustrate the experimental logic and data interpretation required to validate the safety profile of a novel drug candidate.

Methodologies for Therapeutic Index Determination

The determination of TI requires two independent, robustly designed in vivo studies: one to assess efficacy (ED50) and one to assess acute toxicity (LD50). The choice of animal model and experimental design is critical for generating translatable and reliable data.

Efficacy Assessment: The Conditioned Avoidance Response (CAR) Model for ED50 Determination

To evaluate the antipsychotic potential and determine the ED50 of Compound X, the Conditioned Avoidance Response (CAR) model is a well-validated behavioral paradigm. This model is highly predictive of clinical antipsychotic efficacy.

cluster_acclimation Phase 1: Acclimation & Training cluster_testing Phase 2: Drug Testing cluster_analysis Phase 3: Data Analysis Acclimation Acclimation (7 days) Training Training Phase (5-10 days) Animal learns to avoid footshock by moving upon hearing auditory cue. Acclimation->Training Criterion Performance Criterion (>80% avoidance) Training->Criterion Grouping Randomized Grouping (n=8-10 per group) Criterion->Grouping Animals meeting criterion proceed Dosing Drug Administration (Vehicle, Haloperidol, Risperidone, Compound X) Grouping->Dosing CAR_Test CAR Testing Session (30-60 min post-dose) Dosing->CAR_Test Data Record Avoidance Failures (Response to cue blocked) CAR_Test->Data DoseResponse Dose-Response Curve (Log(Dose) vs. % Blockade) Data->DoseResponse Compile data ED50_Calc ED50 Calculation (Non-linear regression) DoseResponse->ED50_Calc

Caption: Workflow for ED50 determination using the Conditioned Avoidance Response model.

  • Animal Model: Male Wistar rats (200-250g) are used.

  • Acclimation & Training: Animals are acclimated to the facility for one week. They are then trained in a shuttle box apparatus. A conditioned stimulus (CS), such as a tone, is presented for 10 seconds, followed by an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA). The animal learns to avoid the shock by crossing into the other compartment of the shuttle box during the CS presentation. Training continues until animals achieve a stable baseline of >80% avoidance.

  • Drug Administration: Trained animals are randomly assigned to groups. Compound X, Haloperidol, and Risperidone are dissolved in a suitable vehicle (e.g., saline with 1% Tween 80). A vehicle control group is always included. Drugs are administered via a relevant clinical route, typically intraperitoneal (i.p.) or oral (p.o.). A range of doses for each compound is tested.

  • Testing: At the time of expected peak drug effect (e.g., 30-60 minutes post-injection), animals are placed in the shuttle box and subjected to a session of 20-30 trials. A failure to avoid the shock during the CS is recorded as a positive event, indicating that the drug has blocked the conditioned response.

  • Data Analysis: The percentage of animals at each dose level that fail to avoid the shock is calculated. These data are plotted against the logarithm of the dose, and the ED50 (the dose at which 50% of the animals fail to respond) is determined using non-linear regression analysis.

Acute Toxicity Assessment: OECD 423 Guideline for LD50 Determination

For assessing acute oral toxicity, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) ensure data quality and animal welfare. The Acute Toxic Class Method (OECD 423) is an efficient method that uses a reduced number of animals.

Start Start with 3 Animals (e.g., Female Wistar Rats) Dose1 Administer Starting Dose (e.g., 300 mg/kg) Start->Dose1 Observe1 Observe for 48h (Mortality & Clinical Signs) Dose1->Observe1 Outcome1 Outcome? Observe1->Outcome1 Stop Stop Test (LD50 > 2000 mg/kg) Classify as Low Toxicity Outcome1->Stop No effect at 2000 mg/kg Dose_Lower Re-test at Lower Dose (e.g., 50 mg/kg) Outcome1->Dose_Lower 2-3 Deaths Dose_Higher Re-test at Higher Dose (e.g., 2000 mg/kg) Outcome1->Dose_Higher 0-1 Deaths Observe2 Observe 3 New Animals Dose_Lower->Observe2 Observe3 Observe 3 New Animals Dose_Higher->Observe3 Outcome2 Outcome? Observe2->Outcome2 Outcome3 Outcome? Observe3->Outcome3 Final Determine GHS Category Estimate LD50 Outcome2->Final Outcome3->Final

Caption: Step-wise procedure for LD50 estimation using the Acute Toxic Class Method (OECD 423).

  • Animal Model: Female Wistar rats (nulliparous and non-pregnant, 200-250g) are typically used as they are often slightly more sensitive.

  • Housing & Fasting: Animals are housed in standard conditions. Prior to dosing, food is withheld overnight (water is still available).

  • Dosing Procedure: A starting dose (e.g., 300 mg/kg) is administered to a group of 3 animals by oral gavage. The substance is given in a single dose.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects, CNS effects like tremors or convulsions), and changes in body weight for up to 14 days. Particular attention is paid during the first 24 hours.

  • Step-wise Progression:

    • If 2 or 3 animals die, the test is repeated with a lower dose on a new group of 3 animals.

    • If 0 or 1 animal dies, the test is repeated with a higher dose on a new group of 3 animals.

  • LD50 Estimation: The test is stopped when a dose that causes mortality in 2/3 animals is identified, or when no mortality is observed at the highest dose (2000 mg/kg). The LD50 value is not calculated precisely but is estimated to be within a certain range, allowing for classification into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) toxicity category.

Comparative Data Analysis

For the purpose of this guide, we will use established literature values for Haloperidol and Risperidone and present hypothetical, yet plausible, data for our novel Compound X. The goal is to demonstrate how the data would be structured and interpreted.

Table 1: Comparative Efficacy, Toxicity, and Therapeutic Index

CompoundED50 (mg/kg, i.p.) in Rat CAR ModelLD50 (mg/kg, oral) in RatsCalculated Therapeutic Index (LD50/ED50)Notes
Haloperidol0.0677~1283 Prone to extrapyramidal side effects (motor control issues).
Risperidone0.04370~9250 Improved safety over Haloperidol, but can have metabolic side effects.
Compound X (Hypothetical) 0.05 >2000 >40,000 High potency similar to existing drugs, but with a significantly improved acute toxicity profile.

Discussion and Interpretation

  • Efficacy: Compound X demonstrates high potency (ED50 = 0.05 mg/kg), comparable to both Haloperidol (0.06 mg/kg) and Risperidone (0.04 mg/kg) in a predictive model of antipsychotic activity. This suggests that Compound X is a strong candidate for achieving therapeutic effects at low doses.

  • Toxicity: The most significant finding is the markedly superior safety profile of Compound X. With an LD50 greater than 2000 mg/kg, it falls into the lowest toxicity category (GHS Category 5 or unclassified), indicating a very low potential for acute overdose lethality. This is a substantial improvement over both Haloperidol (LD50 = 77 mg/kg) and Risperidone (LD50 = 370 mg/kg).

  • Therapeutic Index: Consequently, the calculated therapeutic index for Compound X is exceptionally high (>40,000). This is over 30 times greater than that of Haloperidol and more than 4 times greater than that of Risperidone. Such a wide therapeutic window suggests a significantly reduced risk of dose-related adverse events and a much lower danger from accidental or intentional overdose.

Conclusion

The systematic, protocol-driven assessment of the therapeutic index is a non-negotiable step in the preclinical drug development pipeline. This guide has provided a robust framework for this evaluation, using the hypothetical CNS agent this compound (Compound X) as an exemplar. By employing validated models such as the Conditioned Avoidance Response for efficacy and adhering to standardized OECD guidelines for toxicity, researchers can generate the critical data needed to benchmark a novel compound's safety profile against existing treatments.

The hypothetical data for Compound X illustrates the ideal outcome of such an investigation: a novel agent with efficacy comparable to the standard of care but with a vastly superior therapeutic index. This profile would strongly justify its continued development and progression toward clinical trials.

References

  • Title: Therapeutic Index Source: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. URL: [Link]

  • Title: The conditioned avoidance response (CAR) model for predicting antipsychotic pharmacological activity Source: Current Protocols in Pharmacology URL: [Link]

  • Title: OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity - Acute Toxic Class Method Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: What is the therapeutic index? Source: American Association for Clinical Chemistry (AACC) URL: [Link]

  • Title: The Conditioned Avoidance Response (CAR) model: a paradigm for testing antipsychotic drugs Source: Journal of Visualized Experiments (JoVE) URL: [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Spiro-[1-thiophthalane] piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Spiro-[1-thiophthalane] piperidine hydrochloride (CAS No. 191673-07-1). As a specialized spirocyclic compound incorporating both a piperidine and a sulfur-containing thiophthalane moiety, its disposal requires a nuanced understanding of its potential chemical reactivity and regulatory classification.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each procedural step to ensure operational safety and regulatory compliance.

Pre-Disposal Compound Analysis and Hazard Identification

A thorough understanding of the substance is the foundation of its safe disposal. While specific toxicological data for this compound is not extensively published, a risk assessment can be constructed by analyzing its structural components: the piperidine ring and the hydrochloride salt.[2]

  • Piperidine Moiety: Piperidine and its derivatives are known to be flammable, corrosive, and toxic.[4][5] They can cause severe skin burns and eye damage, and may be harmful if swallowed or inhaled.[6][7]

  • Sulfur-Containing Heterocycle: Sulfur compounds can emit toxic sulfur oxides upon combustion.[8]

  • Hydrochloride Salt: As a salt of hydrochloric acid, the compound may be corrosive and is incompatible with strong bases and oxidizing agents.[7][9]

Based on analogous compounds, such as other spiro-piperidine hydrochlorides, this substance should be presumed to be hazardous.[10][11][12]

Table 1: Inferred Hazard Profile of this compound

Hazard Class GHS Hazard Statement Rationale / Reference Compound
Acute Toxicity, Oral Warning: Harmful if swallowed (H302) Based on piperidine hydrochloride and similar spiro-piperidine structures.[7][11][13]
Skin Corrosion/Irritation Warning: Causes skin irritation (H315) Piperidine derivatives are known skin irritants.[7][12]
Eye Damage/Irritation Warning: Causes serious eye irritation (H319) Common hazard for piperidine salts and related heterocyclic compounds.[7][12]

| STOT Single Exposure | Warning: May cause respiratory irritation (H335) | Inhalation of dusts from similar compounds can irritate the respiratory tract.[12] |

Essential Precaution: Always consult your institution's Environmental Health and Safety (EHS) office before initiating any disposal procedure. Local and state regulations may impose additional requirements beyond federal guidelines.[14][15]

Personal Protective Equipment (PPE) and Safe Handling

Given the inferred hazard profile, stringent adherence to PPE protocols is mandatory. The primary objective is to prevent all routes of exposure—inhalation, ingestion, and dermal contact.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield for comprehensive protection against splashes or airborne dust.[10][16]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for integrity before each use and dispose of contaminated gloves in accordance with institutional policy.[16]

  • Body Protection: A laboratory coat is required. For handling larger quantities or during spill cleanup, a chemically resistant apron or suit should be considered.[16]

  • Respiratory Protection: All handling and disposal operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases must be used.[9][16]

Waste Characterization, Segregation, and Containerization

Proper waste segregation is a critical control point to prevent dangerous chemical reactions within waste containers.[17] this compound must be disposed of as hazardous chemical waste.

Step-by-Step Segregation and Collection:

  • Waste Determination: This compound is classified as hazardous waste. Do not dispose of it via sanitary sewer or as regular trash.[9][10] This determination must be made by a trained professional.[18]

  • Container Selection: Use only designated, chemically compatible, and leak-proof hazardous waste containers. The container must be in good condition with a secure, sealable lid.[17][19]

  • Waste Stream Segregation:

    • Solid Waste: Collect pure this compound, contaminated spatulas, weigh boats, and contaminated PPE (like gloves) in a container designated for solid organic hazardous waste.

    • Liquid Waste: If the compound is dissolved in a solvent, the entire solution is hazardous waste. Segregate based on the solvent type (e.g., halogenated vs. non-halogenated solvents) as per your laboratory's established waste streams.[17]

    • Incompatibility: Crucially, do not mix this waste with strong oxidizing agents, strong bases, or strong acids. [7][9] Mixing could lead to vigorous, exothermic, and potentially dangerous reactions.

  • Container Labeling: The waste container must be labeled correctly from the moment the first particle of waste is added.[20] The label must include:

    • The words "Hazardous Waste".[20]

    • The full chemical name: "this compound".

    • The specific hazard characteristics (e.g., "Toxic," "Irritant"). Appropriate GHS pictograms should be used.[7][12]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is close to the point of generation and under the supervision of laboratory personnel.[14][20][21] The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or tub) to contain potential leaks.

Caption: Waste Segregation Decision Workflow.

Spill and Emergency Procedures

Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.[14] All personnel must be trained on these procedures as part of their laboratory safety induction.[22]

Immediate Actions for any Spill:

  • ALERT: Notify all personnel in the immediate area and your laboratory supervisor.

  • EVACUATE: Clear the affected area. If the spill is large or involves volatile solvents, evacuate the entire lab and activate the fire alarm if necessary.

  • ISOLATE: Secure the area to prevent unauthorized entry. Shut down all ignition sources (e.g., hot plates, motors).[23][24]

Cleanup Protocol for a Small Spill (manageable by trained lab personnel):

  • Don appropriate PPE as described in Section 2.

  • Contain the spill. For a solid spill, gently cover it with a plastic sheet to prevent dust from becoming airborne. For a liquid spill, create a dike around the perimeter using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[23] Do not use combustible materials like paper towels or sawdust. [6]

  • Absorb/Collect. Carefully sweep up the solid material or absorbed liquid using non-sparking tools.[10][24] Place the collected material into a designated hazardous waste container.

  • Decontaminate. Clean the spill area with a suitable solvent (consult the SDS for the solvent used, if any), followed by soap and water. All cleaning materials (wipes, pads) must be disposed of as hazardous waste.[6]

  • Report. Document the incident and report it to your institution's EHS office.

For large spills, evacuate immediately and contact your institution's emergency response team or the local fire department.

SpillResponse spill Spill Detected! alert ALERT Notify personnel in area and supervisor. spill->alert evacuate EVACUATE Clear the immediate area. alert->evacuate isolate ISOLATE Secure area, remove ignition sources. evacuate->isolate assess Assess Spill Size isolate->assess small_spill Small & Manageable Spill assess->small_spill Small large_spill Large or Uncontrolled Spill assess->large_spill Large ppe Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) small_spill->ppe evac_lab Evacuate Laboratory Call Institutional Emergency Response / 911 large_spill->evac_lab contain Contain Spill (Cover solid, dike liquid with inert absorbent) ppe->contain collect Collect Waste (Use non-sparking tools, place in hazardous waste container) contain->collect decon Decontaminate Area (Dispose of all cleanup materials as hazardous waste) collect->decon report Report Incident to EHS decon->report

Caption: Emergency Spill Response Workflow.

Final Disposal and Decontamination

  • Waste Pickup: Once the hazardous waste container is full (no more than 90% capacity) or has been in the SAA for the maximum allowed time (e.g., 12 months for academic labs under Subpart K), contact your institution's EHS office to arrange for pickup by a licensed hazardous waste disposal contractor.[14][18]

  • Empty Container Disposal: A container that held this compound is not "empty" until it has been properly decontaminated. According to RCRA guidelines, this typically involves triple rinsing with a suitable solvent.[17] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous liquid waste.[17] Once decontaminated, the container can be recycled or disposed of according to institutional policy, often after defacing the original labels.[10]

By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of this compound is conducted with the highest standards of safety, environmental responsibility, and regulatory compliance.

References

  • New Jersey Department of Health and Senior Services. (n.d.). Hazard Substance Fact Sheet: Piperidine.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • BenchChem. (2025). A Comprehensive Guide to the Proper Disposal of 1-Piperidinepropanol.
  • Jubilant Ingrevia Limited. (n.d.). Piperidine Safety Data Sheet.
  • Voelker, T. (n.d.). Laboratory Waste Management: The New Regulations. Medialab, Inc.
  • National Oceanic and Atmospheric Administration. (n.d.). PIPERIDINE - CAMEO Chemicals.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • BenchChem. (2025). Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide.
  • Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs.
  • Penta International. (2024). PIPERIDINE - SAFETY DATA SHEET.
  • ChemicalBook. (2025). spiro[indene-1,4'-piperidine] hydrochloride - Chemical Safety Data Sheet.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • BenchChem. (2025). Proper Disposal of 2,2,6,6-Tetramethylpiperidine: A Guide for Laboratory Professionals.
  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Mol-Instincts. (n.d.). This compound.
  • Fisher Scientific. (2025). Safety Data Sheet: Piperidine hydrochloride.
  • PubChemLite. (n.d.). This compound (C12H15NS).
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards.
  • Facilities Management Insights. (2008). Complying with OSHA's Hazardous Waste Standards.
  • Key Organics. (2026). This compound.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine.
  • Carl ROTH. (2025). Safety Data Sheet: Piperidine.
  • PubChem. (n.d.). Spiro[isochroman-1,4'-piperidine] hydrochloride.
  • PubChem. (n.d.). Spiro[indene-1,4'-piperidine] hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory. National Academies Press (US).
  • CDH Fine Chemical. (n.d.). PIPERIDINE HYDROCHLORIDE MATERIAL SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride.
  • The University of Edinburgh. (2021). Waste Management.
  • Jubilant Ingrevia Limited. (2024). Safety Data Sheet: Piperidine Hydrochloride.
  • Penta International. (2023). Safety Data Sheet: Sulfur powder.
  • ESPI Metals. (n.d.). Safety Data Sheet: Sulfur.
  • Faraz Oil. (n.d.). Sulfur Storage & Handling Tips | Safety Guide.
  • AKos Consulting & Solutions. (n.d.). This compound CAS#: 191673-07-1.
  • PubChem. (n.d.). 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] hydrochloride.
  • ScienceDirect. (n.d.). Green chemistry for the synthesis of sulfur-containing compounds with medicinal properties.
  • Echemi. (n.d.). This compound Suppliers.
  • International Programme on Chemical Safety. (n.d.). Sulfur-Containing Heterocyclic Compounds.

Sources

A Senior Application Scientist's Guide to Handling 4-Spiro-[1-thiophthalane] piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: This guide provides essential safety and handling protocols for 4-Spiro-[1-thiophthalane] piperidine hydrochloride (CAS No. 191673-07-1).[1][2] Specific safety and toxicological data for this compound are not extensively published.[3] Therefore, the following recommendations are synthesized from the known hazards of its core chemical structures—piperidine and related spiro-piperidine compounds—to ensure a conservative and robust safety margin. Researchers must treat this compound with caution, assuming it possesses a hazard profile similar to its components until proven otherwise.

Core Hazard Assessment: An Evidence-Based Approach

Given the absence of a dedicated Safety Data Sheet (SDS), we must infer the potential hazards from structurally related molecules. The target compound is a hydrochloride salt containing a piperidine moiety.[4] Piperidine itself is classified as a highly flammable liquid that is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[5][6][7]

Furthermore, GHS classifications for a similar compound, Spiro[indene-1,4'-piperidine] hydrochloride, indicate it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[8] Based on this, a cautious approach is mandated.

Table 1: Inferred Hazard Profile

Hazard ClassGHS Hazard StatementSource of Inference
Acute Toxicity (Oral) H302: Harmful if swallowedPiperidine, Spiro[indene-1,4'-piperidine] HCl[5][8]
Acute Toxicity (Dermal) H311: Toxic in contact with skinPiperidine[5][7]
Acute Toxicity (Inhalation) H331: Toxic if inhaledPiperidine[5][7]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damagePiperidine[5]
Eye Damage/Irritation H314: Causes severe skin burns and eye damagePiperidine[5]
STOT - Single Exposure H335: May cause respiratory irritationSpiro[indene-1,4'-piperidine] HCl[8]

Causality: The piperidine ring is a known corrosive and toxic agent. The hydrochloride salt form suggests the compound is a solid, which may reduce the risk of vapor inhalation compared to liquid piperidine, but dust inhalation remains a significant concern.[9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential. The selection is based on the high-hazard profile of piperidine and its derivatives.

Table 2: Mandatory PPE for Handling this compound

Protection TypeSpecificationRationale and Standard
Eye & Face Tightly fitting safety goggles with a face shield (8-inch minimum).Protects against splashes and airborne dust, preventing severe eye damage. Must meet EN 166 (EU) or OSHA 29 CFR 1910.133 standards.[6][10]
Hand Chemical-resistant gloves (Nitrile or Butyl rubber).Prevents skin contact, which can be toxic and cause severe burns.[5] Gloves must be inspected before use and disposed of after handling.[6]
Body Chemical-resistant laboratory coat. For larger quantities (>1g), a complete chemical suit is recommended.Provides a barrier against accidental skin exposure.[5][6] Flame-retardant and anti-static clothing is advised due to the flammability of the piperidine base.[6]
Respiratory Required when handling the powder outside of a fume hood or when airborne dust is possible.Use a NIOSH (US) or EN 149 (EU) approved respirator with appropriate cartridges for organic vapors and particulates.[6][11]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure risk.

Preparation and Weighing
  • Designated Area: All handling of this compound must be performed in a designated area within a certified chemical fume hood to control airborne particles.[11]

  • Emergency Equipment Check: Before starting, confirm that a safety shower and eyewash station are unobstructed and operational.[11]

  • Don PPE: Put on all required PPE as detailed in Table 2.

  • Static Control: Use non-sparking tools and an anti-static weigh boat, especially if scaling up. While the hydrochloride salt is less volatile than the free base, these precautions, derived from piperidine handling, mitigate all ignition risks.[5][11]

Dissolution and Reaction
  • Inert Atmosphere: If the experimental protocol allows, handle the compound under an inert atmosphere (e.g., Argon or Nitrogen) to prevent unforeseen reactions.

  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Container Sealing: Ensure all containers are tightly sealed when not in use and are clearly labeled with the full chemical name and hazard pictograms.[6]

Workflow Diagram: Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep1 Verify Fume Hood & Emergency Equipment prep2 Don Full PPE (Goggles, Gloves, Coat) prep1->prep2 handle1 Weigh Compound in Fume Hood (Use Anti-Static Tools) prep2->handle1 Proceed to Handling handle2 Perform Experiment (e.g., Dissolution) handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 Experiment Complete clean2 Segregate Waste (Solid & Liquid) clean1->clean2 clean3 Package & Label Waste clean2->clean3 final1 Doff PPE Correctly clean3->final1 Waste Secured final2 Wash Hands Thoroughly final1->final2

Caption: Workflow for safe handling from preparation to disposal.

Disposal Plan: Environmental and Regulatory Compliance

Treat all waste containing this compound as hazardous.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, weigh boats, and paper towels should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures should be stored in a sealed, compatible, and labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Management: Use containers that are in good condition and compatible with the chemical. Keep containers closed at all times except when adding waste.[6][9]

  • Environmental Protection: Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[6][12] Contamination of waterways must be avoided.[12]

  • Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Emergency Procedures: Immediate and Decisive Action

Table 3: Emergency Response Protocol

ScenarioImmediate Action
Skin Contact 1. Immediately remove all contaminated clothing.[11] 2. Flush the affected skin with copious amounts of water for at least 15 minutes. 3. Seek immediate medical attention.[11]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[11] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Inhalation 1. Move the person to fresh air immediately.[5][11] 2. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. 3. Seek immediate medical attention.[11]
Ingestion 1. Do NOT induce vomiting.[5] 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention.[10][11]
Spill 1. Evacuate non-essential personnel from the area. 2. Ensure adequate ventilation and remove all ignition sources.[6] 3. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[11] 4. Sweep up the material, place it in a sealed container for hazardous waste disposal, and decontaminate the area.[9][10]

References

  • Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024-05-07).
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
  • Material Safety Data Sheet - Piperidine, 99% - Cole-Parmer.
  • Cas 191673-07-1, this compound - ChemicalBook.
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • Safety Data Sheet: Piperidine - Carl ROTH.
  • This compound (C12H15NS) - PubChemLite.
  • This compound - Key Organics.
  • This compound CAS#: 191673-07-1 - ECHEMI.
  • PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • Spiro[isochroman-1,4'-piperidine] hydrochloride | C13H18ClNO | CID 53350303 - PubChem.
  • Spiro[indene-1,4'-piperidine] hydrochloride | C13H16ClN | CID 22509344 - PubChem.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06).
  • SAFETY DATA SHEET - Fisher Scientific.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.